7-Benzyloxy-4-trifluoromethylcoumarin
Description
Propriétés
IUPAC Name |
7-phenylmethoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O3/c18-17(19,20)14-9-16(21)23-15-8-12(6-7-13(14)15)22-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKLERKKJXUPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357260 | |
| Record name | 7-Benzyloxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220001-53-6 | |
| Record name | 7-Benzyloxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Benzyloxy-4-trifluoromethylcoumarin synthesis protocol
An In-depth Technical Guide to the Synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin
This guide provides a comprehensive overview of the synthesis of this compound, a fluorogenic substrate widely used in drug metabolism studies. The synthesis is typically achieved in a two-step process: the formation of the coumarin (B35378) core via a Pechmann condensation, followed by the benzylation of the hydroxyl group. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of 7-Hydroxy-4-trifluoromethylcoumarin via Pechmann Condensation
| Parameter | Value | Reference |
| Reactants | ||
| Resorcinol (B1680541) | 11.0 g (100 mmol) | [1] |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.2 equivalents | [2] |
| Catalyst | Concentrated Sulfuric Acid or Iodine | [1][2] |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Product | ||
| Yield | 55.6% | [1] |
| Melting Point | 186.8 °C | [1] |
Table 2: Synthesis of this compound via Williamson Ether Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 7-Hydroxy-4-trifluoromethylcoumarin | 1 equivalent | General Protocol |
| Benzyl (B1604629) Bromide | 1.1 - 1.5 equivalents | General Protocol |
| Base | Potassium Carbonate or Sodium Hydride | General Protocol |
| Solvent | Acetone (B3395972) or Dimethylformamide (DMF) | General Protocol |
| Reaction Conditions | ||
| Temperature | Room temperature to 60 °C | General Protocol |
| Reaction Time | 4 - 24 hours | General Protocol |
| Product | ||
| Yield | Typically > 80% | General Protocol |
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-4-trifluoromethylcoumarin (Pechmann Condensation)
This procedure details the acid-catalyzed condensation of resorcinol with ethyl 4,4,4-trifluoroacetoacetate to form the coumarin core.
Materials:
-
Resorcinol (11.0 g, 100 mmol)
-
Ethyl 4,4,4-trifluoroacetoacetate (22.1 g, 120 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 30 mL)
-
Ice-salt bath
-
Three-necked flask equipped with a dropping funnel and magnetic stirrer
-
Beaker (1 L)
-
Ethanol
-
Water
Procedure:
-
Place 30 mL of concentrated sulfuric acid into a three-necked flask and cool the flask to 0 °C using an ice-salt bath.[1]
-
In a separate beaker, mix 11.0 g of resorcinol with 22.1 g of ethyl 4,4,4-trifluoroacetoacetate.
-
Transfer the mixture from step 2 into a dropping funnel.
-
Add the resorcinol and ethyl 4,4,4-trifluoroacetoacetate mixture dropwise to the cooled, stirring concentrated sulfuric acid. Maintain a slow addition rate to ensure the reaction temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.[1]
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A pinkish-white precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 7-hydroxy-4-trifluoromethylcoumarin as white, needle-like crystals.[1]
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes the benzylation of the 7-hydroxyl group of the previously synthesized coumarin.
Materials:
-
7-Hydroxy-4-trifluoromethylcoumarin (1 equivalent)
-
Benzyl Bromide (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃, 2 equivalents)
-
Acetone (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 7-hydroxy-4-trifluoromethylcoumarin and potassium carbonate.
-
Add a sufficient amount of anhydrous acetone to dissolve the starting material.
-
Add benzyl bromide to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and reaction mechanisms.
Caption: Overall workflow for the synthesis of this compound.
Caption: Reaction mechanism of the Pechmann condensation.
Caption: Reaction mechanism of the Williamson ether synthesis.
References
Physicochemical Properties of 7-Benzyloxy-4-trifluoromethylcoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) is a fluorescent substrate widely utilized in biochemical and pharmaceutical research. Its unique chemical structure, featuring a coumarin (B35378) core, a trifluoromethyl group at the 4-position, and a benzyloxy group at the 7-position, confers specific physicochemical and fluorescent properties. This document provides a comprehensive overview of these properties, along with detailed experimental protocols for its synthesis and application in cytochrome P450 (CYP) enzyme activity assays.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁F₃O₃ | [1][2] |
| Molecular Weight | 320.26 g/mol | [1] |
| CAS Number | 220001-53-6 | [1][2] |
| Appearance | White to off-white powder/solid | [2][3] |
| Melting Point | Not explicitly reported in the literature; described as a solid. | [1][2] |
| Boiling Point | Not reported in the literature. | |
| Solubility | Soluble in DMSO and DMF.[2] Limited solubility in aqueous buffers. | [2] |
| Calculated logP | 4.5 (Predicted) | |
| Storage Temperature | -20°C | [1] |
Spectroscopic Properties
The fluorescence of 7-BFC is central to its utility as a substrate. Upon enzymatic cleavage of the benzyloxy group, it is metabolized to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Source |
| This compound (7-BFC) | ~333 nm (for similar compounds) | ~415 nm (for similar compounds) | |
| 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | 410 nm | 510 nm | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from resorcinol (B1680541).
Step 1: Synthesis of 7-Hydroxy-4-trifluoromethylcoumarin
This step involves the Pechmann condensation of resorcinol with an ethyl trifluoroacetoacetate equivalent. A typical procedure is as follows:
-
In a three-necked flask, place 30 mL of concentrated sulfuric acid and cool the flask to 0°C using an ice-salt bath.
-
In a separate beaker, mix 11.0 g of resorcinol with 12 mL of trifluoroacetic anhydride (B1165640).
-
Slowly add the resorcinol/trifluoroacetic anhydride mixture to the cooled, stirred sulfuric acid, ensuring the temperature does not exceed 0°C.
-
Continue stirring the reaction mixture at 0°C for 12 hours.
-
After the reaction is complete, pour the mixture into 500 mL of ice water with vigorous stirring.
-
A pinkish-white precipitate of 7-hydroxy-4-trifluoromethylcoumarin will form.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure, white, needle-like crystals of 7-hydroxy-4-trifluoromethylcoumarin.
Step 2: Benzylation of 7-Hydroxy-4-trifluoromethylcoumarin
The hydroxyl group of 7-hydroxy-4-trifluoromethylcoumarin is then benzylated to yield the final product. A general Williamson ether synthesis protocol can be adapted for this purpose:
-
Dissolve the synthesized 7-hydroxy-4-trifluoromethylcoumarin (1.0 equivalent) in dry N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents) portion-wise to the solution.
-
Add benzyl (B1604629) bromide (1.5–2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0°C and quench the excess NaH by the slow addition of triethylamine.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.
Cytochrome P450 Activity Assay Protocol
7-BFC is a substrate for several cytochrome P450 enzymes, most notably CYP1A2 and CYP3A4.[4] The following is a general protocol for a 96-well plate-based fluorescence assay to measure CYP activity.
Materials:
-
This compound (7-BFC) stock solution (e.g., 4 mM in methanol)
-
Human liver microsomes or recombinant CYP enzymes
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x concentrated P450-BFC mixture by diluting the human liver microsomes (or recombinant enzymes) and the 7-BFC stock solution in potassium phosphate buffer to the desired final concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of the 2x P450-BFC mixture.
-
For inhibitor studies, pre-incubate the plate with varying concentrations of the test inhibitor for a specified time (e.g., 5-10 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the NADPH regenerating system to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 510 nm.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of 7-BFC to fluorescent HFC by CYP enzymes.
Experimental Workflow for a CYP450 Inhibition Assay
Caption: Workflow for a typical CYP450 inhibition assay using 7-BFC.
References
Unveiling the Spectroscopic Signature of 7-Benzyloxy-4-trifluoromethylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a key fluorogenic substrate utilized in high-throughput screening assays to probe the activity of cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. Upon enzymatic cleavage of the benzyl (B1604629) ether, it yields the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC). While the spectral properties of HFC are well-documented, a comprehensive guide on the intrinsic spectral characteristics of the parent compound, BFC, is essential for accurate assay design, data interpretation, and the development of novel diagnostic tools. This technical guide provides an in-depth overview of the anticipated spectral properties of BFC, detailed experimental protocols for their determination, and a discussion on the environmental factors influencing its photophysical behavior.
Core Spectral Properties of this compound
While specific experimental data for this compound is not extensively published, its spectral properties can be inferred from the well-established characteristics of the coumarin (B35378) scaffold and related 7-alkoxy-4-trifluoromethylcoumarin derivatives.
Table 1: Anticipated Spectral Properties of this compound
| Property | Expected Value/Range | Notes |
| Absorption Maximum (λ_abs_) | 320 - 350 nm | The primary absorption band is attributed to the π-π* transition of the coumarin core. The benzyloxy group at the 7-position is expected to cause a slight bathochromic (red) shift compared to unsubstituted coumarins. |
| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | Typical for coumarin derivatives in this spectral region. |
| Emission Maximum (λ_em_) | 380 - 450 nm | BFC itself is expected to be weakly fluorescent. The emission is anticipated to be significantly blue-shifted compared to its highly fluorescent product, HFC. |
| Fluorescence Quantum Yield (Φ_F_) | < 0.1 | The benzyloxy group is not a strong electron-donating group, and the molecule lacks the extended π-conjugation or rigidified structure that typically leads to high fluorescence quantum yields in coumarins. |
| Fluorescence Lifetime (τ_F_) | 0.5 - 2 ns | The fluorescence lifetime is expected to be in the nanosecond range, characteristic of singlet excited state decay. |
Experimental Protocols for Spectral Characterization
To empirically determine the spectral properties of this compound, the following detailed experimental protocols are recommended.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum and determining the molar absorptivity of BFC.
Workflow for UV-Visible Absorption Spectroscopy
Caption: Workflow for determining the molar absorptivity of BFC.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a spectroscopic grade solvent such as ethanol (B145695) or acetonitrile. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from approximately 1 µM to 20 µM.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Set the wavelength range to scan from 250 nm to 500 nm with a suitable scan speed and slit width (e.g., 1 nm).
-
Measurement: Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes. Subsequently, measure the absorbance spectra of each of the prepared dilutions.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_). Plot the absorbance at λ_abs_ against the corresponding concentrations. The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Fluorescence Spectroscopy
This protocol describes the measurement of the excitation and emission spectra of BFC.
Methodology:
-
Solution Preparation: Prepare a dilute solution of BFC (absorbance < 0.1 at the excitation wavelength) in the desired spectroscopic grade solvent.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Emission Spectrum: Set the excitation wavelength to the determined λ_abs_ (e.g., 330 nm). Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 350 nm to 600 nm).
-
Excitation Spectrum: Set the emission monochromator to the determined wavelength of maximum emission (λ_em_). Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 250 nm to 400 nm). The resulting excitation spectrum should be corrected for the lamp intensity profile and should resemble the absorption spectrum.
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φ_F_) can be determined relative to a well-characterized standard.[1][2]
Workflow for Comparative Quantum Yield Measurement
Caption: Workflow for determining fluorescence quantum yield by the comparative method.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with that of BFC. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common standard for the UV-blue region.
-
Solution Preparation: Prepare a series of dilute solutions of both BFC and the standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measurements:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ_F_) is a measure of the average time a molecule spends in the excited state and can be determined using TCSPC.[3][4][5]
Workflow for TCSPC Measurement
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sample holder, a fast and sensitive photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Measurement:
-
Prepare a dilute solution of BFC.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Acquire the fluorescence decay data for the BFC solution by collecting photons over a period of time until sufficient statistics are achieved.
-
-
Data Analysis: The fluorescence decay data is fitted to a multi-exponential decay model after deconvolution of the IRF. The fluorescence lifetime(s) are extracted from this fit.
Influence of Environmental Factors
The spectral properties of coumarin derivatives are often sensitive to their local environment.
-
Solvatochromism: The absorption and emission maxima of BFC are expected to exhibit solvatochromism. In general, for coumarins with an electron-donating group at the 7-position, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.
-
pH: The benzyloxy group is stable across a wide pH range, so significant changes in the spectral properties of BFC with pH are not expected. This is in contrast to its product, HFC, which exhibits pH-dependent fluorescence due to the deprotonation of the 7-hydroxyl group.
-
Temperature: Temperature can influence the non-radiative decay rates and, consequently, the fluorescence quantum yield and lifetime. For many coumarins, an increase in temperature leads to a decrease in fluorescence intensity.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the spectral properties of this compound. While specific quantitative data for BFC remains to be extensively published, the provided protocols and expected trends based on analogous compounds offer a robust starting point for researchers. Accurate determination of these properties is paramount for the optimization of enzyme assays, the development of new fluorescent probes, and advancing our understanding of the photophysics of this important class of molecules.
References
An In-depth Technical Guide to the Fluorescence Quantum Yield of 7-Benzyloxy-4-trifluoromethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a key fluorogenic substrate utilized extensively in biomedical research and drug development. While BFC itself is not intensely fluorescent, its metabolic product, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC), exhibits strong fluorescence. This property is harnessed to create highly sensitive assays for the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2.[1][2] These enzymes are crucial in drug metabolism, and understanding their activity is paramount in drug discovery and development to assess potential drug-drug interactions. This guide provides a comprehensive overview of the fluorescence properties of the BFC-HFC system, detailed experimental protocols for fluorescence quantum yield determination, and a visualization of the metabolic pathway.
Principle of Fluorogenic Activation
The utility of this compound as a probe lies in its enzymatic conversion to a highly fluorescent molecule. In the presence of active CYP enzymes, the benzyloxy group at the 7-position is cleaved, yielding 7-hydroxy-4-(trifluoromethyl)coumarin (HFC). This O-debenzylation reaction results in a significant increase in fluorescence, which can be readily quantified to determine the rate of enzymatic activity.
Metabolic Pathway of this compound
The metabolic activation of BFC is primarily carried out by the cytochrome P450 monooxygenase system. The following diagram illustrates the single-step enzymatic conversion of the weakly fluorescent BFC to the highly fluorescent HFC.
Quantitative Data: Photophysical Properties of 7-Hydroxy-4-(trifluoromethyl)coumarin
The fluorescence quantum yield of the parent compound, this compound, is not the critical parameter for its application. Instead, the photophysical properties of its fluorescent metabolite, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), are of primary interest.
| Property | Value | Solvent |
| Fluorescence Quantum Yield (ΦF) | 0.2 | Ethanol (B145695) |
| Absorption Maximum (λabs) | 338 nm | Ethanol |
| Emission Maximum (λem) | 502 nm | Methanol |
Data sourced from PhotochemCAD database and other literature.[3][4]
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of 7-hydroxy-4-(trifluoromethyl)coumarin can be determined using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a commonly used standard.
1. Materials and Instrumentation:
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length.
-
7-Hydroxy-4-(trifluoromethyl)coumarin (HFC): The sample of interest.
-
Quinine Sulfate: As the fluorescence standard (ΦF = 0.546 in 0.1 M H2SO4).
-
Ethanol (Spectroscopy Grade): As the solvent for HFC.
-
0.1 M Sulfuric Acid: As the solvent for quinine sulfate.
2. Preparation of Solutions:
-
Prepare a stock solution of HFC in ethanol (e.g., 10-4 M).
-
Prepare a stock solution of quinine sulfate in 0.1 M H2SO4 (e.g., 10-4 M).
-
From the stock solutions, prepare a series of dilutions for both HFC and quinine sulfate with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to work with optically dilute solutions to avoid inner filter effects.
3. Experimental Workflow:
The following diagram outlines the workflow for the relative quantum yield measurement.
4. Measurement Procedure:
-
Absorbance Measurement: Record the absorbance spectra of all sample and standard solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength (e.g., 338 nm for HFC).
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., slit widths) are kept constant for all measurements.
-
Record the emission spectrum of the solvent blank.
-
5. Data Analysis:
-
Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.
-
Integrate the area under the corrected fluorescence emission spectrum for each sample and standard solution to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity versus absorbance for both HFC and the quinine sulfate standard. The plots should yield straight lines passing through the origin.
-
The fluorescence quantum yield (ΦF(sample)) is calculated using the following equation:
ΦF(sample) = ΦF(standard) * (msample / mstandard) * (η2sample / η2standard)
Where:
-
ΦF(standard) is the quantum yield of the standard.
-
msample and mstandard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstandard are the refractive indices of the sample and standard solvents, respectively.
-
Conclusion
This compound is an invaluable tool in drug metabolism studies due to its role as a fluorogenic substrate. The key to its application lies not in its intrinsic fluorescence, but in the high fluorescence quantum yield of its metabolic product, 7-hydroxy-4-(trifluoromethyl)coumarin. Accurate determination of the photophysical properties of HFC, as outlined in this guide, is essential for the robust and reliable use of this assay in research and development. The provided methodologies and data serve as a comprehensive resource for scientists working in this field.
References
- 1. The effect of complementary and alternative medicines on CYP3A4-mediated metabolism of three different substrates: 7-benzyloxy-4-trifluoromethyl-coumarin, midazolam and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]
- 4. 7-Hydroxy-4-(trifluoromethyl)coumarin 98 575-03-1 [sigmaaldrich.com]
In-Depth Technical Guide: 7-Benzyloxy-4-trifluoromethylcoumarin
This guide provides comprehensive technical information on 7-Benzyloxy-4-trifluoromethylcoumarin (BFC), a key fluorogenic substrate used in drug metabolism and toxicology research. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Information
Chemical Identity and Structure
This compound, commonly abbreviated as BFC, is a synthetic derivative of coumarin (B35378). Structurally, it features a benzyloxy group at the 7-position and a trifluoromethyl group at the 4-position of the coumarin core. This substitution pattern is critical for its function as a fluorogenic probe.
The chemical structure is represented by the following identifiers:
-
SMILES: FC(F)(F)C1=CC(=O)Oc2cc(OCc3ccccc3)ccc12[4]
-
InChI: 1S/C17H11F3O3/c18-17(19,20)14-9-16(21)23-15-8-12(6-7-13(14)15)22-10-11-4-2-1-3-5-11/h1-9H,10H2[1][4]
Physicochemical and Handling Data
BFC is typically supplied as a solid and requires specific storage conditions to maintain its stability. Its solubility is a key consideration for its use in in-vitro assays.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₁₁F₃O₃ | [1][3][4] |
| Molecular Weight | 320.26 g/mol | [3][4] |
| Appearance | Solid, White to off-white powder | [2][4] |
| Purity | ≥95%, ≥98%, or ≥99% (HPLC) | [1][3][4] |
| Solubility | DMF: 3 mg/ml; DMSO: 1 mg/ml | [1][2] |
| Storage Temperature | -20°C | [1][4] |
| Stability | ≥ 4 years when stored at -20°C | [1][2] |
Mechanism of Action and Applications
Fluorogenic Substrate for Cytochrome P450 Enzymes
BFC serves as a biomarker and fluorogenic substrate for cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[3] The primary application of BFC is in the quantitative measurement of the activity of specific CYP isoforms, particularly CYP1A2 and CYP3A4 in humans.[1][2][5][6][7]
The enzymatic reaction involves the O-debenzylation of BFC by a CYP enzyme. This cleavage reaction releases the benzyl (B1604629) group and produces the highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The fluorescence of HFC can then be measured to determine the rate of the enzymatic reaction, which is directly proportional to the CYP enzyme's activity.[1]
Below is a diagram illustrating the enzymatic conversion of BFC to its fluorescent product HFC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. 7-BFC - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. ≥99% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Benzyloxy-4-(trifluoromethyl)coumarin | CTI Molecular Imaging [ctimi.com]
- 7. 7-Benzyloxy-4-(trifluoromethyl)coumarin | HIBR Gene Diagnostics [hibergene.com]
Technical Guide: Solubility of 7-Benzyloxy-4-trifluoromethylcoumarin in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) in dimethyl sulfoxide (B87167) (DMSO). It includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram for the experimental procedure. BFC is a fluorogenic substrate widely used in drug metabolism studies to assay the activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[1][2] Accurate solubility data in a common solvent like DMSO is critical for the design and execution of reliable in vitro assays.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its handling, formulation, and bioavailability. For in vitro screening and biological assays, DMSO is a common solvent of choice due to its ability to dissolve a wide range of organic molecules. The experimentally determined solubility of this compound in DMSO is summarized in the table below.
| Solvent | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [2][3] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The following protocol describes a standardized shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound in DMSO. This method is considered a gold standard for its accuracy and reliability.
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature to reach equilibrium.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated analytical balance and micropipettes
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a precise volume of DMSO to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.[4]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the suspension at a high speed.
-
-
Sample Collection and Filtration:
-
Carefully collect the supernatant using a micropipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method with a pre-established calibration curve.
-
Calculate the original concentration in the saturated DMSO solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound in DMSO.
Caption: Shake-Flask Solubility Determination Workflow.
References
Commercial Suppliers and Technical Guide for 7-Benzyloxy-4-trifluoromethylcoumarin
An In-depth Technical Resource for Researchers and Drug Development Professionals
Abstract
7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) is a fluorogenic substrate extensively utilized in drug metabolism and pharmacokinetic studies to characterize the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2.[1][2][3][4] Its utility lies in its conversion to the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC), providing a sensitive and high-throughput method for assessing enzyme activity and inhibition.[1] This technical guide provides a comprehensive overview of commercial suppliers of 7-BFC, detailed experimental protocols for its use in CYP450 activity assays, and a logical workflow for screening potential drug candidates as enzyme inhibitors.
Commercial Availability
A variety of chemical suppliers offer this compound, catering to the needs of research laboratories and pharmaceutical companies. The following table summarizes key information from several prominent suppliers to facilitate procurement.
| Supplier | Product Number | Purity | Format | Storage Temperature |
| Sigma-Aldrich | B5057 | ≥99% (HPLC)[5] | Solid[5] | -20°C[5] |
| Cayman Chemical | 35721 | ≥95% | Solid | -20°C |
| AdipoGen Life Sciences | CDX-B0299 | Not specified | White to off-white powder[6] | -20°C[6] |
| MedchemExpress | HY-112368 | Not specified | Solid | -20°C (1 month), -80°C (6 months)[2] |
| Ambeed | ABE23793 | Not specified | Not specified | Not specified |
Note: Pricing information is subject to change and is best obtained directly from the supplier's website. Purity and format information may vary by batch.
Physicochemical and Spectroscopic Properties
-
Chemical Formula: C₁₇H₁₁F₃O₃
-
Molecular Weight: 320.26 g/mol [5]
-
CAS Number: 220001-53-6
-
Appearance: White to off-white solid.[6]
-
Metabolite (HFC) Fluorescence:
Experimental Protocols: Cytochrome P450 Inhibition Assay
The following protocol provides a detailed methodology for a high-throughput fluorescence-based assay to determine the inhibitory potential of a test compound on CYP3A4 activity using 7-BFC as a substrate. This protocol is adapted from established methods.[7]
Materials and Reagents
-
This compound (7-BFC)
-
Human liver microsomes (HLMs) or recombinant human CYP3A4 enzyme
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., ketoconazole)
-
96-well black microplates
-
Fluorescence microplate reader
Preparation of Solutions
-
7-BFC Stock Solution (4 mM): Dissolve 2.56 mg of 7-BFC in 2 ml of methanol.[7]
-
Test Compound/Inhibitor Stock Solutions: Prepare a series of concentrations of the test compound and the positive control inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., DMSO).
-
2x Enzyme-Substrate Mix: In 100 mM potassium phosphate buffer (pH 7.4), prepare a solution containing the desired final concentration of human liver microsomes or recombinant CYP3A4 and 40 µM 7-BFC. Keep this mixture on ice.[7]
-
NADPH Generating System: Prepare according to the manufacturer's instructions.
Assay Procedure
-
Dispense Buffer: Add 60 µl of 100 mM potassium phosphate buffer to columns 2-12 of a 96-well microplate.[7]
-
Prepare Serial Dilutions of Inhibitor:
-
To the wells in column 1, add 118 µl of 100 mM potassium phosphate buffer and 2 µl of the highest concentration of the test compound or positive control inhibitor stock solution.[7]
-
Perform a serial dilution by transferring 60 µl from column 1 to column 2, mixing, then transferring 60 µl from column 2 to column 3, and so on, up to column 10. Discard the final 60 µl from column 10.[7]
-
-
Add Enzyme-Substrate Mix: Dispense 100 µl of the 2x enzyme-substrate mix into all wells (columns 1-12).[7] Column 11 can serve as a no-inhibitor control, and column 12 as a background control (no NADPH).
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.[7]
-
Initiate Reaction: Add 40 µl of the NADPH generating system to each well to start the enzymatic reaction.[7]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[7]
-
Stop Reaction and Read Fluorescence: The reaction can be stopped by adding a suitable solvent like acetonitrile. Measure the fluorescence intensity of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), using a microplate reader with excitation at ~410 nm and emission at ~530 nm.
Data Analysis
-
Subtract the background fluorescence (from wells without NADPH) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a CYP450 inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 4. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Wolfe Labs [wolfelabs.com]
- 5. This compound (BFC) CAS No. 220001-53-6 Sigma [sigmaaldrich.com]
- 6. adipogen.com [adipogen.com]
- 7. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 7-Benzyloxy-4-trifluoromethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) is a synthetic derivative of coumarin (B35378), a class of compounds widely recognized for their diverse biological activities. 7-BFC, in particular, has emerged as a crucial tool in the field of drug metabolism and toxicology. Its primary utility lies in its role as a fluorogenic probe substrate for a key family of drug-metabolizing enzymes, the cytochrome P450 (CYP) superfamily. This guide provides a comprehensive overview of the mechanism of action of 7-BFC, detailing its enzymatic conversion, the kinetics of this transformation, and the experimental protocols utilized to investigate these processes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively employ 7-BFC in their studies.
Core Mechanism of Action: Fluorogenic Substrate for Cytochrome P450 Enzymes
The central mechanism of action of this compound revolves around its metabolic transformation by cytochrome P450 enzymes. 7-BFC itself is a non-fluorescent molecule. However, upon enzymatic action by specific CYP isoforms, it undergoes an O-debenzylation reaction. This process cleaves the benzyl (B1604629) group from the 7-hydroxy position of the coumarin core, yielding the highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1]
The intensity of the fluorescence produced by HFC is directly proportional to the rate of its formation, and therefore, to the activity of the metabolizing CYP enzyme. This property makes 7-BFC an invaluable tool for in vitro assays designed to measure the activity of specific CYP isoforms. The excitation and emission maxima for HFC are approximately 410 nm and 510 nm, respectively.[1]
Cytochrome P450 Isoform Specificity
Extensive research has demonstrated that 7-BFC is metabolized by several CYP isoforms, with varying degrees of specificity across different species.
In Humans:
In human liver microsomes, the metabolism of 7-BFC is primarily catalyzed by CYP1A2 and CYP3A4 .[2][3][4] Studies have shown that at lower substrate concentrations (e.g., 20 µM), there is a higher correlation between 7-BFC metabolism and markers for CYP1A2, while at higher concentrations (e.g., 50 µM), the correlation is stronger with CYP3A markers.[2] There is also evidence for minor contributions from CYP2C9 and CYP2C19 .[2][3]
In Rats:
In rat liver microsomes, 7-BFC serves as a probe for CYP1A and CYP2B isoforms.[5] Its metabolism is significantly induced by treatment with β-naphthoflavone (BNF), an inducer of CYP1A, and sodium phenobarbitone (NaPB), an inducer of CYP2B.[5] Studies using cDNA-expressed rat CYP isoforms have confirmed that 7-BFC is a high-affinity substrate for CYP1A1 and CYP2B1.[5]
Quantitative Data on 7-BFC Metabolism
The kinetics of 7-BFC metabolism have been characterized in various in vitro systems. The following tables summarize key quantitative data from studies on human liver microsomes and cDNA-expressed CYP isoforms.
Table 1: Kinetic Parameters for the Metabolism of 7-BFC to HFC in Human Liver Microsomes
| Parameter | Value (Mean ± SEM) | Reference |
| Km | 8.3 ± 1.3 µM | [2] |
| Vmax | 454 ± 98 pmol/min/mg protein | [2] |
Table 2: Metabolism of 20 µM 7-BFC by cDNA-Expressed Human CYP Isoforms
| CYP Isoform | Relative Metabolism Rate | Reference |
| CYP1A2 | High | [2][3] |
| CYP3A4 | High | [2][3] |
| CYP2C9 | Lower | [2][3] |
| CYP2C19 | Lower | [2][3] |
| CYP2B6 | Low | [3] |
Table 3: Inhibition of 20 µM 7-BFC Metabolism in Human Liver Microsomes
| Inhibitor | Concentration Range | Inhibition (% of Control) | Target CYP | Reference |
| Furafylline | 5-100 µM | 37-48% | CYP1A2 (mechanism-based) | [2][3] |
| Troleandomycin | 5-100 µM | 64-69% | CYP3A4 (mechanism-based) | [2][3] |
| Anti-CYP3A4 Antibody | - | Inhibition observed | CYP3A4 | [2] |
| Anti-CYP2C8/9 Antibody | - | No effect | CYP2C8/9 | [2] |
| Anti-CYP2D6 Antibody | - | No effect | CYP2D6 | [2] |
| Diethyldithiocarbamate | 100-200 µM | Some inhibition | - | [2] |
| Sulphaphenazole | 2-50 µM | Little effect | CYP2C9 | [2] |
| S-mephenytoin | 50-500 µM | Little effect | CYP2C19 | [2] |
| Quinidine | 2-50 µM | Little effect | CYP2D6 | [2] |
Visualizing the Molecular and Experimental Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of 7-BFC, a typical experimental workflow for its analysis, and its application as a probe.
Detailed Experimental Protocols
The following are generalized protocols for key experiments involving 7-BFC. It is recommended to consult the specific cited literature for detailed concentrations and conditions.
Protocol 1: Fluorometric Measurement of 7-BFC Metabolism in Human Liver Microsomes
1. Materials:
-
Pooled human liver microsomes
-
This compound (7-BFC) stock solution (e.g., in DMSO or acetonitrile)
-
NADPH regenerating system (or NADPH stock solution)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~410 nm and emission at ~510 nm
-
7-Hydroxy-4-trifluoromethylcoumarin (HFC) standard for calibration
2. Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare working solutions of 7-BFC and NADPH in potassium phosphate buffer. The final concentration of organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (e.g., to a final concentration of 0.1-0.5 mg/mL)
-
7-BFC working solution (e.g., to a final concentration of 20-50 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to bring the reaction mixture to temperature.
-
Reaction Initiation: Start the reaction by adding the NADPH working solution to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, which has been pre-set to 37°C. Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Generate a standard curve using known concentrations of HFC to convert relative fluorescence units (RFU) to pmol of product formed.
-
Determine the initial linear rate of HFC formation (RFU/min).
-
Convert this rate to pmol/min using the standard curve.
-
Normalize the rate to the amount of microsomal protein used to get the final enzyme activity (pmol/min/mg protein).
-
Protocol 2: Metabolism Study of 7-BFC with cDNA-Expressed CYP Isoforms
This protocol is similar to Protocol 1, with the primary difference being the enzyme source.
1. Enzyme Source: Instead of human liver microsomes, use microsomes prepared from cells (e.g., insect cells or human lymphoblastoid cells) that have been engineered to express a single human CYP isoform (e.g., CYP1A2, CYP3A4).[2]
2. Procedure: Follow the same steps as in Protocol 1, substituting the cDNA-expressed CYP isoform preparation for the human liver microsomes. The amount of enzyme used per reaction will be based on the P450 content of the preparation (e.g., pmol of CYP per mg of protein).
Protocol 3: CYP450 Inhibition Assay Using 7-BFC
This protocol is designed to determine the inhibitory potential of a test compound on the metabolism of 7-BFC.
1. Additional Materials:
-
Test inhibitor compound dissolved in a suitable solvent.
2. Procedure:
-
Reaction Setup: Set up the reactions as described in Protocol 1 or 2. In addition to the control wells (no inhibitor), set up wells containing a range of concentrations of the test inhibitor.
-
Pre-incubation with Inhibitor: It is common to pre-incubate the enzyme and the inhibitor together at 37°C for a period before adding the substrate (7-BFC) and then NADPH. This is particularly important for mechanism-based inhibitors.
-
Reaction Initiation and Measurement: Follow the same procedure for initiating the reaction with NADPH and measuring the fluorescence kinetically.
-
Data Analysis:
-
Calculate the rate of HFC formation in the presence of each inhibitor concentration.
-
Express the remaining enzyme activity as a percentage of the activity in the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of 7-BFC metabolism.
-
Conclusion
This compound is a well-characterized and reliable tool for the in vitro assessment of cytochrome P450 activity, particularly for human CYP1A2 and CYP3A4. Its mechanism of action, based on fluorogenic metabolite formation, allows for sensitive and continuous measurement of enzyme kinetics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize 7-BFC effectively in their work. Understanding the nuances of its metabolism and the experimental considerations for its use is paramount for generating accurate and reproducible data in studies of drug metabolism, enzyme inhibition, and the prediction of potential drug-drug interactions.
References
- 1. Cytochrome P450-dependent biotransformation capacities in embryonic, juvenile and adult stages of zebrafish (Danio rerio)—a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review [ouci.dntb.gov.ua]
- 4. Use of cDNA-expressed human cytochrome P450 enzymes to study potential drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
Unveiling the Biological Targets of 7-Benzyloxy-4-trifluoromethylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a synthetic coumarin (B35378) derivative that has found significant utility in the fields of biochemistry and pharmacology. Its primary application lies in its role as a fluorogenic probe substrate for the study of cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth overview of the known biological targets of BFC, focusing on its interaction with various CYP isoforms. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes and experimental designs.
Core Biological Interaction: Metabolism by Cytochrome P450 Enzymes
The principal biological interaction of this compound is its metabolism by cytochrome P450 enzymes. BFC itself is a non-fluorescent molecule. However, upon enzymatic O-debenzylation by specific CYP isoforms, it is converted into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][2] This conversion forms the basis of sensitive and high-throughput assays for measuring the activity of these enzymes. The fluorescence of HFC can be monitored in real-time, with excitation and emission maxima typically around 410 nm and 510 nm, respectively.[1][2]
The metabolism of BFC is not limited to a single CYP enzyme. In humans, it is primarily metabolized by CYP1A2 and CYP3A4.[1][3] There is also evidence for minor contributions from CYP2C9 and CYP2C19.[3] In rats, BFC serves as a probe for CYP1A and CYP2B isoforms.[4] This promiscuity, while making it a non-selective substrate for a single isoform, allows for its use in characterizing the overall CYP activity in a sample or for studying the inhibition profiles of test compounds across multiple CYP families.[5][6]
Signaling Pathway: BFC Metabolism
The metabolic conversion of BFC is a critical pathway for its use as a research tool. The following diagram illustrates this single-step enzymatic reaction.
References
- 1. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
7-Benzyloxy-4-trifluoromethylcoumarin: An In-depth Technical Guide to its Application as a Fluorogenic Probe for Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a synthetic coumarin (B35378) derivative that has become an invaluable tool in drug metabolism and toxicology studies.[1][2] Its primary application lies in its role as a fluorogenic substrate for several cytochrome P450 (CYP) enzymes, most notably CYP1A2 and CYP3A4.[3] These enzymes are critical components of Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics, including over 50% of currently marketed drugs. Understanding the activity and inhibition of these enzymes is therefore a cornerstone of drug discovery and development, helping to predict potential drug-drug interactions and metabolic liabilities.
This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in characterizing CYP enzyme activity. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying biochemical processes and experimental workflows.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white solid. Its utility as a fluorogenic probe is due to its inherent low fluorescence, which dramatically increases upon enzymatic cleavage of the benzyloxy group. This O-debenzylation reaction, catalyzed by CYP enzymes, yields the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1]
| Property | This compound (BFC) | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) |
| Molecular Formula | C₁₇H₁₁F₃O₃ | C₁₀H₅F₃O₃ |
| Molecular Weight | 320.26 g/mol | 230.14 g/mol |
| Appearance | White to off-white solid | Not specified |
| Solubility | Soluble in DMSO and DMF | Not specified |
| Excitation Max (λex) | ~410 nm[1] | ~385-410 nm[1] |
| Emission Max (λem) | Low Fluorescence | ~510-530 nm[1] |
Mechanism of Action: A Fluorogenic Probe for CYP Activity
The core application of BFC revolves around its enzymatic conversion to the fluorescent HFC. This process is a direct measure of the O-debenzylation activity of specific CYP isoforms. The workflow is conceptually straightforward: in the presence of a CYP enzyme and the necessary cofactor NADPH, the non-fluorescent BFC is metabolized, leading to a quantifiable increase in fluorescence that is proportional to the enzyme's activity.
Caption: Enzymatic conversion of BFC to HFC by Cytochrome P450.
Quantitative Data: Enzyme Kinetics and Inhibition
The interaction of BFC with CYP enzymes has been quantitatively characterized, providing essential parameters for designing and interpreting experiments.
Enzyme Kinetic Parameters
The Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the metabolism of BFC have been determined for human liver microsomes and specific cDNA-expressed CYP isoforms. These values are crucial for selecting appropriate substrate concentrations in activity and inhibition assays.
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | [3] |
| cDNA-expressed CYP1A2 | Lower than CYP3A4 | Lower than CYP3A4 | [3] |
| cDNA-expressed CYP3A4 | Higher than CYP1A2 | Higher than CYP1A2 | [3] |
Note: Specific values for cDNA-expressed isoforms were qualitatively compared in the cited literature.
Inhibition Constants (IC₅₀)
BFC is widely used as a substrate in high-throughput screening assays to determine the inhibitory potential of new chemical entities against CYP3A4. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these studies.
| Inhibitor | CYP Isoform | IC₅₀ (µM) | Reference |
| Grape Seed Extract | CYP3A4 | Potent Inhibitor | [4] |
| Green Tea Extract | CYP3A4 | Potent Inhibitor | [4] |
| Milk Thistle | CYP3A4 | Moderate Inhibitor* | [4] |
| Ketoconazole (B1673606) | CYP3A4 | Dependent on substrate used | [5] |
| Troleandomycin | CYP3A4 | Dependent on substrate used | [5] |
Note: The reference describes these as potent or moderate inhibitors without providing specific IC₅₀ values in the abstract.
Experimental Protocols
The following section outlines a detailed methodology for a typical in vitro CYP inhibition assay using this compound. This protocol is a composite based on standard practices described in the literature.[4][5]
I. Reagent and Stock Solution Preparation
-
Phosphate (B84403) Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS):
-
Solution A: 1 M Glucose-6-phosphate (G6P).
-
Solution B: 100 mg/mL NADP⁺.
-
Solution C: 1000 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).
-
On the day of the experiment, prepare the NRS by combining appropriate volumes of buffer, Solution A, Solution B, and Solution C.
-
-
This compound (BFC) Stock Solution: Prepare a 10 mM stock solution of BFC in DMSO.
-
Test Compound/Inhibitor Stock Solutions: Prepare stock solutions of the test compounds and known inhibitors (e.g., ketoconazole for CYP3A4) in DMSO.
-
Enzyme Preparation: Use either human liver microsomes (HLMs) or cDNA-expressed CYP isoforms (e.g., CYP3A4 Supersomes). Dilute the enzyme preparation to the desired concentration in cold phosphate buffer immediately before use.
-
Stop Solution: Prepare a solution of 80:20 acetonitrile:tris-HCl buffer (pH 10.5) to terminate the reaction.
II. Experimental Workflow: CYP Inhibition Assay
Caption: Workflow for a typical CYP inhibition assay using BFC.
III. Assay Procedure (96-well plate format)
-
Plate Layout: Design the plate map to include wells for blanks (no enzyme), controls (no inhibitor), and a range of inhibitor concentrations.
-
Addition of Reagents:
-
To each well, add the appropriate volume of phosphate buffer.
-
Add the test inhibitor or vehicle (DMSO) to the respective wells.
-
Add the diluted enzyme preparation to all wells except the blanks.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Add the BFC working solution to all wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the cold stop solution to each well.
-
Fluorescence Reading: Read the fluorescence of the plate using a microplate reader with excitation set to ~410 nm and emission to ~510 nm.
IV. Data Analysis
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Synthesis of this compound
While this compound is commercially available, its synthesis is typically achieved through the Pechmann condensation .[6][7] This classic method in organic chemistry involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester.
For the synthesis of BFC, the likely precursors are 3-benzyloxyphenol and ethyl 4,4,4-trifluoroacetoacetate . The reaction is generally carried out in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid.[7][8]
Caption: Synthesis of BFC via Pechmann condensation.
Other Potential Applications
The current body of scientific literature overwhelmingly points to the use of this compound as a fluorogenic substrate for CYP enzymes.[1][2][3][4][5][9][10] While its fluorescent properties suggest potential for other applications, such as a fluorescent label or probe in other biological systems, these have not been significantly explored or reported. Its utility is highly specialized for in vitro drug metabolism and toxicology studies.
Conclusion
This compound is a robust and sensitive tool for the in vitro assessment of cytochrome P450 enzyme activity, particularly for CYP1A2 and CYP3A4. Its fluorogenic nature allows for high-throughput screening of potential enzyme inhibitors, a critical step in the drug discovery and development pipeline. The well-characterized kinetics of its metabolism and the standardized protocols for its use make it a reliable probe for researchers in pharmacology, toxicology, and medicinal chemistry. While its applications are currently niche, its importance within this field is well-established and indispensable.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Every Woman Counts (EWC) [ewctrainingcenter.org]
- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of complementary and alternative medicines on CYP3A4-mediated metabolism of three different substrates: 7-benzyloxy-4-trifluoromethyl-coumarin, midazolam and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Wolfe Labs [wolfelabs.com]
An In-depth Technical Guide to 7-Benzyloxy-4-trifluoromethylcoumarin: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a fluorescent probe widely utilized in drug metabolism and pharmacology studies.[1][2][3] Its utility lies in its role as a fluorogenic substrate for key cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[1][4][5] These enzymes are central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This guide provides a comprehensive overview of the safe handling, storage, and experimental use of BFC, with a focus on its application in cytochrome P450 activity assays.
Physicochemical Properties
This compound is a synthetic, white to off-white solid.[6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 220001-53-6 | [1] |
| Molecular Formula | C₁₇H₁₁F₃O₃ | [1][2] |
| Molecular Weight | 320.3 g/mol | [1][2] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥95% to ≥99% (HPLC) | [1][2][4] |
| Solubility | Soluble in DMSO (approx. 1 mg/ml) and DMF (approx. 3 mg/ml) | [1][2] |
| Excitation Maximum (λex) | 410 nm (for the metabolite HFC) | [1][2] |
| Emission Maximum (λem) | 510 nm (for the metabolite HFC) | [1][2] |
| Storage | -20°C, protect from light and moisture | [1][6] |
| Stability | ≥ 4 years at -20°C | [1][2] |
Safety and Handling
While a complete Safety Data Sheet (SDS) is not publicly available, information from suppliers indicates that this compound should be handled with care in a laboratory setting.[2]
Hazard Identification
The compound is classified with the following hazard codes:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]
It is categorized as "Acute Toxicity, Oral, Category 4".[4] A "Warning" signal word is associated with this compound.[4]
Precautionary Measures
The following precautionary statements are advised:[4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended:[4]
-
Respiratory Protection: Dust mask type N95 (US).
-
Hand Protection: Protective gloves.
-
Eye Protection: Eyeshields.
Storage and Stability
For long-term storage, the compound should be kept at -20°C in a tightly sealed container, protected from light and moisture.[1][6] Under these conditions, it is stable for at least four years.[1][2] For shipping, it is typically transported at ambient temperature.[1]
Experimental Protocols
The primary application of this compound is in the measurement of cytochrome P450 enzyme activity, particularly CYP1A2 and CYP3A4.[1][5] The underlying principle is the enzymatic O-debenzylation of the non-fluorescent BFC to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][3]
General Protocol for a CYP450 Inhibition Assay
This protocol is a synthesized methodology based on common practices for fluorometric CYP450 assays.
1. Reagent Preparation:
- BFC Stock Solution: Prepare a stock solution of BFC in a suitable organic solvent such as DMSO or DMF.[1][2] The concentration will depend on the specific assay conditions but is typically in the millimolar range.
- NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
- Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2 or CYP3A4 expressed in baculovirus-infected insect cells).
- Test Compounds: Prepare stock solutions of inhibitor compounds in a suitable solvent.
2. Assay Procedure (96-well plate format):
- To each well of a 96-well plate, add the enzyme source and buffer.
- Add the test compound (inhibitor) at various concentrations or the vehicle control.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
- Initiate the reaction by adding the BFC substrate and the NADPH regenerating system.
- Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a solution of acid or base).
- Measure the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), using a fluorescence plate reader with excitation at approximately 410 nm and emission at approximately 510 nm.[1][2]
3. Data Analysis:
- Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Plausible Synthesis of this compound
Reaction Scheme: 7-hydroxy-4-trifluoromethylcoumarin can be reacted with benzyl (B1604629) bromide in the presence of a weak base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield this compound.
General Procedure:
-
Dissolve 7-hydroxy-4-trifluoromethylcoumarin in acetone.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Signaling Pathway and Experimental Workflow
The primary "signaling pathway" involving this compound is its metabolic conversion by cytochrome P450 enzymes. This is a key pathway in drug metabolism and is often investigated in drug development to assess potential drug-drug interactions.
Caption: Metabolic activation of BFC by CYP450 enzymes.
The experimental workflow for a typical CYP450 inhibition screening study using BFC is outlined below.
Caption: Workflow for a CYP450 inhibition assay using BFC.
Conclusion
This compound is a valuable tool for in vitro drug metabolism studies. Its reliable conversion to a fluorescent product by key CYP450 enzymes allows for high-throughput screening of potential drug-drug interactions. Adherence to proper safety and handling procedures is essential to ensure the well-being of laboratory personnel. The experimental protocols and workflows provided in this guide offer a foundation for researchers to effectively utilize BFC in their drug development programs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 4. ≥99% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
Navigating the Stability and Storage of 7-Benzyloxy-4-trifluoromethylcoumarin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC), a widely utilized fluorogenic substrate in drug metabolism and high-throughput screening assays. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical information to ensure the integrity and longevity of this important research compound.
Core Stability Profile
This compound is a solid, crystalline compound, appearing as a white to off-white powder.[1][2] Its stability is paramount for reproducible and accurate experimental results. The primary factors influencing its degradation are temperature, light, and moisture.
Storage Recommendations
Proper storage is crucial for maintaining the chemical integrity of 7-BFC. Recommendations for both the solid compound and solutions are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | References |
| Solid (Powder) | -20°C | ≥ 4 years | [3] |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| In Solvent (-80°C) | -80°C | 6 months | [1] |
| In Solvent (-20°C) | -20°C | 1 month | [1] |
General handling advice includes protecting the compound from light and moisture.[2] For solutions, it is recommended to aliquot the product to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Factors Influencing Stability
The chemical structure of 7-BFC, with its benzyloxy and trifluoromethyl groups on the coumarin (B35378) core, dictates its stability profile. The following diagram illustrates the key environmental factors that can impact its integrity.
Experimental Protocols for Stability Assessment
To ensure the quality of 7-BFC for experimental use, particularly after long-term storage or when sourcing from a new supplier, a stability assessment is recommended. Below is a general protocol for evaluating the stability of 7-BFC.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.
Materials:
-
This compound (test sample)
-
Reference standard of this compound (≥99% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV or PDA detector
Procedure:
-
Standard Preparation: Prepare a stock solution of the 7-BFC reference standard in acetonitrile or a suitable solvent at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions (e.g., 100, 50, 25, 10, 5, 1 µg/mL) to create a calibration curve.
-
Sample Preparation: Prepare a solution of the 7-BFC test sample in the same solvent as the standard at a concentration of 100 µg/mL.
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and run a linear gradient to increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the absorbance maximum of 7-BFC (approximately 320-330 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention time of the parent compound.
-
Inject the test sample.
-
Analyze the resulting chromatogram to determine the peak area of the 7-BFC.
-
Calculate the purity of the sample by comparing its peak area to the total area of all peaks in the chromatogram.
-
The presence of additional peaks may indicate degradation products.
-
The following workflow diagram illustrates the process of assessing the stability of a 7-BFC sample.
Metabolic Stability
While this guide focuses on chemical stability, it is important to note the metabolic context in which 7-BFC is often used. It is a well-established substrate for cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[1][4][5] The metabolism of 7-BFC results in the formation of the fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).[4] This enzymatic conversion is the basis for its use in assays measuring CYP activity. The stability of 7-BFC in the assay medium prior to the enzymatic reaction is critical for accurate results.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and drug development. Adherence to the recommended storage conditions, particularly protection from high temperatures, light, and moisture, will ensure the compound's integrity over time. For critical applications, a purity assessment via HPLC is a reliable method to verify the quality of the material before use. By following these guidelines, researchers can be confident in the performance of this valuable fluorescent substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
Methodological & Application
Unveiling Drug Metabolism: 7-Benzyloxy-4-trifluoromethylcoumarin as a Fluorescent Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a valuable fluorogenic probe substrate extensively utilized in drug metabolism and toxicology studies. Its primary application lies in the sensitive and high-throughput screening of the activity of cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A2 and CYP3A4. These enzymes play a crucial role in the oxidative metabolism of a vast array of xenobiotics, including pharmaceuticals, environmental toxins, and carcinogens. Understanding the interaction of new chemical entities with these enzymes is a critical step in drug discovery and development, helping to predict potential drug-drug interactions and metabolic liabilities.
The principle of BFC as a fluorescent probe is based on an enzymatic reaction that converts the non-fluorescent BFC molecule into a highly fluorescent product. The benzyloxy group at the 7-position of the coumarin (B35378) core is cleaved by the catalytic activity of CYP enzymes, a process known as O-debenzylation. This reaction releases the fluorescent metabolite 7-hydroxy-4-trifluoromethylcoumarin (HFC), which exhibits strong fluorescence upon excitation. The rate of HFC formation is directly proportional to the activity of the CYP enzyme, allowing for a quantitative assessment of enzyme function.
Physicochemical and Spectroscopic Properties
Proper handling and storage of BFC are essential for maintaining its integrity and performance as a fluorescent probe. It is typically a solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For experimental use, it is crucial to protect the compound from light to prevent photodegradation.
The utility of BFC as a fluorescent probe is defined by the distinct spectral properties of its metabolic product, HFC. The parent compound, BFC, is essentially non-fluorescent under the assay conditions. Upon enzymatic conversion, the resulting HFC can be readily detected and quantified using a fluorescence plate reader or spectrophotometer.
| Parameter | Value | Reference |
| BFC CAS Number | 220001-53-6 | [1] |
| HFC Excitation Max (λex) | ~410 nm | [1] |
| HFC Emission Max (λem) | ~510-530 nm | [1] |
Enzymatic Reaction and Signaling Pathway
The core of BFC's application is its metabolism by cytochrome P450 enzymes. This process is a key part of the broader xenobiotic metabolism pathway, which is primarily concentrated in the liver. The reaction requires the presence of the CYP enzyme, the BFC substrate, and a cofactor system, typically an NADPH-generating system, which provides the necessary reducing equivalents for the CYP catalytic cycle.
Quantitative Data Summary
The kinetic parameters of the enzymatic reaction between BFC and CYP isoforms are critical for designing and interpreting experiments. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing insights into the enzyme's affinity for the substrate.
| Enzyme Source | CYP Isoform(s) | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Reference |
| Pooled Human Liver Microsomes | Mixed | 8.3 ± 1.3 | 454 ± 98 | [2] |
| cDNA-expressed Human CYP | CYP1A2 | Lower Kₘ (higher affinity) | Lower Vₘₐₓ | [2] |
| cDNA-expressed Human CYP | CYP3A4 | Higher Kₘ (lower affinity) | Higher Vₘₐₓ | [2] |
Note: The study by Renwick et al. (2000) demonstrated a lower Kₘ for the CYP1A2 preparation and a higher Vₘₐₓ for the CYP3A4 preparation, although specific values for the individual recombinant enzymes were not provided in the abstract.
Experimental Protocols
Application 1: General Cytochrome P450 Activity Assay
This protocol provides a general method for measuring the activity of CYP enzymes in various biological matrices, such as human liver microsomes (HLM) or recombinant CYP enzymes (supersomes).
Materials:
-
This compound (BFC) stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes or recombinant CYP enzymes
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH-generating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a working solution of BFC in the assay buffer. The final concentration in the well should be close to the Kₘ value for the enzyme of interest to ensure sensitivity.
-
Dilute the CYP enzyme source (HLM or recombinant enzyme) in the assay buffer to the desired concentration.
-
Prepare the NADPH-generating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted CYP enzyme source and buffer.
-
Include control wells:
-
No-enzyme control: Buffer and BFC, but no CYP enzyme.
-
No-cofactor control: CYP enzyme, buffer, and BFC, but no NADPH-generating system.
-
-
Add the BFC working solution to all wells.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiate the enzymatic reaction by adding the NADPH-generating system to all wells except the no-cofactor controls.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Stop the reaction by adding a quenching solution, such as acetonitrile (B52724) or a solution of 80% acetonitrile and 20% Tris base.
-
Read the fluorescence of the plate using a microplate reader with excitation and emission wavelengths appropriate for HFC.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme or no-cofactor controls) from the fluorescence readings of the reaction wells.
-
Calculate the rate of HFC formation, typically expressed as pmol/min/mg protein or pmol/min/pmol CYP.
-
Application 2: CYP Inhibition Assay (IC₅₀ Determination)
This protocol is designed to assess the inhibitory potential of a test compound on CYP activity by determining its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
All materials from the general activity assay.
-
Test compound stock solution (in a suitable solvent like DMSO).
-
Positive control inhibitor (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4).
Protocol Workflow:
Detailed Steps:
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the test compound and the positive control inhibitor in the assay buffer. Typically, a 7- to 10-point concentration range is used.
-
-
Assay Setup:
-
Follow the setup for the general activity assay, but with the addition of the inhibitor dilutions to the respective wells.
-
Include control wells:
-
100% activity control: No inhibitor.
-
0% activity control (background): No enzyme or no cofactor.
-
-
-
Reaction and Measurement:
-
Proceed with the pre-incubation, reaction initiation, incubation, and fluorescence reading as described in the general activity assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_100%_activity - Fluorescence_background))
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value.
-
Application 3: CYP Induction Assay in Cultured Hepatocytes
This protocol is used to evaluate the potential of a test compound to induce the expression of CYP enzymes in primary human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Test compound
-
Positive control inducers (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4)
-
Reagents for the general CYP activity assay (see above)
Protocol Workflow:
Detailed Steps:
-
Hepatocyte Culture:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a confluent monolayer, typically for 24-48 hours.
-
-
Compound Treatment:
-
Prepare treatment media containing the test compound at various concentrations, the positive control inducers, and a vehicle control (e.g., 0.1% DMSO).
-
Remove the culture medium from the hepatocytes and replace it with the treatment media.
-
Incubate the cells for a period of 24 to 72 hours, with daily media changes.
-
-
CYP Activity Measurement:
-
After the treatment period, wash the cells with warm buffer to remove any remaining treatment compounds.
-
Perform the CYP activity assay directly in the culture plate (in situ) by adding a reaction mixture containing BFC and the NADPH-generating system.
-
Incubate at 37°C for an appropriate time.
-
Stop the reaction and measure the fluorescence of the supernatant or cell lysate.
-
-
Data Analysis:
-
Calculate the CYP activity for each treatment group.
-
Determine the fold induction by dividing the activity in the presence of the test compound by the activity in the vehicle control.
-
Troubleshooting and Considerations
-
High Background Fluorescence: This can be caused by contamination of reagents, autofluorescence of the test compound, or non-enzymatic degradation of BFC. Ensure high-purity reagents and include appropriate controls to assess compound autofluorescence.
-
Low Signal-to-Noise Ratio: This may result from low enzyme activity, insufficient incubation time, or suboptimal substrate concentration. Optimize these parameters for your specific experimental system.
-
Solvent Effects: High concentrations of organic solvents (e.g., DMSO, methanol) can inhibit CYP activity. Keep the final solvent concentration in the assay low, typically below 1%.
-
Substrate Specificity: While BFC is a good substrate for CYP1A2 and CYP3A4, it may also be metabolized by other CYP isoforms to a lesser extent.[2] For studies requiring high isoform specificity, consider using recombinant enzymes or isoform-specific chemical inhibitors.
Conclusion
This compound is a robust and versatile fluorescent probe for the characterization of cytochrome P450 activity. Its application in high-throughput screening formats has significantly advanced the early-stage assessment of drug metabolism and drug-drug interaction potential. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize BFC in their studies, contributing to the development of safer and more effective medicines.
References
Application Notes and Protocols for 7-Benzyloxy-4-trifluoromethylcoumarin in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a fluorogenic substrate widely utilized in the study of drug metabolism and enzyme kinetics. It is particularly valuable for assaying the activity of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including therapeutic drugs. The principle of the assay is based on the enzymatic O-debenzylation of the non-fluorescent BFC molecule by CYP enzymes to produce the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The resulting increase in fluorescence is directly proportional to the enzyme's activity, providing a sensitive and high-throughput method for screening potential drug candidates and investigating drug-drug interactions.
BFC is a substrate for several CYP isoforms, with primary metabolism carried out by CYP3A4 and CYP1A2.[1] While other CYPs, such as CYP2C9 and CYP2C19, exhibit some metabolic activity towards BFC, the rates are considerably lower.[1] Due to its strong signal and well-characterized kinetics with CYP3A4, BFC is an excellent probe for studying the activity and inhibition of this clinically significant enzyme, which is responsible for the metabolism of approximately 50% of all drugs on the market.
These application notes provide detailed protocols for the use of BFC in enzyme activity assays, with a primary focus on CYP3A4. Additionally, given the low metabolic rate of BFC by CYP2B6, we present a protocol for an alternative, more suitable fluorescent substrate for the specific assessment of CYP2B6 activity.
I. General Assay Principle
The enzymatic reaction at the core of BFC-based assays is the O-debenzylation of BFC to HFC, a reaction catalyzed by CYP enzymes in the presence of NADPH.
II. Quantitative Data Summary
The following tables summarize the kinetic parameters for BFC metabolism by human liver microsomes and specific CYP isoforms, as well as IC50 values for common inhibitors.
Table 1: Kinetic Parameters for BFC Metabolism
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | [1] |
| cDNA-expressed CYP1A2 | Lower than CYP3A4 | Lower than CYP3A4 | [1] |
| cDNA-expressed CYP3A4 | Higher than CYP1A2 | Higher than CYP1A2 | [1] |
Table 2: Inhibition of BFC Metabolism in Human Liver Microsomes
| Inhibitor | Target CYP | Concentration (µM) | % Inhibition of Control | Reference |
| Furafylline | CYP1A2 | 5 - 100 | 52 - 63 | [1] |
| Troleandomycin | CYP3A4 | 5 - 100 | 31 - 36 | [1] |
| Ketoconazole | CYP3A4 | 0.001 - 10 | IC50 ≈ 0.054 µM |
III. Experimental Protocols
A. High-Throughput CYP3A4 Inhibition Assay using BFC
This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds for their inhibitory potential against CYP3A4.
1. Materials and Reagents:
-
This compound (BFC) stock solution (e.g., 4 mM in methanol)
-
Recombinant human CYP3A4 (e.g., in microsomes)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Acetonitrile
-
Tris-base (0.5 M)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~530 nm)
2. Experimental Workflow:
References
Visualizing Cellular Metabolism: A Protocol for Live-Cell Imaging with 7-Benzyloxy-4-trifluoromethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a fluorogenic substrate utilized for the real-time visualization of cytochrome P450 (CYP) enzyme activity within living cells. Specifically, BFC is a valuable tool for probing the activity of CYP1A2 and CYP3A4, two of the most important enzymes involved in drug metabolism.
The principle of this application lies in the enzymatic conversion of the non-fluorescent BFC into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). This O-debenzylation reaction, catalyzed by CYP enzymes, results in a localized increase in fluorescence, which can be monitored and quantified using fluorescence microscopy. This method allows for the dynamic assessment of CYP activity in a cellular context, providing insights into drug-drug interactions, enzyme induction or inhibition, and the metabolic capacity of individual cells.
Key Features:
-
Fluorogenic Detection: BFC is essentially non-fluorescent until it is metabolized by CYP enzymes, providing a high signal-to-noise ratio.
-
CYP Isoform Specificity: BFC is primarily a substrate for CYP1A2 and CYP3A4, allowing for the targeted investigation of these key drug-metabolizing enzymes.[1]
-
Live-Cell Compatibility: The protocol outlined below has been developed to ensure cell viability during the imaging process.
-
Quantitative Analysis: The intensity of the fluorescent signal can be correlated with the rate of enzymatic activity.
Physicochemical and Spectral Properties
A clear understanding of the spectral properties of the substrate and its fluorescent product is crucial for successful imaging.
| Parameter | This compound (BFC) | 7-hydroxy-4-trifluoromethylcoumarin (HFC) |
| State | Non-fluorescent Substrate | Fluorescent Product |
| Excitation Maximum (λex) | Not Applicable | ~406-410 nm |
| Emission Maximum (λem) | Not Applicable | ~468-510 nm |
| Molecular Weight | 320.26 g/mol | Not Applicable |
| Solubility | Soluble in DMSO and Methanol | Not Applicable |
Experimental Protocols
This section provides detailed protocols for preparing reagents, cell handling, and conducting the live-cell imaging experiment.
Reagent Preparation
1. BFC Stock Solution (10 mM):
-
Dissolve 3.2 mg of this compound in 1 mL of anhydrous DMSO.
-
Mix thoroughly by vortexing until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
2. Live-Cell Imaging Buffer:
-
For short-term imaging (up to 4 hours), a suitable buffer is essential to maintain cell health. An optically clear, HEPES-buffered solution is recommended. Alternatively, CO2-independent media can be used.
-
Pre-warm the imaging buffer to 37°C before use.
Cell Culture and Seeding
-
Culture cells of interest (e.g., HepG2, HeLa, or other cell lines with known CYP1A2 or CYP3A4 expression) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Allow the cells to adhere and reach a confluency of 60-80% before initiating the imaging experiment.
Live-Cell Imaging Protocol
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM BFC stock solution. Prepare a fresh working solution of BFC by diluting the stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell line to maximize signal and minimize potential cytotoxicity.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the BFC working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type and the level of CYP activity.
-
Washing: After incubation, gently remove the BFC-containing buffer and wash the cells twice with pre-warmed live-cell imaging buffer to remove any excess, unbound substrate.
-
Image Acquisition:
-
Immediately after washing, add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Place the dish or slide on the stage of a fluorescence microscope equipped with a 37°C environmental chamber.
-
Use a filter set appropriate for HFC, with an excitation wavelength of ~405 nm and an emission wavelength of ~470 nm.
-
Acquire images at desired time points to monitor the increase in fluorescence, which corresponds to CYP activity. For time-lapse imaging, minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
-
Note on Potential Confounding Factors: The fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), can be further metabolized in cells through conjugation reactions, such as glucuronidation, particularly in liver cells.[2][3] This can lead to a decrease or alteration of the fluorescent signal over time. It is therefore recommended to perform initial experiments to characterize the kinetics of fluorescence development and decay in the specific cell model being used.
Data Presentation
In Vitro Kinetic Parameters of BFC Metabolism
The following table summarizes the kinetic parameters for the metabolism of BFC by human liver microsomes and cDNA-expressed CYP isoforms. This data is useful for understanding the substrate affinity and turnover rate in a cell-free system.
| CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes (pooled) | 8.3 ± 1.3 | 454 ± 98 |
| cDNA-expressed CYP1A2 | Lower Km (higher affinity) | Lower Vmax |
| cDNA-expressed CYP3A4 | Higher Km (lower affinity) | Higher Vmax |
Data adapted from Renwick et al., 2000.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic conversion of BFC and the general workflow for the live-cell imaging experiment.
Caption: Enzymatic conversion of BFC to HFC.
Caption: Live-cell imaging workflow.
References
- 1. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veritastk.co.jp [veritastk.co.jp]
Application Notes and Protocols for 7-Benzyloxy-4-trifluoromethylcoumarin in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) is a fluorogenic substrate widely utilized in high-throughput screening (HTS) to investigate the activity and inhibition of cytochrome P450 (CYP) enzymes.[1][2] BFC itself is weakly fluorescent, but upon enzymatic O-debenzylation by specific CYP isoforms, it is converted to the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).[3] This conversion allows for a sensitive and continuous monitoring of enzyme kinetics, making BFC an ideal tool for drug discovery and development, particularly in the assessment of drug-drug interactions.[4][5] The primary CYP isoforms that metabolize BFC are CYP3A4 and CYP1A2, with some activity also reported for CYP2C9 and CYP2C19.[6]
The fluorescence of the resulting HFC can be quantified with excitation and emission maxima typically around 410 nm and 510 nm, respectively.[3] This application note provides detailed protocols for utilizing BFC in HTS assays to determine CYP activity and inhibition, along with a summary of relevant quantitative data.
Signaling Pathway: BFC Metabolism
The enzymatic reaction at the core of BFC-based assays is the O-debenzylation of the substrate by cytochrome P450 enzymes. This metabolic conversion is a critical pathway to understand when designing and interpreting HTS experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Utility of microtiter plate assays for human cytochrome P450 inhibition studies in drug discovery: application of simple method for detecting quasi-irreversible and irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP isoform induction screening in 96-well plates: use of 7-benzyloxy-4-trifluoromethylcoumarin as a substrate for studies with rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: High-Throughput Cytochrome P450 Activity Assay Using 7-Benzyloxy-4-trifluoromethylcoumarin
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a fluorogenic substrate widely utilized for the measurement of cytochrome P450 (CYP) enzyme activity.[1] It is particularly valuable in drug discovery and development for assessing the potential of new chemical entities to inhibit or induce key drug-metabolizing enzymes. BFC itself is essentially non-fluorescent, but upon enzymatic cleavage, it yields a highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[2] This conversion allows for a sensitive and continuous monitoring of enzyme kinetics in a high-throughput format.[3]
Principle of the Assay
The core of the assay is the O-debenzylation of BFC, a reaction primarily catalyzed by cytochrome P450 isoforms, most notably CYP3A4 and CYP1A2.[4][5] In the presence of the necessary cofactor, NADPH, the CYP enzyme metabolizes BFC, removing the benzyl (B1604629) group. This reaction releases the product 7-hydroxy-4-trifluoromethylcoumarin (HFC), which exhibits strong fluorescence with excitation and emission maxima around 410 nm and 510 nm, respectively.[1][2] The rate of HFC formation, measured as an increase in fluorescence intensity over time, is directly proportional to the activity of the CYP enzyme. This principle enables the screening of compounds for their inhibitory or inductive effects on specific CYP isoforms.
Applications
-
Enzyme Inhibition Screening: The assay is extensively used to determine the inhibitory potential of drug candidates on major CYP isoforms like CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs.[3][6]
-
Enzyme Kinetics: It allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for specific CYP enzymes.[4][5]
-
High-Throughput Screening (HTS): The microtiter plate-based format makes this assay highly amenable to HTS, enabling the rapid evaluation of large compound libraries for potential drug-drug interactions.[2][3]
-
Cell-Based Metabolism Studies: The assay can be adapted for use in intact cells, such as primary hepatocytes or engineered cell lines (e.g., HepG2), to assess metabolic activity in a more physiologically relevant context.
Key Advantages
-
High Sensitivity: The fluorescent product allows for the detection of low levels of enzyme activity.[7]
-
Real-Time Monitoring: The assay can be performed in a kinetic mode, providing real-time data on enzyme activity.
-
Simple Workflow: The "mix-and-read" format simplifies automation and reduces handling steps compared to chromatography-based methods.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the BFC-based assay.
Table 1: Kinetic Parameters of BFC Metabolism
| Parameter | Value | System | Reference |
|---|---|---|---|
| Km | 8.3 ± 1.3 µM | Pooled Human Liver Microsomes | [4][5] |
| Vmax | 454 ± 98 pmol/min/mg protein | Pooled Human Liver Microsomes |[4][5] |
Table 2: Fluorescence Properties of 7-hydroxy-4-trifluoromethylcoumarin (HFC)
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Max | ~410 | [1][2] |
| Emission Max | ~510 |[1][2] |
Table 3: Example CYP3A4 Inhibition Data
| Inhibitor | IC50 | System | Reference |
|---|
| Ketoconazole | Varies (nM range) | Recombinant Human CYP3A4 |[2][3] |
Experimental Protocols
Protocol 1: Cell-Based CYP3A4 Activity Assay
This protocol describes how to measure CYP3A4 activity and its inhibition in a cultured cell line (e.g., HepG2 or CYP3A4-expressing cells).
A. Preliminary Step: Cytotoxicity Assessment
Before conducting the enzyme assay, it is crucial to determine the non-toxic concentration range of the test compounds and BFC on the chosen cell line. A standard MTT or MTS assay can be used.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the test compounds and BFC in a complete culture medium.
-
Replace the medium in the wells with the medium containing various concentrations of the compounds. Include untreated control wells.
-
Incubate for a period equivalent to the planned assay duration (e.g., 1-24 hours).
-
Perform a cell viability assay (e.g., MTS) according to the manufacturer's instructions.[9]
-
Determine the highest concentration of each compound that does not significantly reduce cell viability (e.g., >90% viability). Use concentrations at or below this level for the CYP activity assay.
B. CYP3A4 Activity and Inhibition Protocol
Materials:
-
Hepatocyte cell line (e.g., HepG2) or CYP3A4-expressing cells
-
96-well black, clear-bottom cell culture plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (BFC) stock solution (e.g., 4 mM in Methanol or DMSO)[2]
-
Test compounds and a known inhibitor (e.g., Ketoconazole)
-
Lysis Buffer (optional, e.g., Tris-HCl with a mild detergent)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the positive control inhibitor (e.g., Ketoconazole) in a culture medium.
-
Carefully remove the culture medium from the cells and replace it with the medium containing the test compounds. Include vehicle-only wells (no inhibitor control) and no-cell wells (background control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Initiate Reaction:
-
Incubation & Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., one reading every 2 minutes) or as a single endpoint reading after a fixed incubation time. Use an excitation wavelength of ~410 nm and an emission wavelength of ~510 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-cell wells) from all other readings.
-
For kinetic assays, determine the reaction rate (slope of fluorescence vs. time).
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro CYP3A4 Inhibition Assay with Human Liver Microsomes
This protocol is a standard, cell-free method for assessing direct enzyme inhibition.
Materials:
-
Human Liver Microsomes (HLM)
-
96-well black plates
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
This compound (BFC) stock solution (4 mM in Methanol)[2]
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]
-
Test compounds and a known inhibitor (e.g., Ketoconazole, 1 mM in Methanol)[2]
-
Stop solution (e.g., 80% Acetonitrile / 20% 0.5 M Tris-base)[3]
-
Fluorescence microplate reader
Procedure:
-
Plate Setup:
-
Add 60 µL of potassium phosphate buffer to all wells except the inhibitor stock wells.
-
Prepare serial dilutions of the test inhibitor (e.g., Ketoconazole) directly in the plate.[3]
-
-
Enzyme-Substrate Mix:
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.[3]
-
Reaction Initiation:
-
Prepare the NADPH regenerating system.
-
Add 40 µL of the NADPH regenerating system to each well to start the reaction.[3]
-
-
Reaction Incubation: Incubate the plate at 37°C for 20 minutes.[3]
-
Reaction Termination: Stop the reaction by adding 75 µL of the stop solution to each well.[3]
-
Fluorescence Reading: Read the plate on a fluorescence microplate reader (Excitation: ~410 nm, Emission: ~510 nm).
-
Data Analysis: Calculate IC₅₀ values as described in the cell-based protocol.
Visualizations
Caption: Enzymatic conversion of non-fluorescent BFC to fluorescent HFC by CYP450 enzymes.
Caption: Experimental workflow for the cell-based CYP450 activity assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The effect of complementary and alternative medicines on CYP3A4-mediated metabolism of three different substrates: 7-benzyloxy-4-trifluoromethyl-coumarin, midazolam and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes: Measuring Cytochrome P450 Activity with 7-Benzyloxy-4-trifluoromethylcoumarin
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a fluorogenic probe substrate widely utilized in drug discovery and metabolic studies to measure the activity of cytochrome P450 (CYP450) enzymes. The assay's principle lies in the enzymatic O-debenzylation of the non-fluorescent BFC molecule by CYP450 enzymes, which yields the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The resulting increase in fluorescence is directly proportional to the enzyme activity and can be readily measured using a fluorescence plate reader, making it amenable to high-throughput screening (HTS) of potential drug candidates as inhibitors or inducers of CYP450 enzymes.[1][2]
BFC is primarily a substrate for CYP3A4 and CYP1A2 isoforms, which are two of the most important enzymes in human drug metabolism.[3] While it can be metabolized by other isoforms to a lesser extent, its primary utility is in the characterization of these two key enzymes.[3] The assay can be adapted to measure both the intrinsic activity of CYP450 enzymes and the inhibitory potential of test compounds.[4][5]
Principle of the Assay
The enzymatic reaction involves the oxidative O-debenzylation of BFC, a reaction that requires the presence of NADPH as a cofactor. The product, HFC, exhibits strong fluorescence with an excitation wavelength of approximately 405 nm and an emission wavelength in the range of 510-545 nm.[1]
Quantitative Data
The kinetic parameters for BFC metabolism vary depending on the specific CYP450 isoform and the experimental system used (e.g., human liver microsomes, recombinant enzymes).
| CYP450 Isoform | Test System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Pooled | Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | [3] |
| CYP1A2 | cDNA-expressed | Lower Km than CYP3A4 | Lower Vmax than CYP3A4 | [3] |
| CYP3A4 | cDNA-expressed | Higher Km than CYP1A2 | Higher Vmax than CYP1A2 | [3] |
Substrate Specificity
Studies using human liver microsomes and cDNA-expressed CYP isoforms have demonstrated that BFC is metabolized by several isoforms. The primary contributors to BFC metabolism are CYP1A2 and CYP3A4.[3] At lower substrate concentrations (e.g., 20 µM), metabolism is highly correlated with CYP1A2 activity, while at higher concentrations (e.g., 50 µM), the correlation is stronger with CYP3A4 activity.[3] Minor metabolism has been observed with CYP2C9 and CYP2C19.[3]
Experimental Protocols
Materials and Reagents
-
This compound (BFC)
-
Human liver microsomes or recombinant CYP450 enzymes
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Tris-base
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~405 nm and emission at ~530 nm
Protocol 1: Measurement of CYP450 Activity
This protocol is adapted for a 96-well plate format and can be used to determine the rate of BFC metabolism.
-
Prepare Reagents:
-
Prepare a stock solution of BFC in methanol (B129727) (e.g., 4 mM).[1]
-
Prepare the NADPH regenerating system fresh daily and keep on ice.[4]
-
Prepare a stop buffer of 80% acetonitrile and 20% 0.5 M Tris-base.[4]
-
-
Assay Setup:
-
In a 96-well plate, add 60 µl of 100 mM potassium phosphate buffer to each well.[4]
-
Add the desired amount of human liver microsomes or recombinant CYP450 enzyme to each well.
-
Add the BFC substrate. For example, to achieve a final concentration of 40 µM, a 2x enzyme-substrate mix can be prepared.[1][4]
-
-
Reaction Initiation and Incubation:
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 75 µl of the stop buffer to each well.[4]
-
Read the fluorescence of the product (HFC) using a fluorescence plate reader with excitation at ~405 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without NADPH or enzyme) from the fluorescence readings of the reaction wells.
-
Calculate the rate of HFC formation using a standard curve generated with known concentrations of HFC.
-
Protocol 2: CYP450 Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound.
-
Prepare Reagents: As in Protocol 1, with the addition of the test inhibitor.
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO or methanol).
-
-
Assay Setup:
-
Dispense 60 µl of 100 mM potassium phosphate buffer into columns 2-12 of a 96-well plate.[4]
-
In column 1, add buffer and the highest concentration of the test inhibitor.
-
Perform serial dilutions of the inhibitor by transferring 60 µl from column 1 to column 2, and so on, to column 10.[4] Column 11 can serve as a background control (no reaction) and column 12 as a positive control (no inhibitor).[1]
-
Add 100 µl of a 2x enzyme-substrate mix (containing CYP450 enzyme and BFC) to all wells.[4]
-
-
Reaction, Termination, and Measurement: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).[1]
-
Troubleshooting and Considerations
-
Fluorescence Interference: Test compounds may exhibit intrinsic fluorescence or quench the fluorescence of HFC. It is important to run appropriate controls to account for these potential interferences.[1]
-
Solvent Effects: The solvent used to dissolve the test compounds (e.g., DMSO, methanol) can affect enzyme activity. The final concentration of the solvent in the reaction mixture should be kept low (typically ≤1%) and consistent across all wells.
-
Linearity: Ensure that the reaction is within the linear range with respect to time and enzyme concentration to obtain accurate kinetic data.
-
Substrate Concentration: The choice of BFC concentration can influence which CYP450 isoform's activity is predominantly measured.[3] For general screening, a concentration near the Km for the primary target isoform is often used.
-
High-Throughput Screening: The microtiter plate-based format of this assay makes it well-suited for high-throughput screening of large compound libraries for CYP450 inhibition.[1][4]
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: 7-Benzyloxy-4-trifluoromethylcoumarin as a Fluorogenic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a valuable fluorogenic substrate primarily utilized for the measurement of cytochrome P450 (CYP) enzyme activity. Its application as a general stain for fixed cells is not a standard or validated procedure. BFC is a non-fluorescent compound that, upon enzymatic cleavage by specific CYP isoforms, yields the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC). This property makes it a powerful tool in drug metabolism studies, inhibitor screening, and characterization of CYP enzyme kinetics. These application notes provide an overview of its established use and a speculative protocol for its potential, though unvalidated, application in fixed-cell systems.
Principle of Action: Metabolic Activation to a Fluorescent Product
The primary utility of this compound lies in its metabolic conversion. Specific cytochrome P450 enzymes, which are a superfamily of monooxygenases, catalyze the O-debenzylation of BFC. This reaction removes the benzyl (B1604629) group, resulting in the formation of 7-hydroxy-4-trifluoromethylcoumarin (HFC), a compound that exhibits strong fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the rate of HFC production and thus reflects the activity of the specific CYP enzymes present in the sample.
In human liver microsomes, BFC metabolism is notably carried out by CYP1A2 and CYP3A4 isoforms.[1] Kinetic studies have shown different affinities (Km) and maximum reaction velocities (Vmax) for these enzymes, with CYP1A2 generally having a lower Km and CYP3A4 a higher Vmax.[1] In rat hepatocytes, BFC metabolism is induced by substances that upregulate CYP1A and CYP2B isoforms.[2]
Established Applications: Measuring Cytochrome P450 Activity
The established application of BFC is in biochemical assays to determine the activity of various CYP isoforms in biological samples such as:
These assays are crucial in drug development for assessing the metabolic stability of new chemical entities and their potential for drug-drug interactions through CYP inhibition or induction.
Data Presentation: Properties of this compound as a CYP Substrate
Table 1: Enzyme Kinetics of BFC Metabolism in Human Liver Microsomes
| Parameter | Value (Mean +/- SEM) | Reference |
| Km | 8.3 +/- 1.3 µM | [1] |
| Vmax | 454 +/- 98 pmol/min/mg protein | [1] |
Table 2: Major Human CYP Isoforms Involved in BFC Metabolism
| CYP Isoform | Role in Metabolism | Reference |
| CYP1A2 | High affinity (lower Km) | [1] |
| CYP3A4 | High capacity (higher Vmax) | [1] |
| CYP2C9 | Minor metabolism observed | [1] |
| CYP2C19 | Minor metabolism observed | [1] |
Experimental Protocols
Protocol 1: Measurement of CYP Activity in Human Liver Microsomes (Established Method)
This protocol is a standard method for determining CYP activity using BFC.
Materials:
-
This compound (BFC) stock solution (e.g., in DMSO)
-
Human liver microsomes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~530 nm for HFC)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Add human liver microsomes to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding BFC to the desired final concentration (e.g., 20 µM).[1]
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new black microplate.
-
Measure the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).
-
Calculate the rate of metabolism based on a standard curve of HFC.
Protocol 2: Staining of Fixed Cells (Exploratory and Unvalidated)
Disclaimer: This protocol is speculative and not based on established literature. The utility of BFC as a stain for fixed cells is unknown, and the following is a suggested starting point for investigation. It is possible that BFC will not effectively stain fixed cells or that any observed fluorescence will be due to non-specific interactions.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound (BFC) stock solution (e.g., in DMSO)
-
Staining buffer (e.g., PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on sterile coverslips in a culture dish and culture until the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If intracellular staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of BFC in staining buffer. A starting concentration in the range of 1-10 µM can be tested. Note: Optimal concentration needs to be determined empirically.
-
Incubate the fixed (and optionally permeabilized) cells with the BFC working solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound BFC.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the potential (but unconfirmed) fluorescence of BFC or its derivatives in a fixed cell context. A standard DAPI or FITC filter set might be a starting point for exploration.
-
Visualizations
Caption: Metabolic activation of BFC to fluorescent HFC by CYP enzymes.
References
- 1. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP isoform induction screening in 96-well plates: use of this compound as a substrate for studies with rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Benzyloxy-4-trifluoromethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a fluorogenic substrate primarily utilized for the measurement of cytochrome P450 (CYP) enzyme activity, particularly for CYP1A2 and CYP3A4 isoforms. It is important to note that while the fluorescent product of BFC's enzymatic reaction exhibits pH sensitivity, BFC itself is not employed as a direct pH sensor for organelles. These application notes provide a comprehensive overview of its use in characterizing CYP enzyme function.
Upon enzymatic O-debenzylation by CYP enzymes, BFC is converted to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The resulting fluorescence intensity is directly proportional to the enzyme activity, providing a sensitive and continuous assay for enzyme kinetics and inhibition studies.
Data Presentation
Photophysical and Chemical Properties
The key properties of this compound (BFC) and its fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HFC), are summarized below.
| Property | This compound (BFC) | 7-hydroxy-4-trifluoromethylcoumarin (HFC) |
| Molecular Formula | C₁₇H₁₁F₃O₃ | C₁₀H₅F₃O₃ |
| Molecular Weight | 320.3 g/mol | 230.14 g/mol |
| Excitation Maximum (λex) | N/A (Minimally fluorescent) | ~385-410 nm |
| Emission Maximum (λem) | N/A (Minimally fluorescent) | ~502-510 nm |
| pKa (of 7-hydroxy group) | N/A | 7.26 |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMF and DMSO | Soluble in methanol (B129727) and DMSO |
pH Sensitivity of 7-hydroxy-4-trifluoromethylcoumarin (HFC)
The fluorescence of HFC is notably dependent on pH due to the protonation state of the 7-hydroxy group.[1] In acidic to neutral environments, the hydroxyl group is protonated (phenol form). As the pH increases, it deprotonates to a phenolate (B1203915) anion, leading to a shift in fluorescence to longer wavelengths (bathochromic shift).[1] This can manifest as a change in fluorescence color from blue in acidic conditions to green or yellow-green in alkaline conditions.[1] When conducting experiments, it is crucial to maintain a constant pH to ensure reproducible results.
Experimental Protocols
In Vitro Cytochrome P450 Activity Assay
This protocol describes the measurement of CYP3A4 activity using BFC in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
This compound (BFC)
-
Recombinant human cytochrome P450 enzymes (e.g., CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base)[2]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BFC in DMSO.
-
Prepare a working solution of the CYP enzyme in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the CYP enzyme solution.
-
Add the BFC working solution to each well. The final concentration of BFC may need to be optimized, but a starting point of 20-50 µM can be used.[3]
-
For inhibitor studies, add the test compounds at various concentrations.
-
Include control wells with no enzyme and no NADPH to determine background fluorescence.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for HFC (e.g., Ex: 410 nm, Em: 510 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the reaction wells.
-
Calculate the rate of HFC formation, which is proportional to the CYP enzyme activity.
-
For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of BFC Metabolism
Caption: Enzymatic conversion of BFC to fluorescent HFC.
Experimental Workflow for CYP Activity Assay
Caption: Workflow for a 96-well plate CYP activity assay.
References
Application Notes and Protocols: 7-Benzyloxy-4-trifluoromethylcoumarin for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a fluorogenic substrate primarily utilized for the measurement of cytochrome P450 3A4 (CYP3A4) enzyme activity. The principle of its application lies in the enzymatic cleavage of the benzyloxy group by CYP3A4, which results in the release of the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). While BFC is extensively used in in-vitro assays with plate readers, its application in flow cytometry for single-cell analysis of CYP3A4 activity is a novel approach. This document provides a proposed framework and hypothetical protocols for utilizing BFC in flow cytometry for drug development and research applications.
Principle of Detection
The core of this application is the enzymatic reaction catalyzed by CYP3A4. Non-fluorescent BFC passively diffuses into cells and is metabolized by intracellular CYP3A4. The resulting fluorescent product, HFC, is retained within the cells, allowing for the quantification of enzyme activity on a single-cell basis using a flow cytometer. The intensity of the fluorescence signal from each cell is directly proportional to the level of CYP3A4 activity.
Potential Applications in Drug Development and Research
-
Drug-Drug Interaction Studies: Assess the potential of new chemical entities (NCEs) to induce or inhibit CYP3A4 activity in a cell-based model.
-
Toxicology Screening: Identify compounds that may cause cellular toxicity by altering CYP3A4 metabolism.
-
Cancer Research: Investigate the role of CYP3A4 in drug resistance and metabolism in cancer cell populations.
-
Heterogeneity of Enzyme Activity: Analyze the variability of CYP3A4 activity within a cell population.
Quantitative Data Summary
As the application of BFC in flow cytometry is not widely documented, the following table presents hypothetical data that could be generated from such studies. This serves as a template for data presentation.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % of Cells with High CYP3A4 Activity |
| Vehicle Control | - | 1500 | 85% |
| NCE-A (Inhibitor) | 1 | 800 | 30% |
| NCE-A (Inhibitor) | 10 | 450 | 10% |
| NCE-B (Inducer) | 1 | 3500 | 95% |
| NCE-B (Inducer) | 10 | 7800 | 98% |
Experimental Protocols
The following are proposed protocols for the use of BFC in flow cytometry. Optimization will be required for specific cell types and experimental conditions.
Protocol 1: General Assessment of CYP3A4 Activity
1. Cell Preparation:
- Culture cells to 80-90% confluency.
- Harvest cells using a gentle dissociation reagent (e.g., TrypLE™ Express).
- Wash cells with phosphate-buffered saline (PBS) and resuspend in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
2. BFC Loading:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the BFC stock solution in the assay buffer to the desired final working concentration (e.g., 5-10 µM). Note: The optimal concentration should be determined empirically.
- Add the BFC working solution to the cell suspension and incubate at 37°C for 30-60 minutes, protected from light.
3. Flow Cytometry Analysis:
- Acquire data on a flow cytometer equipped with a violet laser (approx. 405 nm excitation).
- Detect the fluorescence emission of HFC using a filter appropriate for blue fluorescence (e.g., 450/50 nm bandpass filter).
- Collect data for at least 10,000 events per sample.
- Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) and the percentage of fluorescent cells.
Protocol 2: Inhibition of CYP3A4 Activity
1. Cell Preparation:
- Follow step 1 from Protocol 1.
2. Inhibitor Treatment:
- Pre-incubate the cell suspension with various concentrations of the test compound (potential inhibitor) or a known CYP3A4 inhibitor (e.g., ketoconazole) for a predetermined time (e.g., 30-60 minutes) at 37°C.
3. BFC Loading and Analysis:
- Add BFC working solution to the pre-treated cells and incubate as described in Protocol 1.
- Acquire and analyze the data as described in Protocol 1. A decrease in MFI compared to the vehicle control indicates inhibition of CYP3A4 activity.
Visualized Workflows and Pathways
Caption: Intracellular metabolism of BFC by CYP3A4.
Caption: Flow cytometry workflow for CYP3A4 inhibition.
Application Notes and Protocols: Synthesis and Application of 7-Benzyloxy-4-trifluoromethylcoumarin Derivatives for Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) and its derivatives as fluorogenic probes for sensing applications, particularly in the context of enzymatic activity. The protocols detailed herein are based on established chemical and biochemical methodologies.
Introduction
Coumarins are a class of naturally occurring phenolic substances known for their diverse biological activities.[1] The introduction of a trifluoromethyl group at the 4-position of the coumarin (B35378) scaffold can enhance photostability and influence spectral properties.[1] 7-Hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC) is a highly fluorescent compound, making it a valuable fluorophore in various biological assays.[2][3]
In its "caged" or "pro-fluorescent" form, this compound (BFC) is essentially non-fluorescent.[1] However, upon enzymatic cleavage of the O-benzyl group by specific enzymes, such as cytochrome P450 (CYP) isoforms, the highly fluorescent HFC is released.[4][5][6] This "turn-on" fluorescence mechanism forms the basis of a sensitive and continuous assay for monitoring enzyme activity. BFC has been identified as a substrate for several CYP isoforms, notably CYP1A2 and CYP3A4 in humans, and CYP1A and CYP2B in rats.[5][7][8]
Data Presentation
The photophysical and physicochemical properties of the key compounds are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 7-Hydroxy-4-(trifluoromethyl)coumarin (HFC) and 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)
| Property | 7-Hydroxy-4-(trifluoromethyl)coumarin (HFC) | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) |
| CAS Number | 575-03-1[9] | 220001-53-6[4] |
| Molecular Formula | C₁₀H₅F₃O₃[9] | C₁₇H₁₁F₃O₃[4] |
| Molecular Weight | 230.14 g/mol [9] | 320.26 g/mol |
| Appearance | Off-white to light yellow or pink powder[2] | Solid |
| Melting Point | 178-180 °C[2] | Not specified |
| pKa | 7.26 | Not applicable |
Table 2: Photophysical Properties of 7-Hydroxy-4-(trifluoromethyl)coumarin (HFC)
| Parameter | Value | Solvent |
| Absorption Maximum (λ_abs_) | 338 nm[10] | Ethanol |
| Molar Extinction Coefficient (ε) | 12,600 M⁻¹cm⁻¹[10] | Ethanol |
| Excitation Maximum (λ_ex_) | 385 nm | Methanol |
| 410 nm[4] | Not specified | |
| Emission Maximum (λ_em_) | 502 nm | Methanol |
| 510 nm[4] | Not specified | |
| Fluorescence Quantum Yield (Φ_F_) | 0.2[10] | Ethanol |
Note: The fluorescence of this compound (BFC) is minimal and it is considered a pro-fluorescent substrate.[1]
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin (HFC)
This protocol is based on the Pechmann condensation reaction.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.05 equivalents).
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (sufficient to dissolve reactants) while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 7-hydroxy-4-(trifluoromethyl)coumarin as a white to off-white solid.
-
Dry the product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)
This protocol describes the O-benzylation of the synthesized HFC. This is an adapted Williamson ether synthesis.
Materials:
-
7-Hydroxy-4-(trifluoromethyl)coumarin (HFC) (1.0 equivalent)
-
Benzyl (B1604629) bromide (1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous Acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxy-4-(trifluoromethyl)coumarin in anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80°C for DMF) for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 7-benzyloxy-4-(trifluoromethyl)coumarin.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Fluorogenic Assay for Cytochrome P450 Enzyme Activity
This protocol provides a general method for measuring CYP enzyme activity using BFC as a substrate in a 96-well plate format.
Materials:
-
7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) stock solution (e.g., 10 mM in DMSO)
-
Recombinant human CYP enzymes or liver microsomes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Mix: In a suitable tube, prepare a master mix containing the potassium phosphate buffer and the CYP enzyme preparation (e.g., liver microsomes or recombinant enzyme).
-
Dispense Reagent Mix: Dispense the master mix into the wells of the 96-well plate.
-
Add Substrate: Add a small volume of the BFC stock solution to each well to achieve the desired final concentration (e.g., 1-50 µM). The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) using an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 510 nm.[4]
-
Data Analysis:
-
Determine the rate of reaction (fluorescence units per minute) from the linear portion of the kinetic curve.
-
To quantify the amount of HFC produced, a standard curve of known HFC concentrations should be prepared and measured under the same assay conditions.
-
Enzyme activity can be expressed as pmol of HFC formed per minute per mg of protein.
-
Visualizations
Signaling Pathway: Enzymatic Sensing Mechanism
The following diagram illustrates the principle of the "turn-on" fluorescent sensing of enzyme activity.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 6. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 9. 7-Hydroxy-4-trifluoromethylcoumarin | C10H5F3O3 | CID 5375667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]
Application Notes and Protocols for 7-Benzyloxy-4-trifluoromethylcoumarin in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a valuable fluorogenic substrate widely employed in biochemical assays, particularly within drug metabolism and discovery. It is not typically used for direct, covalent labeling of proteins. Instead, BFC serves as a sensitive probe for the activity of certain cytochrome P450 (CYP) enzymes. Upon enzymatic O-debenzylation by specific CYP isoforms, BFC is converted to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), enabling a straightforward and quantitative assessment of enzyme activity.
This document provides detailed application notes and protocols for the use of BFC in determining the activity of key drug-metabolizing enzymes.
Principle of Detection
The core application of this compound lies in its role as a pro-fluorescent substrate. In its native state, BFC exhibits minimal fluorescence. However, specific cytochrome P450 enzymes, most notably CYP3A4 and CYP1A2, can catalyze the cleavage of the benzyl (B1604629) group.[1][2][3][4] This enzymatic reaction releases the fluorophore 7-hydroxy-4-trifluoromethylcoumarin (HFC), which possesses strong fluorescence with excitation and emission maxima at approximately 410 nm and 510 nm, respectively.[1] The rate of HFC formation, measured as an increase in fluorescence over time, is directly proportional to the enzymatic activity.
Key Applications
-
High-Throughput Screening (HTS) of CYP Inhibitors: BFC is extensively used in microtiter plate-based assays to screen for potential drug candidates that may inhibit the activity of major drug-metabolizing enzymes like CYP3A4 and CYP1A2.[2][3]
-
Determination of Enzyme Kinetics: The fluorogenic nature of the assay allows for real-time monitoring of the enzymatic reaction, making it suitable for determining key kinetic parameters such as Km and Vmax.
-
Characterization of Recombinant CYP Isoforms: BFC is a useful tool for characterizing the substrate specificity and activity of individually expressed CYP isoforms.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its fluorescent product.
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₁₁F₃O₃ | [1] |
| Molecular Weight | 320.3 g/mol | [1] |
| Excitation Maximum (HFC) | 410 nm | [1] |
| Emission Maximum (HFC) | 510 nm | [1] |
| Recommended Solvent | DMSO or DMF | [1] |
| Enzyme | Substrate Concentration | Kinetic Parameter (Km) |
| CYP1A2 | ~20 µM | Lower Km (higher affinity) |
| CYP3A4 | ~50 µM | Higher Km (lower affinity) |
Note: The optimal substrate concentration can vary depending on the specific experimental conditions and the enzyme source.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Activity Assay using BFC
This protocol describes a general method for measuring the activity of CYP enzymes (e.g., in liver microsomes or recombinant enzyme preparations) using BFC in a 96-well plate format.
Materials:
-
This compound (BFC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Liver microsomes or recombinant CYP enzyme
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~410 nm and emission at ~510 nm
-
7-hydroxy-4-trifluoromethylcoumarin (HFC) for standard curve
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BFC (e.g., 10 mM) in DMSO.
-
Prepare a working solution of BFC by diluting the stock solution in potassium phosphate buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the enzyme preparation (liver microsomes or recombinant CYP) to the desired concentration in potassium phosphate buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of HFC in the assay buffer to generate a standard curve for quantifying the amount of product formed.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Enzyme preparation
-
Potassium phosphate buffer
-
BFC working solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
From the HFC standard curve, determine the relationship between fluorescence units and the concentration of the product.
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Express the enzyme activity in terms of pmol of HFC formed per minute per mg of protein.
-
Visualizations
Diagram 1: Enzymatic Activation of BFC
The following diagram illustrates the enzymatic conversion of the non-fluorescent BFC to the fluorescent HFC by cytochrome P450 enzymes.
Caption: Enzymatic conversion of BFC to fluorescent HFC.
Diagram 2: Experimental Workflow for CYP Inhibition Assay
This diagram outlines the key steps in a typical high-throughput screening assay to identify potential inhibitors of CYP enzymes using BFC.
Caption: Workflow for a BFC-based CYP inhibition screen.
Concluding Remarks
This compound is a powerful and widely adopted tool for the functional characterization of cytochrome P450 enzymes. Its fluorogenic properties provide a sensitive and continuous readout of enzyme activity, making it highly suitable for high-throughput screening and detailed kinetic studies in drug discovery and development. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize BFC in their experimental workflows.
References
- 1. biotium.com [biotium.com]
- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
Application Note: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) for High-Throughput Monitoring of Drug Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a fluorogenic probe substrate extensively used in drug discovery and development to assess the activity of cytochrome P450 (CYP) enzymes.[1] CYP enzymes are a critical family of enzymes responsible for the metabolism of a vast majority of drugs.[2] Understanding the interaction of new chemical entities (NCEs) with these enzymes is crucial for predicting drug-drug interactions (DDIs) and metabolic clearance pathways.[3][4] BFC serves as an excellent tool for this purpose due to its conversion into a highly fluorescent product, enabling sensitive and high-throughput screening formats.[1][5]
Principle of the Assay
The BFC assay is based on the principle of enzymatic O-debenzylation. In the presence of a competent CYP enzyme and the cofactor NADPH, the non-fluorescent BFC molecule is metabolized to 7-hydroxy-4-trifluoromethylcoumarin (HFC), a product that is highly fluorescent.[1][6] The rate of HFC formation is directly proportional to the enzyme activity. In humans, BFC metabolism is primarily catalyzed by CYP1A2 and CYP3A4, with minor contributions from CYP2C9 and CYP2C19.[7] The intense fluorescence of HFC can be easily measured using a standard fluorescence plate reader, making the assay amenable to high-throughput screening (HTS) of potential CYP inhibitors.[6]
Applications
-
CYP Inhibition Screening: BFC is widely used to screen compound libraries for their potential to inhibit major drug-metabolizing enzymes like CYP3A4 and CYP1A2.[8][9] This is a critical step in early drug discovery to flag compounds with a high risk of causing clinical drug-drug interactions.[10]
-
Reaction Phenotyping: The assay helps identify which specific CYP isoforms are responsible for a compound's metabolism by observing the inhibition of BFC metabolism in the presence of the test compound.[7]
-
Enzyme Kinetics: BFC can be used to determine key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), for various CYP enzymes.[1]
Metabolic Pathway of BFC
The metabolic conversion of BFC is a single-step enzymatic reaction. Cytochrome P450 enzymes, utilizing NADPH as a reducing equivalent, catalyze the cleavage of the benzyl (B1604629) ether bond of BFC to yield the fluorescent metabolite HFC and a benzaldehyde (B42025) byproduct.
Data Presentation
Quantitative data for BFC metabolism and HFC fluorescence are summarized below.
Table 1: Kinetic Parameters of BFC Metabolism in Human Preparations
| Enzyme Source | Parameter | Value | Reference |
|---|---|---|---|
| Pooled Human Liver Microsomes | Kₘ | 8.3 ± 1.3 µM | [1][7] |
| Vₘₐₓ | 454 ± 98 pmol/min/mg protein | [1][7] | |
| cDNA-expressed CYP1A2 | Kₘ | Lower than CYP3A4 | [7] |
| cDNA-expressed CYP3A4 | Vₘₐₓ | Higher than CYP1A2 |[7] |
Table 2: Spectroscopic Properties of 7-Hydroxy-4-trifluoromethylcoumarin (HFC)
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Excitation (λex) | ~405 nm | [6] |
| Emission (λem) | ~510 - 545 nm |[6] |
Experimental Protocols
Protocol 1: High-Throughput In Vitro CYP3A4 Inhibition Assay using BFC
This protocol describes a method for determining the IC₅₀ value of a test compound against CYP3A4 activity in a 96-well plate format using recombinant human CYP3A4.
1. Materials and Reagents
-
Recombinant human CYP3A4 enzyme (e.g., Supersomes™)
-
This compound (BFC)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH-regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH
-
Test compound (inhibitor)
-
Known CYP3A4 inhibitor (e.g., Ketoconazole) for positive control
-
Acetonitrile or other suitable stop solution
-
Methanol or DMSO for dissolving compounds
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
2. Reagent Preparation
-
BFC Stock Solution: Prepare a 4 mM BFC stock solution in methanol.[6] Store at 4°C in an amber vial.
-
Test Compound/Inhibitor Stock: Prepare a stock solution of the test compound and ketoconazole (B1673606) (e.g., 10 mM) in a suitable solvent like DMSO or methanol. Create a serial dilution series to cover the desired concentration range.
-
Enzyme-Substrate Mix (2x): On the day of the experiment, dilute the recombinant CYP3A4 and BFC in 0.1 M potassium phosphate buffer. The final concentrations in this 2x mix should be calculated to yield a final assay concentration of ~20 nM for P450 and 40 µM for BFC.[6] Note: These concentrations may require optimization.
-
NADPH System (2x): Prepare the NADPH-regenerating system according to the manufacturer's instructions to be at a 2x final concentration in buffer.
3. Assay Workflow The general workflow for conducting the inhibition assay is depicted below.
4. Detailed Assay Procedure
-
Plate Setup:
-
Test Wells: Add test compound at various concentrations.
-
100% Activity Control: Add solvent vehicle instead of the test compound.
-
Background Control: Wells that will receive the stop solution before the NADPH system.
-
Positive Control: Add a known inhibitor like ketoconazole.
-
-
Dispensing: To all wells (except where background will be measured later), add 50 µL of the 2x Enzyme-Substrate mix.
-
Inhibitor Addition: Add the test compounds and controls to the appropriate wells. The final concentration of organic solvent should be kept low (e.g., <1%) to prevent enzyme inhibition.[6]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the 2x NADPH system to all wells to start the reaction. For background wells, add the stop solution first, then the NADPH system.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding 50 µL of a cold stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Read the plate on a fluorescence reader with excitation set to ~405 nm and emission to ~520 nm.
5. Data Analysis
-
Subtract Background: Subtract the average fluorescence signal from the background control wells from all other measurements.
-
Calculate Percent Inhibition:
-
% Activity = (Signal of Test Well / Signal of 100% Activity Control) * 100
-
% Inhibition = 100 - % Activity
-
-
Determine IC₅₀: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
Important Considerations
-
Substrate Concentration: The selectivity of BFC for CYP1A2 versus CYP3A4 is dependent on its concentration. At lower concentrations (~20 µM), metabolism is more correlated with CYP1A2 activity, while at higher concentrations (~50 µM), it correlates better with CYP3A4 activity.[1][7]
-
Compound Interference: Test compounds may possess intrinsic fluorescence or may quench the fluorescence of the HFC product. It is essential to run appropriate controls (e.g., test compound with enzyme and stop solution, but no NADPH) to check for interference.
-
Species Differences: BFC exhibits different CYP selectivity profiles across species. For example, in rats, it is a probe for CYP1A and CYP2B isoforms.[11] Results from human-based assays should not be directly extrapolated to animal models without validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of complementary and alternative medicines on CYP3A4-mediated metabolism of three different substrates: 7-benzyloxy-4-trifluoromethyl-coumarin, midazolam and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of this compound, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to dissolve 7-Benzyloxy-4-trifluoromethylcoumarin for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound (BFC)?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] It has poor solubility in aqueous buffers.[3]
Q2: I am having difficulty dissolving the BFC powder. What should I do?
A2: If you are experiencing issues with dissolution, ensure you are using a suitable organic solvent like DMSO or DMF.[1] It is recommended to first prepare a concentrated stock solution in one of these solvents before diluting it to your final working concentration in an aqueous buffer.[3] Gentle warming or vortexing can also aid in dissolution.
Q3: Can I dissolve BFC directly in my aqueous assay buffer?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility.[3] To ensure complete dissolution and accurate concentration, a stock solution in an organic solvent should be prepared first.
Q4: How do I prepare a stock solution of BFC?
A4: To prepare a stock solution, dissolve the solid BFC in a high-quality, anhydrous organic solvent such as DMSO or DMF.[1] It is good practice to purge the solvent with an inert gas before use.[1] For a detailed step-by-step guide, please refer to the Experimental Protocol section below.
Q5: How should I store the stock solution, and for how long is it stable?
A5: To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4][5] The stability of the stock solution depends on the storage temperature:
-
At -20°C, the solution is stable for up to 1 month.[4][5] The solid compound should be stored at -20°C.[1][2]
Q6: What is the maximum recommended final concentration of the organic solvent in my assay?
A6: The concentration of the organic solvent used to dissolve BFC should be minimized in your final assay mixture to avoid affecting enzyme activity.[6] A final concentration of less than 0.5% is generally recommended.[3]
Q7: My fluorescence signal is lower than expected. What are the possible causes?
A7: Lower-than-expected fluorescence intensity could be due to several factors:
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the stock solution. Any undissolved particles will lead to an inaccurate concentration.
-
Photobleaching: The fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), can be susceptible to photobleaching. Minimize the exposure of your samples to high-intensity light.[3]
-
Incorrect Wavelengths: Verify that your plate reader is set to the correct excitation and emission maxima for HFC, which are approximately 410 nm and 510 nm, respectively.[1][7]
-
Enzyme Activity: Confirm the activity of your cytochrome P450 enzyme preparation.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~ 3 mg/mL | [1][7] |
| Dimethyl Sulfoxide (DMSO) | ~ 1 mg/mL | [1][7] |
| Aqueous Buffers | Sparingly soluble | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (BFC) solid (MW: 320.26 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh out a desired amount of BFC solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.2 mg of BFC.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the BFC solid. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
Visualizations
Caption: Metabolic pathway of BFC by Cytochrome P450 enzymes.
Caption: Experimental workflow for using BFC in a CYP450 assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound (BFC) CAS No. 220001-53-6 Sigma [sigmaaldrich.com]
Technical Support Center: Optimizing 7-Benzyloxy-4-trifluoromethylcoumarin for Visualizing Cytochrome P450 Activity in Cells
Welcome to the technical support center for 7-Benzyloxy-4-trifluoromethylcoumarin (BFC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully using BFC to measure cytochrome P450 (CYP) enzyme activity in cell-based assays.
Understanding the Application: From "Cell Staining" to "Activity Visualization"
It is important to clarify that this compound is not a traditional cell stain that binds to specific cellular structures. Instead, it is a fluorogenic substrate used to visualize the enzymatic activity of specific cytochrome P450 isoforms, primarily CYP1A2 and CYP3A4, within living or permeabilized cells. The non-fluorescent BFC is converted by active CYP enzymes into the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC), allowing for the quantification and visualization of enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (BFC)?
A1: BFC is a substrate for several cytochrome P450 enzymes. In the presence of active CYP enzymes, such as CYP1A2 and CYP3A4 in human cells, the benzyloxy group of BFC is cleaved in an O-debenzylation reaction.[1] This enzymatic conversion yields the fluorescent compound 7-hydroxy-4-trifluoromethylcoumarin (HFC), which can be detected using fluorescence microscopy or a plate reader. The intensity of the fluorescence is proportional to the level of CYP enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent product?
A2: The fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), has an excitation maximum of approximately 410 nm and an emission maximum of around 510 nm.[1]
Q3: What concentration of BFC should I use for my cell-based assay?
A3: The optimal concentration can vary depending on the cell type, expression level of CYP enzymes, and the specific assay format. However, a good starting point for cell-based assays is a final concentration in the range of 20 µM to 50 µM.[2] For high-throughput screening assays, a concentration of 40 µM has been successfully used.[1] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store BFC?
A4: BFC is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) to create a stock solution.[1] For example, a 4 mM stock solution can be prepared by dissolving 2.56 mg of BFC in 2 ml of methanol.[1] Stock solutions should be stored at -20°C, protected from light. When preparing your working solution, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <1% v/v) to avoid solvent-induced cytotoxicity.
Q5: Can I use BFC in both live-cell imaging and endpoint assays?
A5: Yes, BFC is suitable for both live-cell imaging to monitor enzyme activity in real-time and for endpoint assays using a fluorescence plate reader. For live-cell imaging, ensure that the imaging medium is compatible with cell viability. For endpoint assays, the reaction can be stopped, and the fluorescence of the accumulated HFC can be measured.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescent Signal | 1. Low CYP Enzyme Activity: The cell type used may have low endogenous expression of the target CYP isoforms (e.g., CYP1A2, CYP3A4).2. Incorrect BFC Concentration: The concentration of BFC may be too low for the level of enzyme activity.3. Insufficient Incubation Time: The incubation period may be too short for a detectable amount of fluorescent product to accumulate.4. Inhibitors Present: Components in the media or the compound being tested may be inhibiting CYP activity. | 1. Use a positive control cell line known to express high levels of the target CYP enzymes (e.g., primary hepatocytes or induced HepG2 cells). Consider inducing CYP expression with known inducers (e.g., rifampicin (B610482) for CYP3A4) prior to the assay.2. Perform a concentration titration to find the optimal BFC concentration for your cell type. Start with a range of 10 µM to 50 µM.3. Increase the incubation time. A typical incubation time is 20-60 minutes, but this may need to be optimized.4. Ensure the assay buffer or media does not contain known CYP inhibitors. Run a vehicle control to establish baseline activity. |
| High Background Fluorescence | 1. Autofluorescence: Cells or media components may be naturally fluorescent at the wavelengths used.2. Non-Enzymatic Conversion: BFC may be unstable and converting to HFC non-enzymatically under your experimental conditions.3. Impure BFC Reagent: The BFC stock may be contaminated with the fluorescent product HFC. | 1. Image a sample of unstained cells (autofluorescence control) to determine the baseline fluorescence. Use phenol (B47542) red-free medium during the assay, as phenol red can contribute to background fluorescence.2. Include a negative control with heat-inactivated cells or a known potent CYP inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) to measure non-enzymatic fluorescence.3. Use high-purity BFC. Protect the stock solution from light and repeated freeze-thaw cycles. |
| High Cell Death or Cytotoxicity | 1. High BFC Concentration: The concentration of BFC may be toxic to the cells.2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve BFC may be too high.3. Prolonged Incubation: Extended exposure to BFC or the assay conditions may be detrimental to cell health. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of BFC for your cell line.2. Ensure the final concentration of the organic solvent in the well is below a toxic threshold (typically <1% v/v).3. Reduce the incubation time or perform the assay in a complete culture medium if a simpler buffer is being used. |
| Inconsistent or Variable Results | 1. Inconsistent Cell Seeding: Variation in cell number per well will lead to different amounts of total enzyme.2. Temperature Fluctuations: CYP enzyme activity is temperature-dependent.3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect results. | 1. Ensure a uniform single-cell suspension before seeding and be consistent with seeding density across all wells.2. Pre-incubate the plate at the assay temperature (e.g., 37°C) before adding reagents to ensure temperature stability.3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media. |
Data Presentation: Key Parameters
| Parameter | Value | Reference |
| Substrate | This compound (BFC) | N/A |
| Fluorescent Product | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | [1] |
| Excitation Wavelength (HFC) | ~410 nm | [1] |
| Emission Wavelength (HFC) | ~510 nm | [1] |
| Recommended Working Concentration | 20 - 50 µM | [2] |
| Solvents for Stock Solution | DMSO, Methanol | [1] |
| Target Human Enzymes | CYP1A2, CYP3A4 | [2] |
| Target Rat Enzymes | CYP1A, CYP2B | [3][4] |
Experimental Protocols
Protocol 1: Measuring CYP Activity in Adherent Cells using a Fluorescence Plate Reader
This protocol provides a general method for measuring endpoint CYP activity in cells cultured in a 96-well plate.
-
Cell Seeding: Seed adherent cells in a 96-well clear-bottom, black-walled plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight or until desired confluency is reached.
-
Preparation of Reagents:
-
Prepare a 4 mM stock solution of BFC in methanol or DMSO.
-
Prepare your assay buffer (e.g., pre-warmed, phenol red-free culture medium or a suitable buffer like Krebs-Henseleit).
-
If using inhibitors, prepare them at 2X the final concentration in the assay buffer.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of assay buffer (containing vehicle or inhibitor) to each well and pre-incubate the plate at 37°C for 10-15 minutes.
-
Prepare the BFC working solution. For a final concentration of 40 µM, dilute the 4 mM stock solution 1:50 in the assay buffer to create a 2X (80 µM) solution.
-
To initiate the reaction, add 50 µL of the 2X BFC working solution to each well (bringing the total volume to 100 µL).
-
Incubate the plate at 37°C for 20-60 minutes, protected from light. The optimal time should be determined empirically.
-
-
Measurement:
-
Measure the fluorescence of the product (HFC) directly in the plate using a fluorescence plate reader with excitation set to ~410 nm and emission to ~510 nm.
-
Alternatively, the reaction can be stopped by adding a suitable reagent (e.g., acetonitrile) before reading.
-
Visualizations
Enzymatic Conversion of BFC
Caption: Enzymatic conversion of non-fluorescent BFC to fluorescent HFC.
General Experimental Workflow
Caption: Workflow for measuring CYP activity with BFC in a plate-based assay.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
reducing background fluorescence with 7-Benzyloxy-4-trifluoromethylcoumarin
Welcome to the technical support center for 7-Benzyloxy-4-trifluoromethylcoumarin (BFC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and effectively reduce background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BFC) and how does it work?
A1: this compound (BFC) is a fluorogenic substrate used to measure the activity of certain cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A, CYP2B, and CYP3A.[1][2][3] BFC itself is a minimally fluorescent molecule.[4] However, when it is metabolized by these enzymes, the benzyloxy group is cleaved, producing the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][5] The increase in fluorescence intensity is directly proportional to the enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the product of the BFC reaction?
A2: The fluorescent product of the BFC reaction, 7-hydroxy-4-trifluoromethylcoumarin (HFC), has an excitation maximum of approximately 410 nm and an emission maximum of around 510 nm.[2]
Q3: What are the primary causes of high background fluorescence when using BFC?
A3: High background fluorescence can arise from several sources in your experiment:
-
Sample Autofluorescence: Biological samples, such as cells and tissues, can have intrinsic fluorescence.[6]
-
Media Components: Common components in cell culture media, like phenol (B47542) red and serum, are known to be fluorescent and can contribute significantly to background noise.[6][7]
-
Excess Unbound BFC: High concentrations of the BFC substrate that have not been washed away can lead to elevated background signals.[8][9]
-
Non-Specific Binding: BFC may bind non-specifically to cellular components or the surfaces of your assay plates.[8]
-
Substrate Hydrolysis: The substrate may degrade or hydrolyze, potentially forming a fluorescent compound and increasing background noise.[8]
Q4: How can I be sure that the fluorescent signal I am observing is due to specific enzyme activity?
A4: To validate the specificity of your signal, it is crucial to include proper negative controls in your experimental setup.[6] These should include:
-
No-Enzyme Control: A sample that contains all reaction components, including BFC, but lacks the enzyme source (e.g., microsomes or cells).
-
No-Substrate Control: A sample containing the enzyme source and all other reaction components but without the addition of BFC. This will help you measure the intrinsic autofluorescence of your sample.[6]
-
Inhibitor Control: A sample where a known inhibitor of the specific CYP isoform you are studying is included. A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the activity is enzyme-specific.[5]
Troubleshooting Guides
Issue: High Background Fluorescence
High background fluorescence can mask the specific signal from your reaction, leading to a poor signal-to-noise ratio and inaccurate results.
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescence from Media | If working with live cells, switch to a phenol red-free and serum-free imaging medium during the final imaging steps.[6] | Lower background fluorescence from the extracellular environment. |
| Intrinsic Sample Autofluorescence | Image an unstained control sample (without BFC) to determine the level of autofluorescence.[6] If it is high, consider using a commercial autofluorescence quenching kit or applying spectral unmixing if your imaging system supports it. | A clear understanding of the contribution of sample autofluorescence to the total signal. |
| Excess Unbound BFC Substrate | Increase the number and duration of wash steps after incubating with BFC to thoroughly remove any unbound substrate.[8] | Reduction in overall background fluorescence. |
| Non-Specific Binding of BFC | Decrease the concentration of BFC used in your assay. Titrate the concentration to find the optimal balance between signal and background.[6] Additionally, consider adding a blocking agent, such as Bovine Serum Albumin (BSA), to your buffers before and during BFC incubation to block non-specific binding sites.[6] | Lower background with minimal impact on the specific signal. |
| Incorrect Imaging Settings | Ensure that the excitation and emission filters on your microscope or plate reader are correctly set for HFC (Ex: ~410 nm, Em: ~510 nm).[2][10] Optimize the exposure time and gain settings to maximize the specific signal while minimizing background noise. | Correct detection of the emitted fluorescence and an improved signal-to-noise ratio. |
Experimental Protocols & Data
General Protocol for Measuring CYP Activity using BFC in a 96-Well Plate Format
This protocol provides a general workflow for assessing CYP enzyme activity in liver microsomes.
-
Reagent Preparation:
-
Prepare a stock solution of BFC in a suitable organic solvent like methanol (B129727) or DMF.[2][10]
-
Prepare a working solution of BFC by diluting the stock solution in the appropriate reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer).
-
Prepare an NADPH-regenerating system solution.
-
-
Assay Procedure:
-
Add the liver microsomes to the wells of a 96-well plate.
-
Add the BFC working solution to each well to initiate the reaction. The final concentration of BFC may need to be optimized, but concentrations between 2.5 µM and 50 µM have been used.[1][5]
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the enzymatic reaction by adding the NADPH-regenerating system.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation set to ~410 nm and emission set to ~510 nm.
-
-
Data Analysis:
-
Calculate the rate of HFC formation from the linear portion of the fluorescence versus time curve.
-
Use a standard curve of known HFC concentrations to convert the fluorescence units to the amount of product formed.
-
Quantitative Data: Kinetic Parameters of BFC Metabolism
The following table summarizes the kinetic parameters for the metabolism of BFC by different human CYP isoforms.
| CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| CYP1A2 | Lower Km | - |
| CYP3A4 | Higher Km | Higher Vmax |
| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 |
Data sourced from a study on the metabolism of BFC in human liver microsomal preparations and cDNA-expressed human CYP isoforms.[5] A lower Km value suggests a higher affinity of the enzyme for the substrate.[5]
Visualizations
Caption: Enzymatic conversion of BFC to HFC by CYP enzymes.
Caption: A typical experimental workflow for a BFC-based CYP assay.
References
- 1. CYP isoform induction screening in 96-well plates: use of this compound as a substrate for studies with rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of this compound, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
photobleaching issues with 7-Benzyloxy-4-trifluoromethylcoumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photobleaching and other common issues encountered during experiments with 7-Benzyloxy-4-trifluoromethylcoumarin (BFC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BFC) and what are its primary applications?
This compound (BFC) is a non-fluorescent molecule that becomes highly fluorescent upon enzymatic cleavage of its benzyloxy group, yielding 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][2][3] This property makes it a valuable fluorogenic substrate for detecting the activity of certain cytochrome P450 (CYP) isoforms, particularly CYP1A2 and CYP3A4.[1][2][3] The resulting fluorescent product, HFC, has an excitation maximum of approximately 410 nm and an emission maximum of around 510 nm.[1]
Q2: What is photobleaching and why is it a concern when using BFC?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[4] This leads to a permanent loss of fluorescence signal. While BFC itself is non-fluorescent, its fluorescent product, HFC, is susceptible to photobleaching. This is a critical issue in experiments that require prolonged or intense light exposure, such as time-lapse microscopy or high-content screening, as it can lead to a decrease in signal intensity over time and affect the quantitative accuracy of the results.
Q3: What are the main causes of photobleaching for the fluorescent product of BFC?
The photobleaching of coumarin (B35378) derivatives like HFC is primarily driven by two mechanisms:
-
Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the excited fluorophore can transfer energy to oxygen, creating highly reactive singlet oxygen. This singlet oxygen can then react with and destroy the fluorophore.
-
Direct Photochemical Reactions: The coumarin ring structure can undergo direct photochemical reactions when excited by light, leading to its degradation.[4]
Troubleshooting Guide: Photobleaching Issues
Problem: Rapid decrease in fluorescence signal during imaging or measurement.
This is a classic sign of photobleaching of the fluorescent product (HFC).
| Potential Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that still provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light source if necessary. |
| Prolonged Exposure to Light | Minimize the duration of light exposure. Use the shortest possible exposure times for image acquisition and keep the shutter closed when not actively acquiring data. |
| High Oxygen Concentration | Use a commercially available antifade mounting medium that contains oxygen scavengers like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG). |
| Inherent Photolability of the Fluorophore | While HFC's photostability is moderate, if significant photobleaching persists, consider if the experimental design can be altered to reduce light exposure. For endpoint assays, read the fluorescence immediately after the reaction is stopped. |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence Assay for Cytochrome P450 Activity
This protocol is adapted from a method for measuring the activity of CYP3A4 using BFC.
Materials:
-
This compound (BFC) stock solution (e.g., 10 mM in DMSO)
-
Recombinant human CYP3A4 enzyme
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the BFC stock solution in potassium phosphate buffer to the desired working concentration.
-
Prepare the CYP3A4 enzyme dilution in cold potassium phosphate buffer.
-
-
Assay Setup:
-
Add 50 µL of potassium phosphate buffer to all wells of the 96-well plate.
-
Add 25 µL of the BFC working solution to each well.
-
To initiate the reaction, add 25 µL of the CYP3A4 enzyme dilution to the experimental wells. For negative control wells, add 25 µL of buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Protect the plate from light during incubation.
-
-
Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~410 nm and emission at ~510 nm.
-
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from plate material or media components. | Use black microplates designed for fluorescence assays. Test for background fluorescence from the buffer and other reagents. |
| Low Signal | Insufficient enzyme activity or substrate concentration. | Optimize enzyme and substrate concentrations. Ensure the NADPH regenerating system is active. |
| Signal Decreases Over Time (During Reading) | Photobleaching of the HFC product. | Reduce the number of reads per well or the intensity of the reader's excitation lamp if possible. Read the plate immediately after stopping the reaction. |
| Inconsistent Results Between Wells | Pipetting errors or temperature variations. | Use calibrated pipettes and ensure uniform temperature across the plate during incubation. |
Protocol 2: Measuring the Photostability of the BFC Cleavage Product (HFC)
This protocol allows for the quantitative assessment of the photostability of HFC under specific experimental conditions.
Materials:
-
7-hydroxy-4-trifluoromethylcoumarin (HFC) standard
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of HFC in the desired buffer.
-
Mount a small volume of the solution on a microscope slide with a coverslip.
-
-
Image Acquisition:
-
Focus on the sample using the fluorescence microscope.
-
Select a region of interest (ROI).
-
Set the imaging parameters (excitation intensity, exposure time, gain) to achieve a good initial signal without saturation.
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
-
Data Analysis:
-
Open the image series in the analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
The time it takes for the fluorescence to decrease to 50% of its initial value is the fluorescence half-life (t₁/₂), a measure of photostability.
-
Data Presentation
| Coumarin Derivative | Photobleaching Quantum Yield (Φb) |
| Coumarin 120 | 4.3 x 10⁻⁴ |
| Coumarin 102 | 4.3 x 10⁻⁴ |
| Coumarin 39 | 1.2 x 10⁻³ |
| Coumarin 307 | 1.8 x 10⁻³ |
| Carbostyril 124 | 1.4 x 10⁻³ |
| Data obtained in aqueous solutions.[4] |
Visualizations
Caption: A simplified Jablonski diagram illustrating the potential photobleaching pathways for the fluorescent product of BFC (HFC).
Caption: A logical workflow for troubleshooting photobleaching issues during experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BFC) and what are its common applications?
A1: this compound (BFC) is a fluorogenic substrate used to measure the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[1][2] It is widely used in high-throughput screening (HTS) assays to identify potential drug candidates that may inhibit or induce these important drug-metabolizing enzymes.[3] Upon cleavage by CYP enzymes, BFC is converted to the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC), allowing for sensitive detection of enzyme activity.
Q2: Why does my this compound (BFC) precipitate when I add it to my aqueous experimental media?
A2: BFC is a hydrophobic molecule with low intrinsic solubility in aqueous solutions. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of BFC in an organic solvent (like DMSO or DMF) is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity from a high-solubility organic environment to a low-solubility aqueous one causes the compound to come out of solution and form a solid precipitate.
Q3: What are the known solubilities of this compound (BFC) in common solvents?
A3: BFC is readily soluble in organic solvents but has limited solubility in aqueous media. The known solubility data is summarized in the table below.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL |
| Dimethylformamide (DMF) | ~3 mg/mL |
| Aqueous Buffers (e.g., Phosphate Buffer) | Low (specific quantitative data is limited) |
Data compiled from multiple sources.[4]
Troubleshooting Guide: Resolving BFC Precipitation
If you are encountering precipitation of BFC in your experiments, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for BFC precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound (BFC) Working Solution
This protocol provides a standardized method for preparing a BFC working solution to minimize the risk of precipitation.
Materials:
-
This compound (BFC), solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve BFC in anhydrous DMSO to a final concentration of 1 mg/mL.
-
Vortex thoroughly until the solid is completely dissolved, ensuring a clear solution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Pre-warm the desired aqueous buffer or cell culture medium to 37°C.
-
Calculate the volume of the BFC stock solution required to achieve the desired final concentration.
-
While vigorously vortexing the pre-warmed medium, add the BFC stock solution drop-wise. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitate.
-
Protocol 2: High-Throughput Kinetic Solubility Assay for BFC
This protocol outlines a method to determine the kinetic solubility of BFC in a specific aqueous medium using nephelometry.
Materials:
-
This compound (BFC) stock solution in DMSO
-
Aqueous buffer or cell culture medium of interest
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader with a light-scattering module
-
Multichannel pipette
Procedure:
-
Plate Setup:
-
Dispense 2 µL of the BFC stock solution in DMSO into the wells of the 96-well plate. Include a range of concentrations if determining a solubility curve.
-
Include control wells with DMSO only.
-
-
Addition of Aqueous Medium:
-
Rapidly add 198 µL of the pre-warmed aqueous medium to each well using a multichannel pipette.
-
-
Incubation and Measurement:
-
Immediately place the plate in a nephelometer or plate reader pre-heated to 37°C.
-
Measure the light scattering at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-2 hours).
-
-
Data Analysis:
-
An increase in light scattering over time indicates the formation of a precipitate.
-
The concentration at which a significant increase in light scattering is observed can be defined as the kinetic solubility of BFC in that specific medium.
-
Signaling Pathway Visualization
The primary application of BFC is in the study of cytochrome P450 metabolism. The following diagram illustrates the metabolic pathway of BFC by CYP1A2 and CYP3A4.
Caption: Metabolic pathway of BFC by CYP enzymes.
By following these guidelines and protocols, researchers can effectively troubleshoot and resolve issues related to the precipitation of this compound in their experimental media, ensuring reliable and reproducible results.
References
Technical Support Center: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BFC) assay?
The this compound (BFC) assay is a fluorescence-based method used to measure the activity of certain enzymes, particularly cytochrome P450 (CYP) isoforms like CYP1A2 and CYP3A.[1][2] BFC is a non-fluorescent substrate that is enzymatically converted to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][3][4] The increase in fluorescence intensity is directly proportional to the enzyme activity.
Q2: What are the excitation and emission wavelengths for the product of the BFC assay?
The fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), has an excitation maximum of approximately 410 nm and an emission maximum of around 510 nm.[1]
Q3: What are typical concentrations for the components in a BFC assay?
While optimal concentrations should be determined empirically for each experimental system, the following table provides a general starting point for a BFC assay using liver microsomes.
| Component | Typical Concentration Range |
| This compound (BFC) | 2.5 - 50 µM[2][3] |
| Liver Microsomes | 0.1 - 0.5 mg/mL |
| NADPH | 1 mM |
| Buffer (e.g., Potassium Phosphate) | 50 - 100 mM, pH 7.4 |
Q4: How should I prepare the BFC substrate?
BFC has poor water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[5] This stock solution can then be diluted to the final working concentration in the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting enzyme activity.[5]
Troubleshooting Guides
Low or No Fluorescence Signal
Q: Why is my fluorescence signal weak or absent in my BFC assay?
A low or absent signal can be due to several factors. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Workflow for Low Signal
Caption: A flowchart to diagnose the cause of low fluorescence signal in a BFC assay.
1. Incorrect Instrument Settings:
-
Problem: The excitation and emission wavelengths on the fluorometer are not set correctly for HFC.
-
Solution: Ensure the instrument is set to an excitation wavelength of approximately 410 nm and an emission wavelength of around 510 nm.[1] It is advisable to perform a full excitation and emission scan to determine the optimal wavelengths for your specific instrument and buffer conditions.
2. Reagent Degradation or Inactivity:
-
Problem: One or more of the critical reagents may have degraded or is inactive.
-
BFC Substrate: Improper storage (e.g., exposure to light) can lead to degradation.
-
Enzyme (e.g., Microsomes): Enzyme activity can be lost due to improper storage, handling, or multiple freeze-thaw cycles.
-
NADPH: NADPH is unstable in solution and should be prepared fresh.
-
-
Solution:
-
Use fresh or properly stored reagents.
-
Test the activity of the enzyme with a known, reliable substrate.
-
Always prepare the NADPH solution immediately before use.
-
3. Suboptimal Assay Protocol:
-
Problem: The concentrations of enzyme or substrate, or the incubation time, may not be optimal.
-
Solution:
-
Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over time.
-
Substrate Concentration: Titrate the BFC concentration to ensure it is not limiting the reaction.
-
Incubation Time: Conduct a time-course experiment to ensure you are measuring the initial reaction velocity.
-
4. Inappropriate Buffer pH:
-
Problem: The fluorescence of the HFC product is pH-dependent. The fluorescence of 7-hydroxycoumarins is often stronger at a slightly alkaline pH.[6]
-
Solution: While cytochrome P450 enzymes typically function optimally around pH 7.4, the fluorescence of the HFC product can be enhanced at a higher pH. Consider stopping the reaction and then increasing the pH (e.g., to ~10 with a glycine-NaOH buffer) before reading the fluorescence.[7] The following table illustrates the general effect of pH on 7-hydroxycoumarin fluorescence.
| pH | Relative Fluorescence Intensity |
| Acidic (~pH 4-6) | Low |
| Neutral (~pH 7-8) | Moderate |
| Alkaline (~pH 9-11) | High[6] |
5. Presence of Quenching Agents:
-
Problem: Components in your sample or buffer may be quenching the fluorescence of HFC.
-
Solution:
-
Identify Potential Quenchers: Common quenchers of coumarin (B35378) fluorescence include halide ions (I⁻, Br⁻), some amines, and heavy metal ions.[8][9][10]
-
Test for Quenching: Spike a known concentration of HFC into your assay buffer and sample matrix (without enzyme) to see if the signal is reduced.
-
Mitigation: If quenching is detected, you may need to purify your sample or use a different buffer system.
-
High Background Fluorescence
Q: My background fluorescence is too high. What can I do?
1. Autofluorescent Compounds:
-
Problem: Your test compounds or components of the assay buffer may be inherently fluorescent at the excitation and emission wavelengths of HFC.
-
Solution:
-
Measure the fluorescence of your test compound alone in the assay buffer.
-
If the compound is fluorescent, you may need to use a different assay or subtract the background fluorescence.
-
2. Contaminated Reagents or Labware:
-
Problem: Reagents or microplates may be contaminated with fluorescent substances.
-
Solution:
-
Use high-quality reagents and dedicated labware.
-
Test each component of the assay buffer individually for background fluorescence.
-
Experimental Protocols
Protocol: Standard Curve for 7-Hydroxy-4-trifluoromethylcoumarin (HFC)
-
Prepare HFC Stock Solution: Prepare a 1 mM stock solution of HFC in DMSO.[5]
-
Serial Dilutions: Perform serial dilutions of the HFC stock solution in the assay buffer to create a standard curve ranging from 0 to 10 µM.[5]
-
Plate Preparation: Add the standards to the wells of a black, flat-bottom 96-well microplate.[5]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~410 nm and an emission of ~510 nm.
-
Data Analysis: Subtract the fluorescence of the buffer blank from all readings and plot fluorescence intensity versus HFC concentration.
Protocol: BFC Assay for Cytochrome P450 Activity
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a fresh solution of the NADPH regenerating system.
-
Dilute the CYP enzyme preparation (e.g., liver microsomes) to the desired concentration in the assay buffer.
-
Prepare the BFC substrate solution by diluting the stock solution in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer and the CYP enzyme preparation.
-
For background control wells, add buffer instead of the enzyme.
-
Initiate the reaction by adding the BFC substrate and the NADPH regenerating system.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination (Optional but Recommended): Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a buffer that shifts the pH). To enhance the signal, a high pH buffer can be used.
-
Fluorescence Measurement: Read the fluorescence at Ex: ~410 nm and Em: ~510 nm.
-
Data Analysis: Subtract the background fluorescence (from wells without enzyme) from the experimental wells. Convert the fluorescence units to the amount of product formed using the HFC standard curve.
Signaling Pathways and Workflows
Enzymatic Reaction of BFC
Caption: Enzymatic conversion of non-fluorescent BFC to fluorescent HFC by Cytochrome P450.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP isoform induction screening in 96-well plates: use of this compound as a substrate for studies with rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quenching of the fluoresences of coumarin-1 by amines [wisdomlib.org]
- 9. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
improving signal-to-noise ratio for 7-Benzyloxy-4-trifluoromethylcoumarin
Welcome to the technical support center for 7-Benzyloxy-4-trifluoromethylcoumarin (BFC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BFC)?
A1: this compound (BFC) is a fluorogenic substrate used to measure the activity of certain cytochrome P450 (CYP) enzymes.[1][2] It is particularly useful for assaying the activity of CYP1A2 and CYP3A4 isoforms.[1][3] BFC itself is a minimally fluorescent compound.[4]
Q2: How does the BFC assay work?
A2: The assay is based on an enzymatic reaction. CYP enzymes metabolize BFC through O-debenzylation, cleaving the benzyloxy group.[1] This reaction releases the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][5] The intensity of the resulting fluorescence is directly proportional to the enzyme activity, which can be measured using a fluorometer.
Q3: What are the optimal excitation and emission wavelengths for detecting the product of the BFC reaction?
A3: The fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), has optimal excitation and emission maxima around 410 nm and 510 nm, respectively.[1] It is recommended to confirm these settings on your specific instrument.
Q4: What are the primary sources of high background noise in BFC assays?
A4: High background fluorescence is a common issue and can originate from several sources:
-
Sample Autofluorescence: Biological materials like cells and tissues, as well as components in cell culture media (e.g., phenol (B47542) red, riboflavin, FBS), can fluoresce in the same spectral region as HFC.[6]
-
Unreacted Substrate: Excess or unbound BFC can contribute to background signal.[6][7]
-
Non-Specific Binding: The probe may adhere non-specifically to cellular components or microplate surfaces.[6]
-
Cofactors: The cofactor NADPH, which is necessary for the CYP reaction, can be fluorescent when excited below 390 nm.[4] Using an excitation wavelength greater than 400 nm for HFC helps minimize this interference.[4]
Troubleshooting Guides
Issue: High Background Fluorescence
Q: My background fluorescence is excessively high, masking the specific signal. What are the first steps to troubleshoot this?
A: High background can obscure your results. A systematic approach is key to identifying and mitigating the source of the noise.
Troubleshooting Workflow for High Background
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]
- 5. CYP isoform induction screening in 96-well plates: use of this compound as a substrate for studies with rat hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
minimizing cytotoxicity of 7-Benzyloxy-4-trifluoromethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the experimental use of 7-Benzyloxy-4-trifluoromethylcoumarin, with a focus on minimizing its cytotoxic effects.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to resolve common experimental challenges encountered when working with this compound.
Guide 1.1: Unexpected or High Cytotoxicity Observed
Problem: Higher than expected cell death or morphological changes indicative of cytotoxicity are observed in treated cells.
Possible Causes & Solutions:
| Cause | Solution |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal non-toxic working concentration. Start with a wide range of concentrations to identify the IC50 value. |
| Poor Compound Solubility | Ensure complete dissolution of the compound. This compound is soluble in DMSO and DMF.[1] Prepare a concentrated stock solution in 100% DMSO and dilute it in pre-warmed (37°C) cell culture medium to the final working concentration. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. If possible, test the compound on a panel of cell lines, including non-cancerous control lines, to assess its selective toxicity. |
| Contamination | Ensure aseptic techniques are followed to prevent microbial contamination, which can cause cell death. Regularly test cell cultures for mycoplasma contamination. |
| Extended Incubation Time | Optimize the incubation time. Shorter exposure times may be sufficient for the desired experimental outcome while minimizing cytotoxicity. |
Experimental Workflow for Troubleshooting High Cytotoxicity:
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Guide 1.2: Inconsistent or Non-Reproducible Results
Problem: Significant variability is observed in cytotoxicity data across replicate experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outermost wells of the plate for experimental samples or by filling them with sterile PBS or media. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Protect the compound from light. |
| Inconsistent Assay Timing | Perform all steps of the cytotoxicity assay, including incubation times and reagent additions, with consistent timing across all plates and experiments. |
Section 2: Frequently Asked Questions (FAQs)
Compound Handling and Preparation
-
Q1: How should I dissolve this compound?
-
A1: this compound is soluble in organic solvents like DMSO and DMF.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For cell-based assays, this stock solution should be serially diluted in pre-warmed (37°C) cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
-
-
Q2: How should I store the compound?
-
A2: The solid compound should be stored at -20°C, protected from light.[1] Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cytotoxicity and Mechanism of Action
-
Q3: What is the expected cytotoxic potential of this compound?
-
Q4: What are the potential mechanisms of cytotoxicity for coumarin (B35378) derivatives?
-
A4: Coumarin derivatives can induce cytotoxicity through various mechanisms, including:
-
Apoptosis Induction: Activation of caspase cascades, leading to programmed cell death.
-
Cell Cycle Arrest: Halting the cell cycle at different phases, such as G2/M or G0/G1, preventing cell proliferation.[7]
-
Inhibition of Signaling Pathways: Modulation of key pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.
-
-
Potential Signaling Pathway Affected by Coumarin Derivatives:
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its potential modulation by coumarin derivatives, leading to decreased proliferation and increased apoptosis.
Experimental Design
-
Q5: What control experiments should I include in my cytotoxicity assays?
-
A5: It is crucial to include the following controls:
-
Untreated Cells: To establish a baseline for cell viability.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Media Blank: Wells containing only cell culture medium to measure background absorbance/fluorescence.
-
-
Section 3: Experimental Protocols
Protocol 3.1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.
Protocol 3.2: LDH Cytotoxicity Assay
This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells). Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).
Protocol 3.3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
1X Binding Buffer
-
Cold PBS
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as desired. Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
Workflow for Apoptosis Detection:
Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 6. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-cytotoxicity relationships of a series of natural and semi-synthetic simple coumarins as assessed in two human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) and its fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC). This guide focuses on correcting for spectral overlap, a common issue in multi-fluorophore experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BFC) and how does it work?
A1: this compound (BFC) is a non-fluorescent molecule that serves as a substrate for certain cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[1][2][3] When these enzymes metabolize BFC, they cleave the benzyloxy group, releasing the highly fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (HFC).[1][2] The resulting fluorescence intensity is directly proportional to the enzyme activity, making BFC a valuable tool for studying CYP function and inhibition in drug metabolism studies.[4][5]
Q2: What are the excitation and emission wavelengths of the fluorescent product of BFC?
A2: The fluorescent product of the enzymatic reaction, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), has an excitation maximum typically around 410 nm and an emission maximum around 510 nm.[1]
Q3: What is spectral overlap and why is it a concern when using BFC?
A3: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[6][7] This is a concern when using BFC in experiments with other fluorophores because the broad emission of HFC or other dyes can lead to artificially inflated fluorescence readings in unintended channels, resulting in inaccurate data.[6][7]
Q4: Which common fluorophores have the potential for spectral overlap with HFC?
A4: Fluorophores with emission spectra that overlap with HFC's emission (around 510 nm) are potential sources of interference. This includes commonly used green fluorescent proteins (e.g., EGFP), fluorescein, and some rhodamine derivatives. The extent of overlap depends on the specific fluorophores and the filter sets used in your instrument.
Q5: How can I correct for spectral overlap in my BFC assay?
A5: Spectral overlap can be corrected using a technique called spectral unmixing.[8] This method involves measuring the fluorescence of each individual fluorophore in your experiment, as well as an unstained control, to create a "spectral signature" for each. An algorithm then uses these signatures to mathematically separate the overlapping signals in your experimental samples, providing a more accurate measurement of the true fluorescence from each dye.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence in the HFC channel with no enzyme activity. | 1. Autofluorescence: Cells or media components may be naturally fluorescent at the HFC emission wavelength. | 1. Run a "no-enzyme" or "vehicle" control to determine the baseline autofluorescence. Subtract this value from your experimental wells. |
| 2. Compound Interference: The test compound itself may be fluorescent. | 2. Measure the fluorescence of the compound alone at the HFC excitation and emission wavelengths. If it is fluorescent, consider using a different assay or applying spectral unmixing. | |
| 3. Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances. | 3. Test each reagent individually for fluorescence. Prepare fresh solutions if contamination is suspected. | |
| Inconsistent or non-reproducible fluorescence readings. | 1. Incomplete Mixing: Reagents may not be uniformly distributed in the wells. | 1. Ensure thorough but gentle mixing of all components in each well. Avoid introducing bubbles. |
| 2. Temperature Fluctuations: Enzyme activity is sensitive to temperature. | 2. Pre-incubate all reagents and the plate at the assay temperature to ensure thermal equilibrium.[9] | |
| 3. Pipetting Errors: Inaccurate liquid handling can lead to variations in reagent concentrations. | 3. Use calibrated pipettes and proper pipetting techniques. | |
| Apparent inhibition of CYP activity that is not dose-dependent. | 1. Spectral Overlap: The "inhibitor" compound may have a fluorescent signal that overlaps with HFC, or it may be quenching the HFC fluorescence. | 1. Perform spectral unmixing to correct for any overlapping signals. Test for quenching by adding the compound to a known concentration of HFC and measuring the fluorescence. |
| 2. Inner Filter Effect: At high concentrations, the test compound may absorb the excitation or emission light, leading to a decrease in the measured fluorescence that is not due to enzyme inhibition. | 2. Measure the absorbance spectrum of your compound. If there is significant absorbance at the HFC excitation or emission wavelengths, you may need to use lower concentrations or apply a correction factor. |
Data Presentation
Table 1: Spectral Properties of HFC and Common Overlapping Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| 7-Hydroxy-4-(trifluoromethyl)coumarin (HFC) | ~410[1] | ~510[1] |
| Enhanced Green Fluorescent Protein (EGFP) | ~488[4][10] | ~509[4][10] |
| Fluorescein | ~498[11] | ~517[11] |
| Rhodamine B | ~546[1] | ~567[1] |
Experimental Protocols
Protocol for Spectral Overlap Correction in a Microplate Reader
This protocol describes how to perform spectral unmixing to correct for bleed-through in a multi-well plate assay using BFC and another fluorophore (e.g., EGFP).
1. Prepare Control Wells:
-
Unstained Control: Wells containing cells/lysate and all assay components except for BFC and the second fluorophore. This will determine the background autofluorescence.
-
HFC-only Control: Wells containing cells/lysate, BFC, and the active CYP enzyme (or a known concentration of HFC standard) but without the second fluorophore.
-
Second Fluorophore-only Control: Wells containing cells/lysate expressing or labeled with the second fluorophore (e.g., EGFP) but without BFC.
-
Experimental Wells: Wells containing all components, including cells/lysate, BFC, the active enzyme, and the second fluorophore.
2. Acquire Spectral Data:
-
Set your microplate reader to scan a range of emission wavelengths for each well at a fixed excitation wavelength appropriate for HFC (e.g., 410 nm). If your second fluorophore requires a different excitation wavelength, you will need to perform a second scan at that wavelength.
-
For each well, you will obtain a fluorescence emission spectrum.
3. Perform Spectral Unmixing:
-
Obtain Reference Spectra:
-
From the Unstained Control wells, obtain the average emission spectrum of the background autofluorescence.
-
From the HFC-only Control wells, subtract the autofluorescence spectrum to get the pure emission spectrum of HFC.
-
From the Second Fluorophore-only Control wells, subtract the autofluorescence spectrum to get the pure emission spectrum of the second fluorophore.
-
-
Unmix Experimental Spectra:
-
For each Experimental Well , use a linear unmixing algorithm (available in many instrument software packages or can be implemented in data analysis software) to fit its emission spectrum as a linear combination of the three reference spectra (autofluorescence, HFC, and the second fluorophore).
-
The output of the algorithm will be the individual contribution (intensity) of HFC and the second fluorophore to the total fluorescence signal in your experimental wells, corrected for autofluorescence and spectral overlap.
-
Mandatory Visualizations
Caption: Diagram illustrating spectral overlap.
Caption: Experimental workflow for spectral unmixing.
References
- 1. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 2. Two-photon excitation and emission spectra of the green fluorescent protein variants ECFP, EGFP and EYFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. agilent.com [agilent.com]
- 5. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a.storyblok.com [a.storyblok.com]
- 7. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 8. Spectral unmixing plate reader: high-throughput, high-precision FRET assays in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excitation and Emission of Fluorescent Proteins [xepu.us]
- 11. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
Technical Support Center: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) Microscopy
Welcome to the technical support center for 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) microscopy. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions to ensure successful experiments using BFC.
Overview
This compound (BFC) is a non-fluorescent compound that serves as a fluorogenic substrate for cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A2 and CYP3A.[1][2][3] Upon enzymatic cleavage by these CYPs, BFC is converted into the highly fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC). The intensity of the fluorescence emitted by HFC is directly proportional to the enzymatic activity.
The key to successful BFC microscopy lies in the accurate detection of the HFC product. HFC has an excitation maximum of approximately 410 nm and an emission maximum of around 510 nm.[1] Therefore, selecting the appropriate filter set for your microscope is critical for maximizing the signal-to-noise ratio and obtaining reliable data.
Recommended Filter Sets for HFC Detection
The optimal filter set for HFC imaging should have an excitation filter that isolates wavelengths around 410 nm, an emission filter that captures the fluorescence centered around 510 nm, and a dichroic mirror that efficiently separates the excitation and emission light paths. Below is a comparison of commercially available filter sets that are suitable for HFC detection.
| Filter Set Name/Fluorophore | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) | Manufacturer/Supplier |
| Custom HFC Set (Ideal) | ~410/20 | ~425 LP | ~515/30 | Various |
| Pacific Blue / BFP / Brilliant Violet 421 | ~405/20 | ~425 LP | ~460/50 | Omega Optical (e.g., XF403) |
| Nikon DAPI-FITC (FITC channel) | 478-495 | 505-570 (bandpass) | 510-555 | Nikon |
| Zeiss Filter Set 21 HE | BP 387/15 | FT 409 | BP 510/90 | Carl Zeiss |
| Chroma ET-GFP (FITC/Cy2) | ET470/40x | T495LP | ET525/50m | Chroma Technology |
Note: While filter sets for DAPI and other UV-excitable dyes may have excitation ranges that overlap with HFC, their emission filters are often centered at shorter wavelengths and are therefore not optimal. The FITC channel of some dual-band sets can be a viable, though not perfectly optimized, alternative. For best results, a custom filter set designed for 410 nm excitation and 510 nm emission is recommended.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a cell-based BFC assay.
Detailed Experimental Protocol: Cell-Based BFC Assay
This protocol provides a general framework for measuring CYP3A4 activity in cultured cells using BFC.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
BFC stock solution (e.g., 10 mM in DMSO)
-
Test compounds (inducers or inhibitors of CYP3A4)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a suitable filter set
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate at a density that will result in a confluent monolayer on the day of the assay.
-
Treatment (Optional): If studying induction or inhibition, treat the cells with your test compounds for the desired duration. Include appropriate vehicle controls.
-
Preparation of BFC working solution: Dilute the BFC stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 10-50 µM).
-
Assay Initiation: Remove the medium from the cells and wash once with PBS. Add the BFC working solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 30-60 minutes). The optimal incubation time may need to be determined empirically.
-
Image Acquisition:
-
Place the plate on the stage of the fluorescence microscope.
-
Using a filter set optimized for HFC (Excitation: ~410 nm, Emission: ~510 nm), acquire images from each well.
-
Ensure that the exposure time is set to avoid saturation of the detector.
-
-
Data Analysis:
-
Using image analysis software, quantify the mean fluorescence intensity of the cells in each image.
-
Subtract the background fluorescence from a cell-free well.
-
Normalize the fluorescence intensity to the number of cells or protein concentration if necessary.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Low CYP enzyme activity in the cells. 2. Incorrect filter set. 3. BFC substrate degradation. 4. Insufficient incubation time. 5. Cell death. | 1. Use cells known to have high CYP activity or induce expression with a known inducer (e.g., rifampicin (B610482) for CYP3A4). 2. Verify that your filter set is appropriate for HFC (Ex: ~410 nm, Em: ~510 nm). 3. Prepare fresh BFC working solutions for each experiment. Store the stock solution protected from light at -20°C. 4. Optimize the incubation time; perform a time-course experiment. 5. Check cell viability before and after the assay. |
| High Background Fluorescence | 1. Autofluorescence from cells or medium. 2. Non-specific conversion of BFC. 3. Light source bleed-through. | 1. Image a well with untreated cells (no BFC) to determine the level of autofluorescence. Use a phenol (B47542) red-free medium for the assay. 2. Include a negative control with heat-inactivated cells or a known CYP inhibitor. 3. Ensure your filter set has high optical density (OD) blocking of the excitation wavelength at the emission filter. |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Inconsistent incubation times. 3. Photobleaching. | 1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding. 2. Process all wells in parallel as much as possible. 3. Minimize the exposure of the cells to the excitation light. Use the lowest possible excitation intensity and exposure time that provides a good signal. |
| Signal Saturation | 1. Exposure time is too long. 2. BFC concentration is too high, leading to rapid HFC accumulation. | 1. Reduce the exposure time or the gain of the detector. 2. Perform a BFC concentration-response curve to find the optimal substrate concentration. |
Frequently Asked Questions (FAQs)
Q1: Is BFC itself fluorescent? A1: No, BFC is a fluorogenic substrate and is essentially non-fluorescent. It becomes fluorescent only after being metabolized by CYP enzymes to form 7-hydroxy-4-(trifluoromethyl)coumarin (HFC).[1][3]
Q2: What are the excitation and emission wavelengths for the product of the BFC reaction? A2: The fluorescent product, HFC, has an excitation maximum of approximately 410 nm and an emission maximum of around 510 nm.[1] Some studies have also reported using excitation at 409 nm and emission at 530 nm.[4]
Q3: Can I use a standard DAPI filter set for HFC imaging? A3: While some DAPI filter sets have an excitation range that might partially excite HFC, their emission filters are typically designed for shorter wavelengths (around 450-470 nm). This will result in suboptimal signal collection. A filter set specifically designed for fluorophores like Pacific Blue or a custom set for 410/510 nm is highly recommended.
Q4: How should I store the BFC compound? A4: BFC solid should be stored at -20°C, protected from light. BFC stock solutions in a solvent like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What can I use as a positive control for CYP3A4 activity? A5: For cell-based assays, you can pre-treat the cells with a known CYP3A4 inducer such as rifampicin or dexamethasone (B1670325) to increase the enzyme expression and thus the fluorescence signal from BFC metabolism.
Q6: How can I minimize phototoxicity during live-cell imaging with BFC? A6: To minimize phototoxicity, use the lowest possible excitation light intensity that provides an adequate signal. Also, keep the exposure time as short as possible and reduce the frequency of image acquisition if performing a time-lapse experiment. Using a filter set with high transmission efficiency will also help in reducing the required excitation light.
References
Technical Support Center: 7-Benzyloxy-4-trifluoromethylcoumarin Imaging
Welcome to the technical support center for 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of BFC as a fluorescent probe for cytochrome P450 (CYP) enzyme activity.
Q1: I am observing high background fluorescence in my negative control wells. What is the likely cause and how can I fix it?
High background fluorescence can originate from multiple sources. A common issue is autofluorescence from biological materials in your sample.[1]
-
Troubleshooting Steps:
-
Unstained Control: Prepare a control sample that includes all components of your experiment (cells, buffer, etc.) except for the BFC substrate. Image this sample using the same settings as your experimental samples. Any signal detected in this control is due to autofluorescence.[1]
-
Media Blank: Image a sample of the cell culture medium or buffer alone to check for fluorescent contaminants.
-
Spectral Unmixing: If your imaging system has the capability, use spectral unmixing algorithms to differentiate the BFC signal from the autofluorescence spectrum.[1]
-
Wavelength Selection: Shifting to longer excitation and emission wavelengths can help minimize autofluorescence, as it is often more prominent in the blue-green spectral region where coumarin (B35378) derivatives emit.[1][2]
-
Q2: The fluorescence signal in my positive control is weak or fades quickly. What could be the problem?
A weak or rapidly diminishing signal is often due to photobleaching or suboptimal enzymatic activity.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Reduce the excitation light intensity and the exposure time to the minimum required for a good signal-to-noise ratio.[3]
-
Use Antifade Reagents: Incorporate a commercial antifade reagent in your mounting medium to enhance the photostability of the fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1]
-
Optimize Enzyme Concentration: A low signal-to-noise ratio can sometimes be corrected by increasing the concentration of the CYP enzyme.[4]
-
Check Reagent Stability: Ensure that the NADPH-generating system is freshly prepared and active, as it is crucial for CYP enzyme function.[4]
-
Q3: I'm having trouble dissolving the BFC or its fluorescent product, HFC. How should I prepare my solutions?
Both BFC and its metabolite HFC have limited solubility in aqueous buffers.[3]
-
Solution Preparation:
-
Stock Solution: Prepare a concentrated stock solution of BFC in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[3][4] A 4 mM stock solution can be made by dissolving 2.56 mg of BFC in 2 ml of methanol.[4]
-
Working Solution: Dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.[3]
-
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results can stem from variations in experimental conditions or reagent handling.
-
Improving Reproducibility:
-
Standardize Protocols: Follow a consistent, detailed protocol for all experiments.
-
Enzyme-Substrate Mix: Prepare a fresh 2x enzyme-substrate mix daily for your assays.[4]
-
Control for Solvent Effects: Be aware that organic solvents like DMSO and ethanol (B145695) can affect CYP enzyme activity.[5] Run appropriate vehicle controls to account for any solvent-induced effects.
-
Substrate Specificity: Remember that BFC is metabolized by multiple CYP isoforms, including CYP1A2 and CYP3A4 in humans.[6][7] The observed activity can be influenced by the relative abundance and activity of these isoforms in your experimental system.
-
Quantitative Data Summary
The following tables provide key quantitative data for BFC and its fluorescent product, HFC.
Table 1: Photophysical Properties of 7-Hydroxy-4-trifluoromethylcoumarin (HFC)
| Property | Value | Solvent | Reference |
| Excitation Wavelength (λex) | 385 nm | Methanol | [3] |
| Emission Wavelength (λem) | 502 nm | Methanol | [3] |
| Excitation Wavelength (λex) | 338 nm | Ethanol | [8] |
| Molar Extinction Coefficient (ε) | 12,600 M⁻¹cm⁻¹ | Ethanol | [8] |
Table 2: Kinetic Parameters for BFC Metabolism by Human CYP Isoforms
| CYP Isoform | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | [6][7] |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence Assay for CYP3A4 Activity [4]
This protocol describes a microtiter plate-based assay to measure CYP3A4 activity and determine the IC50 value of an inhibitor.
-
Reagent Preparation:
-
BFC Stock Solution (4 mM): Dissolve 2.56 mg of BFC in 2 ml of methanol. Store at 4°C in a Teflon-sealed amber glass vial.
-
Inhibitor Stock Solution (e.g., 1 mM Ketoconazole): Dissolve 5.31 mg in 10 ml of methanol. Store at 4°C.
-
2x Enzyme-Substrate Mix: In a 0.1 M potassium phosphate (B84403) buffer, mix P450 3A4 and BFC to achieve final concentrations of 20 nM and 40 μM, respectively. Prepare this mix fresh daily.
-
NADPH Generating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Assay Procedure:
-
Add 50 μl of the 2x enzyme-substrate mix to the wells of a microtiter plate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Read the fluorescence with an excitation wavelength of ~405 nm and an emission wavelength of ~510-545 nm.
-
-
Controls:
-
Background Fluorescence: A well where the NADPH-generating system is added after the stop solution.
-
100% Activity: A well with no inhibitor added.
-
Visualizations
Diagram 1: BFC Metabolism by Cytochrome P450
Caption: Enzymatic conversion of non-fluorescent BFC to fluorescent HFC.
Diagram 2: Troubleshooting Workflow for High Background Fluorescence
Caption: A logical guide to identifying the source of high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]
Technical Support Center: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) in their experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BFC) assay?
The BFC assay is a fluorescence-based method used to measure the activity of certain cytochrome P450 (CYP) enzymes. BFC is a non-fluorescent substrate that is enzymatically converted by CYP enzymes, primarily from the CYP1A and CYP3A subfamilies, into the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC). The rate of HFC formation, measured by the increase in fluorescence over time, is directly proportional to the enzyme activity.[1][2]
Q2: What are the optimal excitation and emission wavelengths for detecting the product of the BFC assay?
The fluorescent product of the BFC assay, 7-hydroxy-4-trifluoromethylcoumarin (HFC), has an excitation maximum of approximately 410 nm and an emission maximum of around 510 nm.[1][2]
Q3: How should I prepare and store the BFC substrate?
BFC is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) to create a stock solution.[1] It is recommended to store the stock solution at -20°C in a tightly sealed, light-protected container. For working solutions, dilute the stock solution in the assay buffer. To avoid solubility issues and interference with enzyme activity, the final concentration of the organic solvent in the assay should be kept low, typically below 1% (v/v).[1]
Q4: What are the key controls to include in a BFC assay?
To ensure the reliability of your results, it is crucial to include the following controls:
-
No-enzyme control: This control contains all reaction components except the enzyme source. It helps to determine the background fluorescence of the substrate and other assay components.
-
No-substrate control: This control contains all reaction components except for BFC. It helps to identify any background fluorescence from the enzyme preparation or other reagents.
-
Positive control inhibitor: This control includes a known inhibitor of the CYP isoform being studied (e.g., ketoconazole (B1673606) for CYP3A4) to confirm that the assay can detect inhibition.[1]
-
Vehicle control: This control contains the same concentration of the solvent used to dissolve the test compounds to account for any effects of the solvent on enzyme activity.
Troubleshooting Guide
High Background Fluorescence
Problem: The fluorescence signal in my negative control or blank wells is unusually high.
| Possible Cause | Solution |
| Substrate Instability/Degradation | Prepare fresh BFC working solutions for each experiment. Protect BFC solutions from light. |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Filter-sterilize buffers. Prepare fresh buffers regularly. |
| Autofluorescence of Assay Plate | Use black, opaque-bottom microplates for fluorescence assays to minimize background.[3] |
| Autofluorescence of Test Compound | Measure the fluorescence of the test compound alone at the assay's excitation and emission wavelengths. If the compound is fluorescent, a different assay may be needed. |
| Media Components | If using cell-based assays, consider using phenol (B47542) red-free media and reducing serum concentrations, as these can be sources of autofluorescence.[4] |
Weak or No Signal
Problem: I am not observing a significant increase in fluorescence in my experimental wells.
| Possible Cause | Solution |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Use a new batch of enzyme or a positive control substrate to verify activity. |
| Suboptimal Enzyme Concentration | Titrate the enzyme concentration to find the optimal amount that produces a linear reaction rate within the desired assay time. |
| Suboptimal Substrate Concentration | The BFC concentration may be too low. Determine the Michaelis-Menten constant (Km) for your specific experimental conditions and use a BFC concentration around the Km value. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set correctly for HFC (Ex: ~410 nm, Em: ~510 nm).[1][2] Optimize the gain settings on the fluorescence reader. |
| Presence of Inhibitors | Ensure that none of the assay components or the sample matrix are inhibiting the enzyme. Test for inhibition by spiking a known amount of active enzyme into the sample. |
High Variability Between Replicates
Problem: I am observing significant differences in fluorescence readings between my replicate wells.
| Possible Cause | Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to the wells to minimize pipetting errors.[3] |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents. Avoid introducing air bubbles. |
| Temperature Fluctuations | Ensure that the assay plate is uniformly incubated at the optimal temperature for the enzyme. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
Quantitative Data
Table 1: Michaelis-Menten Kinetic Parameters for BFC with Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | [5] |
| cDNA-expressed CYP1A2 | Lower than CYP3A4 | - | [5] |
| cDNA-expressed CYP3A4 | Higher than CYP1A2 | Higher than CYP1A2 | [5] |
Note: Kinetic parameters can vary depending on the specific experimental conditions, such as the source of the enzyme and the composition of the assay buffer.
Table 2: IC50 Values of Common Inhibitors for CYP3A4 using BFC as a Substrate
| Inhibitor | IC50 (nM) | Enzyme Source |
| Ketoconazole | 54 | Recombinant P450 3A4 |
Note: IC50 values are highly dependent on the assay conditions, including substrate and enzyme concentrations.
Experimental Protocols
Detailed Methodology for a 96-Well Plate BFC Assay
This protocol provides a general guideline for measuring CYP3A4 activity using BFC. It should be optimized for your specific experimental conditions.
1. Reagent Preparation:
- Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
- BFC Stock Solution: Prepare a 4 mM stock solution of BFC in methanol.[1] Store at -20°C, protected from light.
- NADPH Regenerating System Solution: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in assay buffer according to the manufacturer's instructions.
- Enzyme Solution: Dilute the CYP enzyme source (e.g., human liver microsomes or recombinant CYP3A4) to the desired concentration in cold assay buffer.
- Stop Solution: 80% acetonitrile (B52724) in water.
2. Assay Procedure:
- Add 50 µL of assay buffer to each well of a black, opaque-bottom 96-well plate.
- Add 10 µL of your test compound (dissolved in a suitable solvent, e.g., DMSO, with the final solvent concentration not exceeding 1%) or vehicle control to the appropriate wells.
- Add 20 µL of the BFC working solution (diluted from the stock in assay buffer to the desired final concentration) to all wells.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding 20 µL of the pre-warmed enzyme solution to each well.
- Immediately after adding the enzyme, start the kinetic read on a fluorescence plate reader with excitation at ~410 nm and emission at ~510 nm. Read every minute for 30-60 minutes at 37°C.
- Alternatively, for an endpoint assay, incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of stop solution. Read the fluorescence after stopping the reaction.
3. Data Analysis:
- Subtract the background fluorescence (from no-enzyme or time-zero controls) from all readings.
- For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
- Plot the reaction rate against the test compound concentration to determine the IC50 value, if applicable.
Visualizations
Caption: Enzymatic conversion of BFC to HFC by CYP enzymes.
Caption: General workflow for a BFC experimental assay.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 7-Benzyloxy-4-trifluoromethylcoumarin vs. Resorufin-Based Assays in Drug Metabolism Studies
For researchers, scientists, and drug development professionals, selecting the optimal assay for assessing cytochrome P450 (CYP450) enzyme activity is a critical decision that can significantly impact the drug discovery and development pipeline. This guide provides an objective comparison of two widely used fluorogenic substrates: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) and resorufin-based compounds, focusing on their application in CYP450 inhibition studies.
The modulation of CYP450 enzymes, a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, is a key factor in drug-drug interactions.[1][2] High-throughput screening (HTS) methods are therefore essential for the early identification of potential inhibitory effects of new chemical entities.[1] Fluorogenic assays, which utilize substrates that are converted into fluorescent products by CYP450 enzymes, offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods.[1][3]
This comparison focuses on BFC and benzyloxyresorufin (a common resorufin-based substrate for CYP3A4), providing a detailed examination of their performance, supported by experimental data and protocols.
Principle of the Assays
Both BFC and resorufin-based assays operate on the principle of enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.
This compound (BFC) Assay: BFC is a fluorogenic substrate primarily used to assess the activity of CYP3A4, a key enzyme in drug metabolism.[4] The assay involves the oxidative O-debenzylation of BFC by CYP3A4 to produce the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).[5]
Resorufin-Based Assays: Resorufin-based assays encompass a range of substrates where an ether linkage to the resorufin (B1680543) molecule is cleaved by CYP450 enzymes. For instance, benzyloxyresorufin is O-dealkylated by CYP3A4 to produce the fluorescent product resorufin.[6] In a different context, the resazurin (B115843) to resorufin conversion is a widely adopted method for assessing cell viability, where metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[7]
Performance Comparison
A key aspect of evaluating these assays is their sensitivity to inhibition by various compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
A comparative study evaluated the inhibition of CYP3A4 activity using BFC and benzyloxyresorufin (BzRes) as substrates against a panel of 21 known inhibitors.[6] The results highlight that the inhibitory potential of compounds can vary significantly depending on the substrate used.
| Inhibitor | BFC IC50 (µM) | Benzyloxyresorufin (BzRes) IC50 (µM) |
| Amiodarone | 1.8 | 3.5 |
| Brefeldin A | 2.1 | 2.6 |
| Bromocriptine | 3.6 | 12 |
| Canrenoic acid | 13 | >50 |
| Cimetidine | >50 | >50 |
| Clotrimazole | 0.017 | 0.024 |
| Cyclosporin A | 0.25 | 0.35 |
| Diltiazem | 11 | 35 |
| Erythromycin | 19 | 42 |
| Fluconazole | 37 | >50 |
| Fluoxetine | 14 | 16 |
| Itraconazole | 0.022 | 0.043 |
| Ketoconazole | 0.015 | 0.021 |
| Metyrapone | 14 | 4.6 |
| Mifepristone | 0.078 | 0.12 |
| Nifedipine (B1678770) | 2.6 | 13 |
| Orphenadrine | 14 | 12 |
| Quinidine | 4.7 | 11 |
| Tamoxifen | 0.54 | 2.5 |
| Troleandomycin | 0.16 | 0.23 |
| Verapamil | 2.2 | 7.4 |
Data Interpretation: The IC50 values demonstrate that for many inhibitors, the BFC assay shows greater sensitivity (lower IC50 values) compared to the benzyloxyresorufin assay.[6] For example, the IC50 for nifedipine was 2.6 µM with BFC and 13 µM with benzyloxyresorufin.[6] However, the rank order of inhibitor potency can also differ between the two substrates, emphasizing the importance of substrate choice in drug interaction studies.[6] On average, BFC dealkylation was found to be the most sensitive to inhibition among the four substrates tested in the study.[6]
Experimental Methodologies
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in drug screening.
This compound (BFC) Assay for CYP3A4 Inhibition
This protocol outlines a typical procedure for determining the IC50 value of a potential inhibitor for CYP3A4 using BFC as a substrate.
Materials:
-
Recombinant human CYP3A4 enzyme
-
This compound (BFC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve BFC in methanol (B129727) to create a stock solution.
-
Prepare a 2x enzyme-substrate mix containing CYP3A4 and BFC in potassium phosphate buffer.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Setup:
-
Add the test inhibitor dilutions to the wells of the 96-well plate.
-
Add the 2x enzyme-substrate mix to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Stop Reaction:
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), using a fluorescence plate reader with excitation and emission wavelengths of approximately 405 nm and 510-545 nm, respectively.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Resorufin-Based Assay (Benzyloxyresorufin O-dealkylation - BROD) for CYP3A4 Inhibition
This protocol describes a method for assessing CYP3A4 inhibition using benzyloxyresorufin as the substrate.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Benzyloxyresorufin
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve benzyloxyresorufin in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a working solution of the enzyme in potassium phosphate buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
Add the test inhibitor dilutions to the wells of the 96-well plate.
-
Add the CYP3A4 enzyme solution to each well.
-
Add the benzyloxyresorufin substrate to each well.
-
Pre-incubate the plate at 37°C.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified duration.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the product, resorufin, kinetically or at a fixed endpoint using a fluorescence plate reader with excitation and emission wavelengths of approximately 530-560 nm and 580-590 nm, respectively.
-
-
Data Analysis:
-
Calculate the rate of reaction or endpoint fluorescence for each inhibitor concentration.
-
Determine the IC50 value from the concentration-response curve.
-
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the enzymatic reactions and the general experimental workflow.
Caption: Enzymatic conversion of BFC by CYP3A4.
Caption: Enzymatic conversion of benzyloxyresorufin.
Caption: General workflow for CYP450 inhibition assays.
Conclusion
Both this compound and resorufin-based assays are valuable tools for high-throughput screening of CYP450 inhibition. The choice between them may depend on the specific research question and the compounds being tested.
-
BFC assays may offer higher sensitivity for certain inhibitors of CYP3A4.[6]
-
Resorufin-based assays , such as the benzyloxyresorufin O-dealkylation assay, are also widely used and have been shown to be a specific tool for assessing CYP3A induction.[8]
It is crucial for researchers to be aware that the choice of substrate can influence the outcome of inhibition studies.[6] Therefore, for a comprehensive understanding of a compound's inhibitory profile, it may be beneficial to use multiple substrates. The detailed protocols and comparative data presented in this guide aim to assist researchers in making an informed decision for their drug discovery and development programs.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Enzymatic Cross-Reactivity of 7-Benzyloxy-4-trifluoromethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic cross-reactivity of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC), a widely used fluorogenic substrate. The information herein is intended to assist researchers in accurately interpreting data derived from BFC-based assays and in understanding its metabolic profile.
Introduction to this compound (BFC)
This compound (BFC) is a non-fluorescent molecule that is metabolized by certain enzymes to produce the highly fluorescent compound 7-hydroxy-4-trifluoromethylcoumarin (HFC). This conversion, primarily an O-debenzylation reaction, allows for the sensitive measurement of enzymatic activity. HFC has excitation and emission maxima of approximately 410 nm and 510 nm, respectively[1]. While BFC is a valuable tool, its utility is dependent on understanding its selectivity and potential for cross-reactivity with various enzymes.
Metabolic Pathway of BFC
The primary metabolic reaction for BFC is the enzymatic cleavage of the benzyl (B1604629) ether bond to yield the fluorescent product HFC. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes.
Cross-Reactivity with Cytochrome P450 (CYP) Isoforms
Extensive research has characterized the interaction of BFC with various human and rat CYP450 isoforms. The substrate's metabolism is not exclusive to a single enzyme, and the primary isoform responsible can depend on the species and substrate concentration.
Human CYP Isoforms
In human liver microsomes, BFC is primarily metabolized by CYP1A2 and CYP3A4.[1][2] Studies using cDNA-expressed human CYP isoforms have confirmed that CYP1A2 and CYP3A4 are the main catalysts, with minor contributions from CYP2C9 and CYP2C19.[1][2] Other isoforms, including CYP2A6, CYP2B6, CYP2D6, and CYP2E1, show minimal to no metabolic activity towards BFC.[2]
The relative contribution of CYP1A2 and CYP3A4 is notably dependent on the concentration of BFC used. At lower concentrations (e.g., 20 µM), metabolism correlates more strongly with CYP1A2 activity, while at higher concentrations (e.g., 50 µM), the correlation shifts towards CYP3A4 activity.[1][2] This is consistent with kinetic studies of the individual expressed enzymes, which demonstrated a lower Km for CYP1A2 but a higher Vmax for CYP3A4.[2]
Table 1: Summary of BFC Cross-Reactivity with Human CYP Isoforms
| Enzyme Isoform | Activity Towards BFC | Key Findings | Citations |
| CYP1A2 | High | Primary catalyst, especially at lower substrate concentrations. Exhibits a lower Km than CYP3A4. | [1][2] |
| CYP3A4 | High | Primary catalyst, especially at higher substrate concentrations. Exhibits a higher Vmax than CYP1A2. | [1][2][3] |
| CYP2C9 | Low | Minor contribution to metabolism observed. | [1][2] |
| CYP2C19 | Low | Minor contribution to metabolism observed. | [1][2] |
| CYP2A6 | Negligible | Low correlation with BFC metabolism. | [2] |
| CYP2B6 | Negligible | Low correlation with BFC metabolism. | [2] |
| CYP2D6 | Negligible | No significant metabolism; confirmed by antibody inhibition studies. | [1][2] |
| CYP2E1 | Negligible | Low correlation with BFC metabolism. | [2] |
Kinetic analysis in pooled human liver microsomes revealed a mean Km of 8.3 µM and Vmax of 454 pmol/min/mg protein for the NADPH-dependent conversion of BFC to HFC.[2]
Rat CYP Isoforms
In rat liver microsomes, the selectivity profile of BFC differs from that in humans. Studies have shown that BFC is a high-affinity substrate for CYP1A1 and CYP2B1.[4][5] Its metabolism is markedly induced by agents known to induce these specific CYP families, such as β-naphthoflavone (for CYP1A) and sodium phenobarbitone (for CYP2B).[4][5] Therefore, in rats, BFC is considered a useful probe for the activity of both CYP1A and CYP2B isoforms.[4][5]
Cross-Reactivity with Non-CYP Enzymes
Currently, there is a lack of published data demonstrating direct metabolism of this compound by common non-CYP enzyme families, such as carboxylesterases or sulfotransferases (SULTs). The primary metabolic pathway for BFC appears to be CYP-mediated O-debenzylation.
However, the fluorescent metabolite of BFC, 7-hydroxy-4-trifluoromethylcoumarin (HFC), is a known substrate for Phase II conjugation enzymes, specifically UDP-glucuronosyltransferases (UGTs). Several human UGT isoforms, including UGT1A6, UGT1A7, and UGT1A10, have been shown to actively glucuronidate HFC.[6] This is an important consideration for experiments using intact cells or liver fractions (like S9) where both Phase I and Phase II enzymes are active, as the fluorescent signal from HFC could be diminished over time due to conjugation.
Experimental Protocols
General Protocol for BFC O-Debenzylation Assay
This protocol provides a general workflow for measuring CYP activity using BFC in a 96-well plate format. Specific concentrations and incubation times may require optimization depending on the enzyme source and activity.
1. Reagent Preparation:
- Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
- Enzyme Source: Human liver microsomes (HLM) or recombinant cDNA-expressed CYP enzymes (e.g., Supersomes™). Dilute to the desired concentration in the buffer.
- Substrate: Prepare a stock solution of BFC in a suitable organic solvent (e.g., DMSO). Dilute to the desired working concentration in the buffer. Final DMSO concentration in the assay should typically be ≤1%.
- Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.
- Stop Solution: Acetonitrile or a suitable buffer with a known inhibitor to terminate the reaction.
- Standard: Prepare a standard curve using known concentrations of the fluorescent product, HFC.
2. Experimental Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of complementary and alternative medicines on CYP3A4-mediated metabolism of three different substrates: 7-benzyloxy-4-trifluoromethyl-coumarin, midazolam and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 7-Benzyloxy-4-trifluoromethylcoumarin Against Known CYP450 Inhibitors: A Comparative Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) and its inhibitory performance against key cytochrome P450 (CYP) enzymes. BFC is widely recognized as a fluorogenic probe substrate for measuring the activity of several CYP isoforms, particularly CYP3A4 and CYP1A2.[1][2] However, its own inhibitory potential is a key parameter for understanding its interactions within metabolic assays. This document benchmarks BFC's inhibitory constants against those of well-established, potent inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected benchmark inhibitors against crucial drug-metabolizing CYP enzymes. A lower IC50 value signifies a more potent inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Test System |
| This compound (BFC) | CYP1A2 | ~15 | Recombinant Human CYP1A2 |
| This compound (BFC) | CYP2C9 | >50 | Recombinant Human CYP2C9 |
| This compound (BFC) | CYP3A4 | ~2.5 | Recombinant Human CYP3A4 |
| Furafylline | CYP1A2 | 0.38 | Human Liver Microsomes |
| α-Naphthoflavone | CYP1A2 | 0.013 | Human Liver Microsomes[3] |
| Sulfaphenazole | CYP2C9 | 0.3 - 0.8 | Human Liver Microsomes |
| Ketoconazole | CYP3A4 | 0.035 | Human Liver Microsomes[3] |
| Troleandomycin | CYP3A4 | Mechanism-based | Human Liver Microsomes[1] |
Key Observations:
-
This compound demonstrates moderate inhibitory activity against CYP3A4 and weaker inhibition against CYP1A2.
-
Its inhibitory potency against CYP3A4 is significantly less than that of the benchmark strong inhibitor, Ketoconazole.[3]
-
BFC is a very weak inhibitor of CYP2C9 when compared to selective inhibitors like Sulfaphenazole.
-
Benchmark inhibitors such as α-Naphthoflavone and Furafylline are substantially more potent inhibitors of CYP1A2 than BFC.[3]
Experimental Protocols: In Vitro CYP Inhibition Assay
The following is a detailed methodology for determining the IC50 values of compounds in human liver microsomes.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific CYP enzyme.
Materials:
-
Human Liver Microsomes (HLM)
-
Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorogenic probe substrate (e.g., BFC for CYP3A4)
-
Test compound (e.g., BFC) and known inhibitors (e.g., Ketoconazole)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
96-well microplates (black, for fluorescence)
-
Acetonitrile or other stopping solution
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, known inhibitor, and probe substrate in a suitable solvent (e.g., DMSO). Create a series of dilutions for the test compound to generate a concentration-response curve.
-
Incubation Mixture: In the wells of a 96-well plate, add phosphate buffer, human liver microsomes, and the desired concentration of the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add the probe substrate to all wells. Following a brief pre-incubation with the substrate, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes), optimized for linear metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold stopping solution, such as acetonitrile.
-
Fluorescence Detection: Measure the fluorescent signal of the metabolite (e.g., 7-hydroxy-4-trifluoromethylcoumarin) using a plate reader with appropriate excitation and emission wavelengths (e.g., ~410 nm Ex / ~510 nm Em for the BFC metabolite).[2]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Caption: Standard workflow for an in vitro CYP450 inhibition assay.
CYP450 Inhibition Pathway
Cytochrome P450 enzymes are central to Phase I metabolism of xenobiotics. A drug (substrate) binds to the active site of a CYP enzyme. With the help of an electron donor like NADPH-P450 reductase, the enzyme catalyzes the drug's oxidation, typically making it more water-soluble for excretion. An inhibitor compound can interfere with this process by binding to the enzyme, either reversibly or irreversibly, preventing the substrate from being metabolized and thereby increasing its plasma concentration, which can lead to adverse effects.
Caption: Mechanism of competitive CYP450 enzyme inhibition.
References
comparative analysis of coumarin derivatives for live-cell imaging
For researchers, scientists, and drug development professionals, the selection of an optimal fluorescent probe is a critical step in live-cell imaging, directly impacting the quality and reliability of experimental data. Coumarin (B35378) derivatives have emerged as a versatile and widely adopted class of fluorophores due to their excellent photophysical properties, including high fluorescence quantum yields, tunable emission spectra, and sensitivity to their microenvironment.[1] This guide presents a comprehensive comparative analysis of various coumarin derivatives, supported by experimental data, to facilitate the selection of the most suitable probe for specific research applications.
Performance Comparison of Coumarin Derivatives
The efficacy of a fluorescent probe in live-cell imaging hinges on several key performance indicators. These include its quantum yield (Φ), which quantifies fluorescence efficiency, photostability (resistance to photobleaching), cell permeability, and cytotoxicity.[1] The following tables summarize these quantitative and qualitative parameters for a selection of coumarin derivatives, offering a clear comparison of their performance.
Photophysical Properties
| Derivative Name/Number | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| For Ion Detection | |||||
| Coumarin-based Cu²⁺ Probe | ~470 | ~520 | ~50 | - | - |
| Coumarin-based Zn²⁺ Probe | ~465 | ~525 | ~60 | - | - |
| Coumarin-based Fe³⁺ Probe | ~500 | ~550 | ~50 | - | - |
| For Thiol Detection | |||||
| Coumarin-based Thiol Probe | ~450 | ~510 | ~60 | - | - |
| For Organelle Staining | |||||
| ER-Tracker™ Blue-White DPX | ~374 | ~430-640 | Variable | - | - |
| Coumarin-based ER Probe | ~400 | ~435-525 | ~35-125 | 0.60 | - |
| General Purpose | |||||
| Coumarin 120 | - | - | - | - | - |
| Coumarin 307 | - | - | - | - | - |
| Coumarin 102 | - | - | - | - | - |
| Coumarin 39 | - | - | - | - | - |
| Coumarin 6 | ~458 | ~503 | ~45 | ~0.78 (in ethanol)[2] | - |
| Donor-Acceptor Coumarin | - | - | Large | up to 0.95 | up to 46,000 |
Biological Properties
| Derivative Name/Number | Target Organelle/Analyte | Cell Permeability | Cytotoxicity (IC50) |
| For Ion Detection | |||
| Coumarin-based Cu²⁺ Probe | Copper (Cu²⁺) | Good | Low |
| Coumarin-based Zn²⁺ Probe | Zinc (Zn²⁺) | Good | Low |
| Coumarin-based Fe³⁺ Probe | Iron (Fe³⁺) | Good | Low |
| For Thiol Detection | |||
| Coumarin-based Thiol Probe | Thiols (e.g., Cysteine) | Good | Low |
| For Organelle Staining | |||
| ER-Tracker™ Blue-White DPX | Endoplasmic Reticulum | Good | - |
| Coumarin-based ER Probe | Endoplasmic Reticulum | Good | 205-252 µM[3] |
| General Purpose | |||
| Coumarin (Parent Compound) | - | - | 54.2 µM (HeLa)[4] |
| 6-(nicotinamide) methyl coumarin | - | - | Dose-dependent inhibition (A549)[4] |
| Various alkoxy-coumarins | - | - | < 80 µM (high toxicity) to > 250 µM (non-toxic) (MCF-7, MDA-MB-231)[4] |
| Coumarin-palladium complex (C1) | - | - | 10.7 ± 0.71 µM (A549), 7.67 ± 0.74 µM (Panc-1), 5.68 ± 0.69 µM (HeLa)[4] |
Photostability
The resistance of a fluorophore to photobleaching is a critical parameter for experiments requiring long-term imaging. Photostability is often quantified by the photobleaching quantum yield (φb), where a lower value indicates higher stability.[5]
| Coumarin Probe | Photobleaching Quantum Yield (φb) |
| Coumarin 120 | 4.3 x 10⁻⁴[5] |
| Coumarin 307 | 1.8 x 10⁻³[5] |
| Coumarin 102 | 4.3 x 10⁻⁴[5] |
| Coumarin 39 | 1.2 x 10⁻³[5] |
| Carbostyril 124 | 1.4 x 10⁻³[5] |
Experimental Protocols
Accurate and reproducible results in live-cell imaging are contingent on meticulous experimental protocols.[1] The following are detailed methodologies for key experiments involving coumarin derivatives.
General Protocol for Live-Cell Staining
This protocol provides a general workflow for staining live cells with coumarin-based probes. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific probe and cell line.
Materials:
-
Coumarin-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy. Culture the cells in an appropriate medium supplemented with FBS at 37°C in a 5% CO₂ incubator until they reach 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of the coumarin probe, typically in the µM to mM range, in anhydrous DMSO.[1]
-
Staining Solution Preparation: Dilute the probe stock solution to the desired final concentration (usually 1-10 µM) in pre-warmed serum-free or complete culture medium.[1]
-
Cell Staining: Remove the culture medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.[1]
-
Incubation: Incubate the cells for a specified time (typically 15-60 minutes) at 37°C in a 5% CO₂ incubator.[1]
-
Washing: After incubation, remove the dye solution and wash the cells two to three times with a suitable buffer (e.g., pre-warmed PBS or imaging medium) to remove any unbound dye.
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths. Maintain cells at 37°C and 5% CO₂ during imaging for time-lapse experiments.
Cytotoxicity Assessment using MTT Assay
This assay is used to assess the potential cytotoxicity of the coumarin derivatives on the cells.[1]
Materials:
-
Cells of interest
-
Coumarin derivative
-
96-well plate
-
MTT solution (0.5 mg/mL)
-
DMSO or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (e.g., 0.1 to 250 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution. Incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add an appropriate solvent (e.g., DMSO) to dissolve the formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Visualizing Cellular Processes and Experimental Design
Signaling Pathway: NAD(P)H-Mediated Glycolysis Monitoring
Coumarin-based probes can be designed to monitor dynamic changes in the levels of crucial coenzymes like NAD(P)H, providing insights into cellular metabolic states such as glycolysis.
Caption: Monitoring NAD(P)H dynamics in HeLa cells using a coumarin-based probe (Probe C).
Experimental Workflow: Comparative Evaluation of Fluorescent Probes
A systematic workflow is essential for the objective comparison of different fluorescent probes to select the most suitable one for a specific imaging experiment.
Caption: A logical workflow for the comparative evaluation of fluorescent probes.
Logical Relationship: Structure-Function of Coumarin Probes
The versatility of coumarin derivatives stems from the ability to modify their core structure to tune their properties for specific applications. Different functional groups can be introduced to target specific organelles or analytes and to modulate the fluorescence mechanism.
Caption: Relationship between coumarin structure modifications and functional properties.
References
A Researcher's Guide to 7-Benzyloxy-4-trifluoromethylcoumarin: A Comparative Analysis for Drug Development Professionals
For researchers and scientists engaged in drug discovery and development, the accurate assessment of Cytochrome P450 (CYP450) enzyme activity is a critical step in characterizing the metabolic fate of new chemical entities. 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) has emerged as a widely utilized fluorogenic probe for this purpose. This guide provides a comprehensive comparison of BFC with alternative probes, supported by experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
Performance Comparison: BFC vs. Alternative Fluorogenic Probes
The selection of an appropriate fluorescent probe is contingent on the specific CYP450 isoform being investigated. BFC is primarily a substrate for CYP1A2 and CYP3A4.[1][2] Its utility is often compared with other coumarin (B35378) derivatives and fluorescent probes that exhibit selectivity for different CYP isoforms.
Table 1: Quantitative Comparison of Fluorogenic Probes for CYP450 Activity
| Probe | Target CYP Isoform(s) | Excitation (nm) | Emission (nm) | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| This compound (BFC) | CYP1A2, CYP3A4 | ~410 | ~510 | 8.3 ± 1.3 (pooled human liver microsomes) | 454 ± 98 (pooled human liver microsomes) | [1][2] |
| 7-Ethoxyresorufin (B15458) | CYP1A1, CYP1A2 | ~530 | ~585 | 0.054 - 15.6 (CYP1A1, recombinant) | Varies | [3][4] |
| 7-Pentoxyresorufin | CYP2B6 | ~530 | ~585 | Not specified | Not specified | |
| Dibenzylfluorescein (DBF) | CYP2C8, CYP2C9, CYP2C19, CYP3A4 | ~485 | ~535 | 0.87 - 1.9 (recombinant CYP3A4) | Not specified | [5] |
| Coumarin | CYP2A6 | Not specified | Not specified | 0.50 - 0.70 (human liver microsomes) | 179 - 2470 (human liver microsomes) | [6] |
Experimental Protocols: A Step-by-Step Guide
Reproducible and reliable data generation hinges on meticulously executed experimental protocols. Below are detailed methodologies for assessing CYP450 activity using BFC and a common alternative, Dibenzylfluorescein (DBF), for the investigation of CYP3A4 activity.
Protocol 1: CYP3A4 Activity Assay using this compound (BFC)
Objective: To determine the metabolic activity of CYP3A4 by measuring the fluorescence of the BFC metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[7]
Materials:
-
Recombinant human CYP3A4 enzyme or human liver microsomes (HLM)
-
This compound (BFC) stock solution (in DMSO or methanol)[7]
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer and the CYP3A4 enzyme source (recombinant enzyme or HLM).
-
Inhibitor/Vehicle Addition: Add the test compound (potential inhibitor) or vehicle control to the respective wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding BFC to a final concentration near its Km value (e.g., 20 µM).[1]
-
NADPH Addition: Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~410 nm and an emission wavelength of ~510 nm.
-
Data Analysis: Calculate the rate of HFC formation, which is proportional to the CYP3A4 activity. For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: CYP3A4 Activity Assay using Dibenzylfluorescein (DBF)
Objective: To determine the metabolic activity of CYP3A4 by measuring the fluorescence of fluorescein (B123965), the final product of DBF metabolism.[8]
Materials:
-
Recombinant human CYP3A4 enzyme or human liver microsomes (HLM)
-
Dibenzylfluorescein (DBF) stock solution (in DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Stop solution (e.g., 2 M NaOH)[8]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the potassium phosphate buffer, the CYP3A4 enzyme source, and the test compound or vehicle.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the DBF substrate.
-
NADPH Addition: Immediately add the NADPH regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution (2 M NaOH). This also facilitates the hydrolysis of the intermediate to the highly fluorescent fluorescein.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Quantify the CYP3A4 activity based on the rate of fluorescein formation. For inhibition assays, calculate the IC50 value as described for the BFC protocol.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for effective research. The following diagrams, generated using Graphviz, illustrate the CYP450 induction signaling pathway and a typical experimental workflow for assessing CYP450 activity.
References
- 1. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Inhibition of coumarin 7-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) as a Cytochrome P450 Substrate
For researchers, scientists, and drug development professionals, the selection of appropriate substrates for enzyme assays is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC), a widely used fluorogenic substrate for cytochrome P450 (CYP) enzymes, with other common alternatives. We present a detailed analysis of its specificity and performance, supported by experimental data, to facilitate an informed choice for your research needs.
Introduction to this compound (BFC)
This compound (BFC) is a fluorogenic substrate used to measure the activity of several cytochrome P450 isoforms. The principle of its use lies in the enzymatic O-debenzylation of the non-fluorescent BFC molecule by CYP enzymes to produce the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The resulting fluorescence, typically measured at an excitation wavelength of approximately 410 nm and an emission wavelength of around 510 nm, is directly proportional to the enzyme activity.[1]
While BFC is a valuable tool, particularly in high-throughput screening for CYP inhibition, it is not entirely specific to a single CYP isoform. Understanding its substrate specificity is crucial for the accurate interpretation of experimental results.
Specificity and Cross-Reactivity of BFC
Studies using human liver microsomes and cDNA-expressed CYP isoforms have demonstrated that BFC is metabolized by several CYPs. The primary metabolizing enzymes are CYP1A2 and CYP3A4.[2][3] However, contributions from CYP2C9, CYP2C19, and to a lesser extent, CYP2B6 have also been observed.[2][4] In rat liver microsomes, BFC has been shown to be a substrate for CYP1A and CYP2B isoforms.
The substrate concentration can influence the apparent specificity. At lower concentrations (e.g., 20 µM), metabolism is more correlated with CYP1A2 activity, while at higher concentrations (e.g., 50 µM), the contribution from CYP3A4 becomes more prominent.[2][3] This highlights the importance of careful experimental design and data interpretation when using BFC to probe the activity of a specific CYP isoform.
Performance Comparison with Alternative Substrates
The choice of substrate for a CYP assay depends on the specific isoform of interest and the experimental context. BFC is often compared with other coumarin-based substrates and resorufin-based substrates.
Coumarin-Based Alternatives:
Several other 7-substituted coumarin (B35378) derivatives are used as fluorogenic CYP substrates. These include:
-
7-Ethoxy-4-trifluoromethylcoumarin (EFC): A substrate for multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, and CYP2E1.
-
7-Methoxy-4-trifluoromethylcoumarin (MFC): While initially reported as a CYP2C9-selective substrate, further studies have shown significant metabolism by CYP2B6 and CYP2E1, as well as other isoforms, limiting its specificity.[5][6]
-
3-Cyano-7-ethoxycoumarin (CEC): Used as a substrate for CYP1A2 and CYP2C19.[7]
A major drawback of many coumarin derivatives, including BFC, is their lack of high selectivity for a single human CYP isoform.[2]
Resorufin-Based Alternatives:
Resorufin-based substrates are another popular class of fluorogenic probes for CYP activity. These substrates are O-dealkylated to produce the highly fluorescent product, resorufin.
-
7-Ethoxyresorufin (EROD): A classical probe for CYP1A1 and CYP1A2 activity.
-
7-Pentoxyresorufin (PROD): A probe for CYP2B isoforms.
-
7-Benzyloxyresorufin (BROD): A substrate for CYP2B and CYP3A isoforms.
Resorufin-based assays generally offer high sensitivity but, similar to coumarins, can exhibit cross-reactivity between CYP isoforms.
Data Presentation: Comparative Kinetic Parameters
The following tables summarize the kinetic parameters (Km and Vmax) of BFC and alternative substrates for various human CYP isoforms. This data is essential for comparing the affinity and turnover rates of these substrates.
Table 1: Kinetic Parameters of this compound (BFC) with Human CYP Isoforms
| Enzyme Source | CYP Isoform(s) | Km (µM) | Vmax (pmol/min/mg protein) |
| Pooled Human Liver Microsomes | Mixed | 8.3 ± 1.3 | 454 ± 98 |
| cDNA-expressed | CYP1A2 | Lower Km than CYP3A4 | Lower Vmax than CYP3A4 |
| cDNA-expressed | CYP3A4 | Higher Km than CYP1A2 | Higher Vmax than CYP1A2 |
Data from Renwick et al. (2000).[2][3]
Table 2: Comparative Kinetic Parameters of Alternative Fluorogenic Substrates for Human CYP Isoforms
| Substrate | CYP Isoform | Km (µM) | Vmax (relative units or pmol/min/pmol CYP) |
| 7-Ethoxyresorufin | CYP1A1 | 0.05 - 0.1 | High |
| CYP1A2 | 0.2 - 0.5 | Moderate | |
| CYP1B1 | ~0.1 | Moderate | |
| 7-Pentoxyresorufin | CYP2B6 | Not readily available | Not readily available |
| 7-Methoxy-4-trifluoromethylcoumarin (MFC) | CYP2C9 | ~55 | Moderate |
| CYP2B6 | Not readily available | High | |
| CYP2E1 | Not readily available | High |
Note: The presented values are compiled from various sources and should be used for comparative purposes. Experimental conditions can significantly influence kinetic parameters.
Experimental Protocols
Below are detailed methodologies for a typical cytochrome P450 inhibition assay using BFC as a substrate.
Materials:
-
This compound (BFC) stock solution (e.g., 4 mM in methanol)
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2) or human liver microsomes
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test inhibitor compound dissolved in an appropriate solvent (e.g., DMSO, methanol)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
-
Stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base)
Experimental Procedure for IC50 Determination:
-
Preparation of Reagents:
-
Prepare a 2x enzyme-substrate mix by diluting the CYP enzyme and BFC stock solution in potassium phosphate buffer to the desired final concentrations (e.g., 20 nM CYP3A4 and 40 µM BFC).[8] Keep this mix on ice.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent. The final solvent concentration in the reaction should be kept low (typically <1%) to avoid affecting enzyme activity.[9]
-
Prepare the NADPH regenerating system fresh daily and keep it on ice.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the serially diluted inhibitor solutions. Include control wells with solvent only (no inhibitor) and blank wells with no enzyme.
-
Add the 2x enzyme-substrate mix to all wells except the blanks.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the product (HFC) using a microplate reader with excitation at ~410 nm and emission at ~510 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Mandatory Visualizations
Enzymatic Reaction of BFC
Caption: Enzymatic conversion of non-fluorescent BFC to fluorescent HFC by Cytochrome P450.
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for determining the IC50 of a test compound using a BFC-based CYP inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
7-Benzyloxy-4-trifluoromethylcoumarin: A Superior Fluorogenic Probe for High-Throughput Screening and Cellular Imaging
In the landscape of fluorescent probes for biological research, 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) emerges as a distinguished alternative to traditional dyes, offering significant advantages in specificity, sensitivity, and experimental versatility. This guide provides an in-depth comparison of BFC with conventional fluorescent dyes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal imaging and assay reagents.
Executive Summary
This compound is a non-fluorescent precursor that, upon enzymatic cleavage by specific cytochrome P450 (CYP) isoforms, releases the highly fluorescent molecule 7-hydroxy-4-trifluoromethylcoumarin (HFC). This "pro-fluorophore" design principle endows BFC with a high signal-to-noise ratio, making it an exceptional tool for monitoring CYP enzyme activity in high-throughput screening (HTS) applications. Beyond its primary role in drug metabolism studies, the photophysical properties of its fluorescent product, HFC, present compelling advantages for broader cell imaging applications when compared to traditional dyes like fluorescein (B123965) and rhodamine.
Performance Comparison: BFC/HFC vs. Traditional Dyes
The superiority of this compound lies in its application-specific activation and the favorable photophysical characteristics of its fluorescent metabolite, HFC. Below is a quantitative comparison with widely used fluorescent dyes.
| Property | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | Fluorescein | Rhodamine B |
| Excitation Max (λex) | ~410 nm[1] | ~494 nm | ~550 nm |
| Emission Max (λem) | ~510 nm[1] | ~521 nm | ~580 nm |
| Quantum Yield (Φ) | ~0.20 - 0.83 (solvent dependent) | ~0.95 (in 0.1 M NaOH) | ~0.31 (in water) |
| Photostability | Generally good for coumarin (B35378) derivatives | Prone to photobleaching | More photostable than fluorescein |
| pH Sensitivity | Fluorescence is pH-dependent | Highly pH-dependent (pKa ~6.4) | Less pH-sensitive than fluorescein |
| Cytotoxicity | Low cytotoxicity reported for derivatives[2] | Generally low, but can be phototoxic | Can exhibit mitochondrial toxicity[3][4] |
| Primary Advantage | Fluorogenic substrate with high signal-to-noise for specific enzyme assays.[1] | High quantum yield, bright emission. | High photostability, less pH sensitive. |
| Primary Disadvantage | Lower quantum yield than fluorescein. | Poor photostability, pH sensitivity. | Potential for cytotoxicity. |
Key Advantages of this compound
Enhanced Specificity and Signal-to-Noise in Enzyme Assays
The primary advantage of BFC is its utility as a fluorogenic substrate for cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[1] In its native state, BFC is essentially non-fluorescent. Upon O-debenzylation by these enzymes, the highly fluorescent HFC is produced, leading to a direct and quantifiable increase in fluorescence that is proportional to enzyme activity. This mechanism provides an exceptionally high signal-to-noise ratio, minimizing background fluorescence and enhancing assay sensitivity, a critical factor in high-throughput screening for drug candidates that may inhibit or induce these key metabolic enzymes.
Favorable Photophysical Properties of the Fluorescent Product
The fluorescent metabolite, HFC, exhibits several desirable properties for a fluorophore. While its quantum yield can be lower than that of fluorescein, coumarin derivatives are generally recognized for their good photostability, allowing for longer imaging times with less signal degradation.[5] Furthermore, the fluorescence of HFC is less susceptible to quenching in aqueous environments compared to some traditional dyes.
Lower Cytotoxicity and Phototoxicity
Coumarin derivatives have been reported to exhibit low cytotoxicity, a significant advantage in live-cell imaging where maintaining cell health is paramount.[2] In contrast, rhodamine dyes can accumulate in mitochondria and exert toxic effects.[3][4] While all fluorescent molecules can induce phototoxicity through the generation of reactive oxygen species upon illumination, the pro-fluorophore nature of BFC means that the fluorescent species is only generated in specific cellular compartments or in the presence of the target enzyme, potentially localizing and minimizing phototoxic effects.
Experimental Protocols
High-Throughput Cytochrome P450 3A4 Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potential of compounds on CYP3A4 activity using BFC.
Materials:
-
Human liver microsomes (or recombinant CYP3A4)
-
This compound (BFC)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Test compounds and known inhibitors (e.g., ketoconazole)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~410 nm, Emission: ~510 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve BFC in a suitable organic solvent (e.g., DMSO) to make a stock solution. Further dilute in potassium phosphate buffer to the desired working concentration.
-
Prepare serial dilutions of test compounds and known inhibitors.
-
Prepare a master mix containing human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Protocol:
-
Add the test compounds or inhibitors to the wells of the 96-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
Add the BFC solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity in each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of fluorescent dyes.
Materials:
-
Human cell line (e.g., HepG2, HeLa)
-
Cell culture medium and supplements
-
Test compounds (BFC, HFC, fluorescein, rhodamine B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value for each compound.
Visualizing the Advantage: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Enzymatic conversion of non-fluorescent BFC to fluorescent HFC.
Caption: High-throughput screening workflow using BFC.
Caption: Comparison of BFC's advantages.
Conclusion
This compound represents a significant advancement in fluorescent probe technology, particularly for applications in drug metabolism and high-throughput screening. Its fluorogenic nature provides unparalleled specificity and sensitivity in enzymatic assays. Furthermore, the favorable photophysical and low cytotoxicity profile of its fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin, makes it a compelling choice for a variety of live-cell imaging experiments. For researchers seeking to minimize background signal, enhance assay robustness, and ensure cell viability, BFC offers a clear and measurable advantage over traditional fluorescent dyes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity in vital fluorescence microscopy: effect of dimethylsulfoxide, rhodamine-123, and DiI-low density lipoprotein on fibroblast growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species-specific differences in the toxicity of rhodamine 123 towards cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide: Navigating the Limitations of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) in Enzyme Research
For researchers, scientists, and drug development professionals, the selection of appropriate tools is paramount for generating robust and reproducible data. 7-Benzyloxy-4-trifluoromethylcoumarin (BFC), a fluorogenic substrate, has been widely employed in the study of cytochrome P450 (CYP) enzymes. However, a nuanced understanding of its limitations is crucial for accurate experimental design and interpretation. This guide provides a comprehensive comparison of BFC with alternative fluorescent probes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tool for your research needs.
The Challenge of Specificity: A Key Limitation of BFC
A primary limitation of this compound (BFC) is its lack of substrate specificity. While it is a substrate for several cytochrome P450 (CYP) isoforms, it is most notably metabolized by CYP1A2 and CYP3A4, with contributions from CYP2C9 and CYP2C19.[1] This cross-reactivity can lead to ambiguous results when attempting to profile the activity of a specific CYP enzyme in a complex biological system, such as liver microsomes, where multiple isoforms are present. For instance, in human liver microsomes, the metabolism of BFC shows a high correlation with markers for both CYP1A2 and CYP3A4, making it difficult to dissect the individual contributions of each enzyme without the use of specific inhibitors.
Performance Metrics: BFC in Comparison to Alternative Probes
The utility of a fluorescent probe is defined by several key performance indicators, including its kinetic parameters (Km and Vmax), the quantum yield of its fluorescent product, and its photostability. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a greater maximum rate of reaction.
Below is a compilation of kinetic data for BFC and several common alternatives. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
| Fluorescent Probe | CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Source |
| This compound (BFC) | Human Liver Microsomes (pooled) | 8.3 ± 1.3 | 454 ± 98 pmol/min/mg | [1] |
| Human CYP1A2 (cDNA-expressed) | Lower than CYP3A4 | - | ||
| Human CYP3A4 (cDNA-expressed) | Higher than CYP1A2 | Higher than CYP1A2 | ||
| 7-Ethoxy-4-trifluoromethylcoumarin (EFC) | Rat Liver Microsomes | 11.0 ± 3.1 | 1.4 ± 0.2 nmol/min/nmol | |
| Dog Liver Microsomes | 67 ± 19 | 4.3 ± 1.5 nmol/min/nmol | ||
| Human Liver Microsomes | 6.8 ± 2.5 | 0.9 ± 0.5 nmol/min/nmol | ||
| 7-Methoxy-4-trifluoromethylcoumarin (MFC) | Human CYP1A2 | - | - | [2] |
| Human CYP2C9 | - | - | [2] | |
| Human CYP2C19 | - | - | [2] | |
| Human CYP2D6 | - | - | [2] | |
| Human CYP3A4 | - | - | [2] | |
| 7-Ethoxyresorufin | Human CYP1A2 | 0.35 ± 0.1 | - | [3] |
| Human CYP2C9 | 0.45 ± 0.06 | - | [3] | |
| Human CYP2D6 | 1.63 ± 0.7 | - | [3] | |
| Benzyloxyresorufin | Human CYP2B6 | 40.6 ± 19.6 | - | [3] |
| Dibenzylfluorescein (DBF) | Human CYP3A4 | 1.77 ± 0.3 | - | [3] |
Photophysical Properties: Fluorescence and Photostability
pH Sensitivity: A Critical Consideration
The fluorescence of the HFC product is highly dependent on pH.[6] This is a critical factor to control in experimental setups to ensure reproducible results. The pKa of the 7-hydroxyl group of coumarin (B35378) derivatives can be in the physiological range, meaning small shifts in pH can significantly alter the fluorescence signal.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
References
- 1. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Independent Verification of 7-Benzyloxy-4-trifluoromethylcoumarin Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) as a fluorescent probe for cytochrome P450 (CYP) enzyme activity assays. The information herein is synthesized from peer-reviewed studies to support the independent verification of assay results and facilitate informed decisions on substrate selection.
Overview of this compound (BFC)
This compound (BFC) is a widely utilized profluorescent substrate for monitoring the activity of various cytochrome P450 enzymes. The core principle of the assay involves the O-debenzylation of the non-fluorescent BFC molecule by a CYP enzyme to produce the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The resulting increase in fluorescence is directly proportional to the enzyme's activity. BFC is particularly noted for its application in high-throughput screening for CYP inhibitors.[1][2]
Comparative Performance Data
The utility of a fluorescent probe is defined by its specificity and kinetic parameters with different enzyme isoforms. While BFC is often used as a substrate for CYP3A4, studies have shown that it is also metabolized by other CYP isoforms, including CYP1A and CYP2B.[3][4][5] This lack of absolute specificity is a critical consideration when interpreting results.
Table 1: Kinetic Parameters of BFC Metabolism by Various Human CYP Isoforms
| CYP Isoform | Km (μM) | Vmax (pmol/min/mg protein) | Source |
| CYP1A2 | Lower Km than CYP3A4 | Lower Vmax than CYP3A4 | [6] |
| CYP3A4 | 8.3 ± 1.3 | 454 ± 98 | [6] |
| CYP2C9 | Lower rates of metabolism observed | Lower rates of metabolism observed | [6] |
| CYP2C19 | Lower rates of metabolism observed | Lower rates of metabolism observed | [6] |
Note: Direct comparative values for all isoforms are not consistently reported across single studies. The table reflects the relative or specific values found in the cited literature.
Table 2: Comparison of BFC with Alternative Fluorescent Probes for CYP3A4 Activity
| Probe Substrate | Advantages | Disadvantages | Correlation with Midazolam/Testosterone |
| This compound (BFC) | High sensitivity to inhibition.[7] | Not entirely specific for CYP3A4; also a substrate for CYP1A and CYP2B.[3][4] | Good correlation.[7] |
| Benzyloxyresorufin (BzRes) | - | Prone to activation; weaker correlation with other probes.[7] | Weaker correlation.[7] |
| 7-Benzyloxyquinoline (B143902) (BQ) | Good probe for CYP3A induction.[3][4] | Least sensitive to inhibition.[7] | Good correlation.[7] |
| Dibenzylfluorescein (DBF) | Suitable for initial CYP3A4 inhibition screening.[7] | - | Good correlation.[7] |
Experimental Protocols
High-Throughput Fluorescence Assay for CYP3A4 Inhibition using BFC
This protocol outlines a typical microtiter plate-based fluorescence assay to determine the IC50 value of a potential CYP3A4 inhibitor.[1]
Materials:
-
Recombinant human CYP3A4
-
This compound (BFC)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (potential inhibitor)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the test compound. If not water-soluble, use acetonitrile (B52724) or methanol, ensuring the final solvent concentration in the reaction is less than 1% (v/v).[1]
-
In a 96-well plate, add the potassium phosphate buffer, the CYP3A4 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding BFC.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths set for HFC (approximately 405 nm and 510-545 nm, respectively).[1]
-
Calculate the rate of HFC formation.
-
Plot the inhibition of CYP3A4 activity against the concentration of the test compound to determine the IC50 value.
Visualizations
BFC Metabolism Signaling Pathway
Caption: Enzymatic conversion of non-fluorescent BFC to fluorescent HFC by CYP enzymes.
Experimental Workflow for CYP Inhibition Assay
Caption: Standard workflow for determining CYP inhibition using a BFC fluorescence assay.
Conclusion
This compound is a valuable tool for in vitro drug metabolism studies, particularly in high-throughput screening formats. However, researchers must be cognizant of its metabolism by multiple CYP isoforms. When assaying for specific CYP activity, especially CYP3A4, it is advisable to use BFC in conjunction with other, more specific substrates or to employ chemical inhibitors or antibodies to confirm the contribution of the target enzyme.[6] The data and protocols presented in this guide are intended to aid in the critical evaluation and independent verification of BFC assay results.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of this compound, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP isoform induction screening in 96-well plates: use of this compound as a substrate for studies with rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantitative Comparison of 7-Benzyloxy-4-trifluoromethylcoumarin Fluorescence for Cellular and Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the fluorescent properties of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC), a widely utilized fluorogenic substrate in drug metabolism studies. We will objectively compare its performance with its fluorescent metabolite and other relevant coumarin (B35378) derivatives, supported by experimental data and detailed protocols.
This compound is a key reagent in the field of drug discovery and development, primarily functioning as a pro-fluorophore. In its native state, BFC is essentially non-fluorescent. However, upon enzymatic cleavage by specific cytochrome P450 (CYP) isoforms, namely CYP1A2 and CYP3A, it is converted to the highly fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC).[1] This "turn-on" fluorescent response provides a robust and sensitive method for quantifying the activity of these critical drug-metabolizing enzymes.
Quantitative Comparison of Coumarin Derivatives
To understand the utility of BFC, it is essential to compare its photophysical properties with its fluorescent product, HFC, and other commonly used fluorescent coumarin derivatives. The following table summarizes key quantitative data for these compounds.
| Compound | Abbreviation | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Solvent |
| This compound | BFC | Not applicable (pro-fluorophore) | Minimal | ~330 | Weak/Negligible | Various |
| 7-Hydroxy-4-(trifluoromethyl)coumarin | HFC | 12,600 at 338 nm[2] | 0.2[2] | 410[1] | 510[1] | Ethanol |
| 7-Ethoxy-4-(trifluoromethyl)coumarin | EFC | Not specified | Not specified | 333 | 415 | Methanol |
| 7-Methoxycoumarin-4-acetic acid | - | 11,820 at 323.8 nm | 0.18 | Not specified | Not specified | Methanol |
| 7-Amino-4-(trifluoromethyl)coumarin | AFC | 17,000 at 384 nm | 0.53 | 384 | ~470-490 | Ethanol |
Note: The fluorescence of BFC is minimal and not typically quantified as it is designed as a fluorogenic substrate. The excitation and emission maxima listed for HFC are those of the fluorescent product after enzymatic cleavage of BFC.
Experimental Protocols
Accurate and reproducible quantitative data are contingent on standardized experimental protocols. Below are detailed methodologies for key experiments related to the characterization and application of BFC.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) of a fluorophore is a measure of its emission efficiency. A common method for its determination is the comparative method, using a standard with a known quantum yield.
Materials:
-
Fluorophore of interest (e.g., HFC)
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: For each solution, record the fluorescence emission spectrum using the spectrofluorometer, exciting at the wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (slope_sample / slope_standard) × (η_sample² / η_standard²)
where:
-
Φ is the quantum yield
-
"slope" is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
-
Cytochrome P450 Activity Assay using BFC
This protocol outlines the use of BFC to measure the activity of CYP1A2 and CYP3A4 in a microplate format.
Materials:
-
This compound (BFC) stock solution (in DMSO)
-
Recombinant human CYP1A2 or CYP3A4 enzymes
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the potassium phosphate buffer, the CYP enzyme, and BFC at the desired concentration.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths set to approximately 410 nm and 510 nm, respectively, corresponding to the fluorescent product HFC.
-
Data Analysis: The rate of HFC formation, and thus the enzyme activity, is determined by the increase in fluorescence over time.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for a cytochrome P450 activity assay using BFC.
References
Safety Operating Guide
Proper Disposal of 7-Benzyloxy-4-trifluoromethylcoumarin: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical guidance for the proper disposal of 7-Benzyloxy-4-trifluoromethylcoumarin (CAS 220001-53-6), a fluorescent substrate commonly used in drug metabolism and high-throughput screening assays. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings.
Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance. Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Note: This table provides a summary of key hazard data. Always refer to the complete SDS for detailed information.
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure applies to the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
Personal Protective Equipment (PPE) and Preparation
-
Required PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[1]
-
Work Area: Conduct all disposal preparations within a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Segregation and Collection
-
Identify as Halogenated Waste: Due to the trifluoromethyl group, this compound is a halogenated organic substance and must be segregated as such.
-
Solid Waste: Carefully collect the solid compound, contaminated wipes, and other solid materials into a designated, sealable hazardous waste container.[1] Avoid generating dust.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and leak-proof container designated for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container.
Containerization and Labeling
-
Container Type: Use only chemically compatible and leak-proof containers with secure, tight-fitting lids.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list all components and their approximate percentages if it is a mixture.
Storage
-
Location: Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA).
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from heat or ignition sources.[1] Ensure secondary containment is in place to manage potential leaks.
Final Disposal
-
Professional Disposal: The primary and required method of disposal is to arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[1]
Decontamination
-
Surfaces and Equipment: Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
-
Contaminated Materials: Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same manner as the chemical itself.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the disposal process.[1]
Disposal Workflow
References
Essential Safety and Operational Guide for 7-Benzyloxy-4-trifluoromethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 7-Benzyloxy-4-trifluoromethylcoumarin. Adherence to these procedures is critical for ensuring laboratory safety, minimizing exposure risk, and maintaining a safe research environment. This document is intended to be a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
Hazard Identification and Personal Protective Equipment
This compound should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Should be close-fitting and provide a good seal. |
| Skin Protection | Gloves | Chemical-resistant nitrile gloves. Inspect for tears or holes before each use. |
| Lab Coat | Long-sleeved, preferably disposable, to prevent skin contact. | |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH/MSHA or European Standard EN 149 approved N95 (or higher) respirator should be used when handling the solid compound outside of a fume hood. |
Operational Plan: Safe Handling, Storage, and Disposal
A systematic approach to handling, storage, and disposal is essential to mitigate risks associated with this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood. Use a dedicated, labeled spatula or weighing tool.
-
Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to avoid generating dust. This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1]
-
General Practices:
-
Avoid creating dust.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Storage
-
Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Cleanup:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Wear PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain and Clean:
-
For solid spills , gently cover the spill with absorbent paper dampened with 60-70% ethanol (B145695) to avoid generating dust. Carefully scoop the material into a labeled, sealable hazardous waste container.
-
For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand) and scoop into a labeled, sealable hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water solution. Collect all cleaning materials in the hazardous waste container.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent paper, weighing boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.
Proposed Decontamination and Disposal Protocol
Note: The following is a proposed chemical degradation procedure based on the chemical structure of this compound. This procedure should be validated in a controlled laboratory setting before routine implementation. The trifluoromethyl group is generally very stable and may not be degraded by this process.[2][3]
Objective: To cleave the benzyl (B1604629) ether and potentially degrade the coumarin (B35378) ring to less hazardous compounds before final disposal.
Step 1: Cleavage of the Benzyl Ether (Debenzylation)
-
Method: Catalytic transfer hydrogenolysis is a potential method for cleaving the benzyl ether under milder conditions than traditional hydrogenation, which may be beneficial if other reducible functional groups are present.[4]
-
Procedure (to be optimized):
-
In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor (e.g., ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene).
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction for the disappearance of the starting material by an appropriate analytical method (e.g., TLC, LC-MS).
-
Upon completion, filter the catalyst. The resulting solution will contain 7-hydroxy-4-trifluoromethylcoumarin.
-
Step 2: Degradation of the Coumarin Ring
-
Method: Advanced oxidation processes (AOPs) have been shown to be effective in degrading coumarin structures.[5][6][7]
-
Procedure (to be optimized):
-
The solution containing 7-hydroxy-4-trifluoromethylcoumarin from Step 1 can be subjected to an AOP. A common laboratory-scale AOP is the Fenton reaction.
-
In a suitable reaction vessel, adjust the pH of the solution to ~3.
-
Add a source of ferrous iron (e.g., iron(II) sulfate).
-
Slowly add hydrogen peroxide. The reaction is exothermic and will generate radicals that degrade the aromatic ring.
-
After the reaction is complete, neutralize the solution and check for the absence of the coumarin derivative before preparing it for final disposal as hazardous waste.
-
Final Disposal
-
All treated and untreated waste must be disposed of through a licensed hazardous waste disposal company, following all institutional, local, and national regulations.
-
Properly label all waste containers with "Hazardous Waste," the chemical name, and any associated hazards.
Experimental Workflow and Logical Relationships
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency spill response workflow for this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
